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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Nε-Boc-L-lysine Methyl Ester Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Nε-Boc-L-lysine methyl ester hydrochloride, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nε-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern synthetic chemistry. With a focus on practical application and scientific integrity, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile reagent, offering field-proven insights for researchers and professionals in drug development and peptide science.

Introduction: The Strategic Importance of Orthogonal Protection

Nε-Boc-L-lysine methyl ester hydrochloride is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the α-carboxylic acid is present as a methyl ester. The α-amino group is protonated as a hydrochloride salt, which enhances the compound's stability and solubility in polar solvents.[]

The strategic value of this compound lies in its orthogonal protecting groups. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification under basic conditions (e.g., with lithium hydroxide). This orthogonality allows for the selective deprotection and modification of either the α-amino or α-carboxyl group, making it an invaluable tool in the stepwise synthesis of complex peptides and other organic molecules.[]

Clarification of Isomers: Nε vs. Nα Protection

It is crucial to distinguish between Nε-Boc-L-lysine methyl ester hydrochloride and its isomer, Nα-Boc-L-lysine methyl ester hydrochloride. In the Nε isomer, the Boc group protects the side-chain amino group, leaving the α-amino group free for peptide bond formation in standard peptide synthesis protocols.[] Conversely, the Nα isomer has the Boc group on the α-amino group, which is a different, though also useful, building block in certain synthetic strategies.[2][3] This guide will focus exclusively on the Nε isomer due to its prevalence in solid-phase and solution-phase peptide synthesis.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Nε-Boc-L-lysine methyl ester hydrochloride is essential for its effective use and storage.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅ClN₂O₄[4]
Molecular Weight 296.79 g/mol [4]
Appearance White to off-white crystalline solid/powder[][5]
Melting Point 154.7-155.3 °C[5]
Solubility Soluble in methanol.[4]
Optical Rotation Specific values vary by supplier and measurement conditions.
Hygroscopicity Hygroscopic[3]
Storage Store in a cool (2-8 °C), dry, and well-ventilated place in a tightly sealed container.[]

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic analysis is fundamental for verifying the identity and purity of Nε-Boc-L-lysine methyl ester hydrochloride. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include:

    • A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc).

    • Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the lysine side chain (β, γ, and δ-CH₂).

    • A triplet around 3.1 ppm for the ε-CH₂ protons adjacent to the Boc-protected nitrogen.

    • A singlet around 3.8 ppm for the three protons of the methyl ester group.

    • A triplet around 4.0 ppm for the α-proton (α-CH).

    • Broad signals for the amine and amide protons, which may exchange with deuterium in deuterated solvents. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum conforms to the expected structure.[5]

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Expected peaks include:

    • A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.

    • Signals for the methylene carbons of the lysine side chain between approximately 22 and 40 ppm.

    • A signal around 52 ppm for the methyl ester carbon.

    • A signal around 54 ppm for the α-carbon.

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • A signal around 156 ppm for the carbonyl carbon of the Boc group.

    • A signal around 172 ppm for the carbonyl carbon of the methyl ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected at:

  • ~3400-3000 cm⁻¹: N-H stretching vibrations of the primary amine hydrochloride and the carbamate.

  • ~2950 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1740 cm⁻¹: C=O stretching of the methyl ester.

  • ~1690 cm⁻¹: C=O stretching of the Boc-carbamate.

  • ~1520 cm⁻¹: N-H bending and C-N stretching of the amide II band.

  • ~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 261.18, corresponding to the free base form (C₁₂H₂₄N₂O₄). In ESI-MS/MS, characteristic fragmentation patterns include the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[6]

Synthesis and Purification

The synthesis of Nε-Boc-L-lysine methyl ester hydrochloride typically starts from L-lysine hydrochloride. The process involves two key steps: esterification of the carboxylic acid and selective protection of the ε-amino group.

Workflow for the Synthesis of Nε-Boc-L-lysine Methyl Ester Hydrochloride

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Boc Protection cluster_2 Purification Lys_HCl L-Lysine Hydrochloride MeOH_SOCl2 Methanol (MeOH) Thionyl Chloride (SOCl₂) Lys_HCl->MeOH_SOCl2 Reflux Lys_OMe_2HCl L-Lysine Methyl Ester Dihydrochloride MeOH_SOCl2->Lys_OMe_2HCl Boc2O Di-tert-butyl dicarbonate (Boc)₂O Lys_OMe_2HCl->Boc2O Controlled pH Product Nε-Boc-L-lysine Methyl Ester Hydrochloride Boc2O->Product Base Base (e.g., TEA, NaHCO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Purification Crystallization / Chromatography Product->Purification

Caption: Synthesis workflow for Nε-Boc-L-lysine methyl ester hydrochloride.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general methods for amino acid esterification and selective N-protection.[7][8]

Step 1: Esterification of L-Lysine Hydrochloride

  • Suspend L-lysine hydrochloride (1.0 eq.) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to yield crude L-lysine methyl ester dihydrochloride as a solid. This product is often used in the next step without further purification.

Step 2: Selective Nε-Boc Protection

  • Dissolve the crude L-lysine methyl ester dihydrochloride (1.0 eq.) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Adjust the pH of the solution to approximately 10-11 by the slow addition of a suitable base, such as triethylamine (TEA) or an aqueous solution of sodium bicarbonate. The higher pKa of the ε-amino group (~10.5) compared to the α-amino group (~9.0) allows for its selective deprotonation and subsequent reaction at this controlled pH.[2]

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C and the pH at 10-11.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) to yield Nε-Boc-L-lysine methyl ester hydrochloride as a white solid.

Causality Behind Experimental Choices:

  • Thionyl Chloride for Esterification: Using thionyl chloride with methanol is an efficient method for converting carboxylic acids to methyl esters. The in situ generation of HCl from the reaction of SOCl₂ and MeOH catalyzes the esterification and also ensures the amino groups remain protonated and protected from side reactions.

  • pH Control for Selective Protection: The difference in pKa values between the α- and ε-amino groups is the cornerstone of this selective synthesis. By maintaining a pH between the two pKa values, the more basic ε-amino group is predominantly in its free amine form and thus more nucleophilic, reacting preferentially with the (Boc)₂O.

Key Applications in Synthetic Chemistry

Nε-Boc-L-lysine methyl ester hydrochloride is a cornerstone reagent in peptide synthesis and the development of complex organic molecules.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this building block allows for the introduction of a lysine residue with a protected side chain. The free α-amino group can be coupled to the growing peptide chain, while the Boc-protected ε-amino group remains unreactive. This is particularly useful in Fmoc-based SPPS, where the Boc group on the lysine side chain is orthogonal to the Fmoc protecting group on the α-amino group of the growing peptide.

Workflow for a Coupling Cycle in Fmoc-SPPS

G cluster_0 Fmoc Deprotection cluster_1 Activation & Coupling cluster_2 Washing Fmoc_Peptide_Resin Fmoc-Peptide-Resin Piperidine 20% Piperidine in DMF Fmoc_Peptide_Resin->Piperidine Treatment Free_Amine_Resin H₂N-Peptide-Resin Piperidine->Free_Amine_Resin Activated_AA Activated Fmoc-Lys(Boc)-OH Free_Amine_Resin->Activated_AA Coupling Fmoc_Lys_Boc_OH Fmoc-Lys(Boc)-OH Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Fmoc_Lys_Boc_OH->Coupling_Reagent Activation Coupling_Reagent->Activated_AA Coupled_Peptide_Resin Fmoc-Lys(Boc)-Peptide-Resin Activated_AA->Coupled_Peptide_Resin Wash Wash with DMF Coupled_Peptide_Resin->Wash

Caption: A typical coupling cycle in Fmoc-SPPS.

Solution-Phase Peptide Synthesis

The compound is also extensively used in solution-phase peptide synthesis, where its solubility in organic solvents is an advantage. The orthogonal protecting groups allow for a high degree of control over the synthetic route.

Chemical Reactivity and Deprotection Protocols

The utility of Nε-Boc-L-lysine methyl ester hydrochloride is defined by the selective removal of its protecting groups.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common reagent is a solution of 25-50% TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting amine is typically obtained as a TFA salt.

Saponification of the Methyl Ester

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions.

Protocol for Methyl Ester Saponification:

  • Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH, ~1.2 eq.), dropwise.[9]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to a pH of ~4-5 with a dilute acid (e.g., 1M HCl or citric acid) to protonate the carboxylic acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.

Stability, Storage, and Handling

  • Stability: Nε-Boc-L-lysine methyl ester hydrochloride is a hygroscopic solid and should be protected from moisture to prevent hydrolysis of the ester and potential degradation of the Boc group over long-term storage. It is stable under normal refrigerated and dry conditions.[]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Nε-Boc-L-lysine methyl ester hydrochloride is a highly valuable and versatile reagent in synthetic organic chemistry, particularly in the field of peptide science. Its orthogonal protecting groups provide chemists with the flexibility to perform selective chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthetic route, and reactivity is paramount for its successful application in research and development. This guide provides a foundational resource for scientists to leverage the full potential of this important building block.

References

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. RSC.org. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.
  • Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride. Google Patents.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters. Google Patents.
  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]

  • ChemWhat. (n.d.). N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2; ChemWhat Code: 91045. ChemWhat. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). N^6-carboxy-l-lysine, n-benzyl methyl ester, hydrochloride. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (A) the protected Poly(Nε-Fmoc-l-Lysine)25; and, (B).... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Bis-N,n'-boc-L-lysine methyl ester. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways characteristic of mono-glycated.... ResearchGate. Retrieved from [Link]

Sources

Exploratory

Foundational Concepts: The Strategic Importance of Nα-Boc-L-lysine Methyl Ester Hydrochloride

An In-Depth Technical Guide to Nα-Boc-L-lysine Methyl Ester Hydrochloride This guide provides a comprehensive technical overview of Nα-Boc-L-lysine methyl ester hydrochloride (CAS Number: 55757-60-3), a pivotal reagent i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nα-Boc-L-lysine Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of Nα-Boc-L-lysine methyl ester hydrochloride (CAS Number: 55757-60-3), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, handling, and critical applications, with a focus on the causal relationships that underpin its utility in complex molecular design.

Nα-Boc-L-lysine methyl ester hydrochloride is a derivative of the essential amino acid L-lysine, engineered for precise control in chemical synthesis.[1][2] Its structure features three key modifications that make it an invaluable tool:

  • Nα-Boc Protection : The alpha-amino group (Nα), the primary site for peptide bond formation, is reversibly protected by a tert-butyloxycarbonyl (Boc) group.[1][2]

  • C-Terminal Methyl Ester : The carboxylic acid group is converted to a methyl ester, preventing its participation in undesired reactions.[]

  • Hydrochlide Salt : The free epsilon-amino group (Nε) of the lysine side chain is protonated, forming a hydrochloride salt. This enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in solution-phase reactions.[]

The primary utility of this compound stems from the principles of protecting group chemistry , a cornerstone of multi-step organic synthesis.[4] Amino acids possess multiple reactive sites (an α-amino group, a carboxyl group, and a side-chain functional group).[5] During peptide synthesis, these sites must be selectively masked and unmasked to ensure that peptide bonds form only at the desired locations, preventing polymerization and unwanted side reactions.[5][6] The strategic use of protecting groups like Boc enables chemists to achieve high yields and purity in the final product.[5]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use and storage.

Table 1: Physicochemical Properties of Nα-Boc-L-lysine Methyl Ester Hydrochloride
PropertyValueSource(s)
CAS Number 55757-60-3[1][7]
Molecular Formula C₁₂H₂₄N₂O₄·HCl[1]
Molecular Weight 296.83 g/mol [1]
Appearance White to off-white solid; may be hygroscopic[1]
Melting Point 152-165 °C[][8]
Solubility Soluble in methanol[9][10]
Optical Rotation [α]D²⁵ = -19 ± 1.5º (c=1 in MeOH)[1]
Storage Conditions Store at ≤ -15 °C or 2-8 °C, in a dry area[1][][9]
Analytical Verification

Confirming the identity and purity of Nα-Boc-L-lysine methyl ester hydrochloride is critical before its use in synthesis. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence of all expected protons, including the characteristic signals from the tert-butyl group of the Boc protector (a singlet around 1.4 ppm) and the methyl group of the ester (a singlet around 3.7 ppm). The integration of these signals provides quantitative information about the molecule's structure.[11][12]

  • Infrared (IR) Spectroscopy : IR analysis reveals characteristic absorption bands for the key functional groups: the C=O stretch of the carbamate (Boc group), the C=O stretch of the methyl ester, and the N-H bonds.

  • Mass Spectrometry (MS) : MS is employed to verify the molecular weight of the compound, confirming its elemental composition.

  • Chromatography (TLC/HPLC) : Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound, with suppliers often guaranteeing purity of ≥98%.[1][8]

Synthesis and Safe Handling

Synthetic Strategy and Workflow

The synthesis of Nα-Boc-L-lysine methyl ester hydrochloride requires a selective protection strategy. A common approach involves first preparing the L-lysine methyl ester, followed by the selective Boc-protection of the α-amino group. The difference in reactivity between the α- and ε-amino groups allows for this selective protection under controlled conditions. A patented method describes selectively liberating the α-amino group of lysine methyl ester hydrochloride in a buffer system, which then reacts with Boc anhydride to yield the desired product with high selectivity.[13] This avoids more complex routes involving steps like copper chelation to protect the α-amino and carboxyl groups.[14][15]

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents LysineHCl L-Lysine Hydrochloride Esterification Step 1: Esterification LysineHCl->Esterification Methanol Methanol (MeOH) Methanol->Esterification TMSCl Trimethylchlorosilane (TMSCl) TMSCl->Esterification Catalyst/Reagent BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) Protection Step 2: Nα-Boc Protection BocAnhydride->Protection Base Base (e.g., TEA, NaHCO₃) Base->Protection LysineMeEster L-Lysine Methyl Ester Dihydrochloride Esterification->LysineMeEster Workup Workup & Purification Protection->Workup LysineMeEster->Protection FinalProduct Nα-Boc-L-lysine Methyl Ester HCl Workup->FinalProduct

Caption: Conceptual workflow for the synthesis of Nα-Boc-L-lysine methyl ester HCl.

Illustrative Experimental Protocol: Nα-Boc Protection

This protocol is a generalized representation adapted from standard procedures for Boc protection of amino acid esters and should be optimized for specific laboratory conditions.[16]

  • Preparation : Suspend L-lysine methyl ester dihydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[16]

  • Reagent Addition : To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).

  • Basification : Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (approx. 2.2 eq.), dropwise while monitoring the pH to selectively deprotonate the α-amino group.[16]

  • Reaction : Allow the mixture to warm to room temperature and stir for several hours (e.g., 10-24 hours) until the reaction is complete, as monitored by TLC.[16][17]

  • Workup : Quench the reaction and perform an aqueous workup. Typically, the organic layer is washed sequentially with a mild acid (e.g., dilute KHSO₄), water, and brine to remove unreacted reagents and salts.[16][17]

  • Isolation : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : If necessary, purify the product further using column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling is crucial to ensure user safety and maintain the integrity of the compound.

Table 2: Hazard and Precautionary Information

CategoryStatementSource
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[18]
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling : Avoid formation of dust and aerosols.[18] Prevent contact with skin, eyes, and clothing.[19]

  • Storage : Store the compound in a tightly sealed container in a cool, dry place.[20][21] Recommended storage temperatures are typically refrigerated (2-8 °C) or frozen (≤ -15 °C) to prevent degradation.[1][]

Key Applications in Research and Development

The unique structure of Nα-Boc-L-lysine methyl ester hydrochloride makes it a versatile building block, primarily in the synthesis of peptides and other complex bioactive molecules.[1]

Core Application: Peptide Synthesis

This compound is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of lysine residues into a growing peptide chain.[1][10] The Boc protecting group is considered a "temporary" protector for the α-amino group, as it is designed to be removed at each cycle of peptide elongation.[22] It is stable to many reaction conditions but can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[22]

SPPS_Cycle start Resin-Bound Peptide deprotection Step 1: Deprotection Remove Nα-Boc group with acid (e.g., TFA) start->deprotection wash1 Wash deprotection->wash1 coupling Step 2: Coupling Activate & couple next Boc-amino acid (e.g., Boc-Lys(X)-OH) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat for next amino acid

Caption: The fundamental cycle of Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.

Broader Synthetic Applications

Beyond standard peptide synthesis, Nα-Boc-L-lysine methyl ester hydrochloride is utilized in several other areas:

  • Drug Development : It serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds, including peptide-based therapeutics.[1][23] For instance, it is a key intermediate for synthesizing Boc-lysinated betulonic acid, a compound with potential anti-prostate tumor activity.[13]

  • Drug Delivery Systems : The properties of lysine can be leveraged to enhance the solubility and stability of peptides, making this derivative useful in the development of advanced drug delivery systems.[1][8]

  • Bioconjugation : The free ε-amino group (after deprotection of the salt) provides a reactive handle for attaching other molecules, such as fluorescent dyes, polymers, or targeting ligands.[8]

  • Asymmetric Synthesis : The inherent chirality of the L-lysine backbone allows it to be used as a chiral auxiliary to control the stereochemistry of certain chemical reactions.[1]

Conclusion

Nα-Boc-L-lysine methyl ester hydrochloride is more than a simple chemical reagent; it is a product of strategic molecular engineering designed to solve fundamental challenges in organic synthesis. By providing orthogonal protection of the α-amino and carboxyl groups while leaving the ε-amino group available for later modification (as a stable salt), it grants chemists precise control over the construction of complex peptides and other bioactive molecules. Its stability, high purity, and well-defined reactivity ensure its continued and essential role in advancing pharmaceutical research, medicinal chemistry, and chemical biology.

References

  • BOC Sciences. Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2) - Amino Acids. [URL: https://www.bocsci.com/ne-boc-l-lysine-methyl-ester-hydrochloride-cas-2389-48-2-item-337583.html]
  • SBS Genetech. (2022, October 06). Mastering Protecting Groups in Peptide Synthesis. [URL: https://www.sbsgenetech.com/blog/mastering-protecting-groups-in-peptide-synthesis-pept]
  • Creative Peptides. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [URL: https://www.creative-peptides.com/blog/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry/]
  • Synpeptide. (Date not available). Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.synpeptide.com/news/protecting-groups-in-peptide-synthesis-a-detailed-guide]
  • Wikipedia. Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-2230-7_1]
  • Chem-Impex. Nα-Boc-L-lysine methyl ester hydrochloride. [URL: https://www.chemimpex.com/products/12408]
  • ChemWhat. N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. [URL: https://www.chemwhat.com/N-Boc-L-lysine-methyl-ester-hydrochloride-cas-2389-48-2.html]
  • Chem-Impex. Nε-Boc-L-lysine methyl ester hydrochloride. [URL: https://www.chemimpex.com/products/02410]
  • ChemicalBook. (2025, July 16). N-Boc-L-lysine methyl ester hydrochloride Chemical Properties,Uses,Production. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6286208.htm]
  • CymitQuimica. (2025, November 05). SAFETY DATA SHEET - N-Boc-L-lysine methyl ester hydrochloride. [URL: https://www.cymitquimica.com/pdf/DA0039HL.pdf]
  • Fisher Scientific. Chem-Impex International, Inc. Na-Boc-L-lysine methyl ester hydrochloride. [URL: https://www.fishersci.com/shop/products/na-boc-l-lysine-methyl-ester-hydrochloride-5/CI1240825G]
  • CymitQuimica. CAS 55757-60-3: Boc-Lys-OMe.HCl. [URL: https://www.cymitquimica.com/cas/55757-60-3]
  • The Royal Society of Chemistry. Electronic Supplementary Information for Polymer Chemistry. [URL: https://www.rsc.
  • Fisher Scientific. SAFETY DATA SHEET - Nepsilon-Boc-L-lysine methyl ester hydrochloride. [URL: https://www.fishersci.com/sds?productName=H63727&productDescription=NEPSILON-BOC-L-LYSINE+METHYL+ESTER+HYDROCHLORIDE%2C+98%25&vendorId=VN00023395&countryCode=US&language=en]
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - N(epsilon)-Benzyloxycarbonyl-L-lysine methylester hydrochloride. [URL: https://www.alfa.com/en/msds/?language=EN&cas=27894-50-4&type=MSDS&productName=N(epsilon)-Benzyloxycarbonyl-L-lysine%20methylester%20hydrochloride,%2098%25]
  • Google Patents. (Date not available). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride. [URL: https://patents.google.
  • ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. [URL: https://www.chemicalbook.
  • Benchchem. Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. [URL: https://www.benchchem.com/pdf/standard-operating-procedure-for-the-synthesis-of-n-boc-glycine-methyl-ester.pdf]
  • chemBlink. Boc-L-Lysine methyl ester hydrochloride [CAS# 55757-60-3]. [URL: https://www.chemblink.com/products/55757-60-3.htm]
  • BuyersGuideChem. N-Boc-L-Lysine methyl ester hydrochloride suppliers and producers. [URL: https://www.buyersguidechem.com/N-Boc-L-lysine-methyl-ester-hydrochloride-cas-2389-48-2.html]
  • MDPI. (2008, May 08). A Convenient Synthesis of Amino Acid Methyl Esters. [URL: https://www.mdpi.com/1422-8599/2008/2/M575/pdf]
  • AFG Bioscience LLC. SAFETY DATA SHEET - Boc-L-Lys(Boc)-ONp. [URL: https://www.afgbioscience.com/msds/354294.pdf]
  • Thermo Fisher Scientific. (2015, May 04). SAFETY DATA SHEET - L-Lysine methyl ester dihydrochloride. [URL: https://www.alfa.com/en/msds/?language=EN&cas=26348-70-9&type=MSDS&productName=L-Lysine%20methyl%20ester%20dihydrochloride,%2098%25]
  • Thermo Fisher Scientific. Certificate of analysis - Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%. [URL: https://www.alfa.com/en/coa/H63727/]
  • ChemicalBook. N-Boc-L-lysine methyl ester hydrochloride(2389-48-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/Spectrum_2389-48-2_1HNMR.htm]
  • Google Patents. (Date not available). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. [URL: https://patents.google.
  • Journal of the Chinese Chemical Society. (Date not available). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. [URL: https://jccs.chem.pitt.edu/ojs/index.php/jccs/article/download/200000085/213]
  • Hangzhou Longshine Bio-Tech. N-Boc-L-lysine Methyl Ester Hydrochloride/2389-48-2. [URL: https://www.longshinebiotech.com/n-boc-l-lysine-methyl-ester-hydrochloride-2389-48-2.html]
  • PubMed. (2014, February 23). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [URL: https://pubmed.ncbi.nlm.nih.gov/24562477/]
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Sources

Foundational

An In-Depth Technical Guide to N-Boc-L-lysine Methyl Ester Hydrochloride: Properties, Application, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern synthetic chemistry. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but the underlying scientific principles and field-proven insights to empower researchers in their drug discovery and development endeavors.

Core Characteristics and Physicochemical Properties

N-Boc-L-lysine methyl ester hydrochloride is a derivative of the essential amino acid L-lysine, where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a versatile reagent in a variety of synthetic applications.[1]

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅ClN₂O₄[2][3][4]
Molecular Weight 296.79 g/mol [2][4]
Appearance White to off-white powder[1][5]
Melting Point 152-165 °C[1][5]
Solubility Soluble in methanol[3][6]
Storage Conditions 2-8 °C[3][5]

The strategic placement of the Boc protecting group on the ε-amino group and the methyl ester on the carboxyl group allows for orthogonal protection strategies. This is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where specific amino groups must be selectively deprotected for chain elongation.[1]

The Cornerstone of Peptide Synthesis: Mechanistic Insights

The utility of N-Boc-L-lysine methyl ester hydrochloride is most profoundly demonstrated in peptide synthesis. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, a cornerstone of the Boc-based SPPS strategy.

Mechanism of Boc Deprotection

The acid-labile nature of the Boc group is the lynchpin of its utility. The deprotection is an acid-catalyzed process that proceeds through a defined sequence of steps:

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free amine.[2]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt, ready for the subsequent coupling step.[2]

Boc_Deprotection Boc-Protected_Amine R-NH-Boc Protonation Protonation (+ H⁺) Boc-Protected_Amine->Protonation Protonated_Intermediate R-NH-Boc-H⁺ Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid R-NH-COOH Fragmentation->Carbamic_Acid t-Butyl_Cation (CH₃)₃C⁺ Fragmentation->t-Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₂ Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Final_Protonation Protonation (+ H⁺) Free_Amine->Final_Protonation Ammonium_Salt R-NH₃⁺ Final_Protonation->Ammonium_Salt

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Peptide Bond Formation: The Role of Coupling Agents

Following the deprotection of the N-terminal amine of the growing peptide chain, the next N-Boc protected amino acid is introduced and coupled. This is facilitated by coupling agents, with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) being a common and efficient choice.

The mechanism of HBTU-mediated peptide bond formation is as follows:

  • Activation: The carboxylic acid of the incoming N-Boc protected amino acid is activated by HBTU. This is initiated by the deprotonation of the carboxylic acid by DIPEA, forming a carboxylate anion.

  • Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive HOBt active ester and the release of tetramethylurea as a byproduct.[6]

  • Peptide Bond Formation: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and releasing HOBt.[6]

The inclusion of HOBt is crucial for minimizing racemization by preventing the formation of undesirable oxazolone intermediates.[6]

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling N-Boc-AA N-Boc-AA-COOH DIPEA DIPEA N-Boc-AA->DIPEA + Carboxylate N-Boc-AA-COO⁻ DIPEA->Carboxylate HBTU HBTU Carboxylate->HBTU + Active_Ester N-Boc-AA-OBt HBTU->Active_Ester Tetramethylurea Tetramethylurea HBTU->Tetramethylurea Peptide_Chain H₂N-Peptide Active_Ester->Peptide_Chain + Peptide_Bond N-Boc-AA-CO-NH-Peptide Peptide_Chain->Peptide_Bond HOBt_released HOBt Peptide_Bond->HOBt_released

Caption: HBTU/HOBt mediated peptide bond formation.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

This section provides a detailed, step-by-step methodology for the solution-phase synthesis of a dipeptide, for instance, Boc-Ala-Lys(Boc)-OMe, using N-Boc-L-lysine methyl ester hydrochloride. This protocol is designed to be a self-validating system, with clear steps and rationales.

Materials and Reagents
  • N-Boc-L-lysine methyl ester hydrochloride

  • N-Boc-L-alanine

  • HBTU

  • HOBt

  • DIPEA

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Step-by-Step Procedure

Step 1: Liberation of the Free Amine of N-Boc-L-lysine Methyl Ester

  • Rationale: The starting material is a hydrochloride salt. The amine must be in its free base form to act as a nucleophile in the coupling reaction.

  • Procedure:

    • Dissolve N-Boc-L-lysine methyl ester hydrochloride (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • The resulting solution containing the free amine is used directly in the next step.

Step 2: Activation of N-Boc-L-alanine

  • Rationale: The carboxylic acid of N-Boc-L-alanine is activated with HBTU/HOBt to facilitate nucleophilic attack by the amine.

  • Procedure:

    • In a separate flask, dissolve N-Boc-L-alanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (2.0 eq) dropwise.

    • Stir the mixture at 0 °C for 15-20 minutes.

Step 3: Coupling Reaction

  • Rationale: The free amine of the lysine derivative is coupled with the activated alanine derivative to form the dipeptide.

  • Procedure:

    • To the activated N-Boc-L-alanine solution, add the solution of the free amine of N-Boc-L-lysine methyl ester from Step 1.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • Rationale: The crude product is isolated and purified from the reaction mixture.

  • Procedure:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Step 5: Characterization

  • Rationale: The identity and purity of the synthesized dipeptide are confirmed.

  • Procedure:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Dipeptide_Synthesis_Workflow Start Start Free_Amine_Prep 1. Prepare Free Amine of Lysine Derivative Start->Free_Amine_Prep Activate_Alanine 2. Activate N-Boc-L-alanine Start->Activate_Alanine Coupling 3. Coupling Reaction Free_Amine_Prep->Coupling Activate_Alanine->Coupling Workup 4. Work-up and Purification Coupling->Workup Characterization 5. Characterization Workup->Characterization End End Product: Boc-Ala-Lys(Boc)-OMe Characterization->End

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Broader Applications in Drug Development and Beyond

While peptide synthesis is a primary application, the utility of N-Boc-L-lysine methyl ester hydrochloride extends to other areas of drug development and chemical biology.[5] Its bifunctional nature makes it an excellent scaffold for the synthesis of peptidomimetics, small molecules that mimic the structure and function of peptides. Furthermore, it serves as a crucial intermediate in the synthesis of lysine-based polymers and in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules.[5]

Conclusion

N-Boc-L-lysine methyl ester hydrochloride is an indispensable tool for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with the reliable and high-yielding reactions it facilitates, make it a cornerstone in the synthesis of peptides and other complex organic molecules. A thorough understanding of the underlying mechanisms of its application, as detailed in this guide, is paramount for its effective use in the laboratory and for driving innovation in drug discovery and development.

References

  • ChemWhat. N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. N-Boc-L-lysine Methyl Ester Hydrochloride/2389-48-2. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of Nε-Boc-L-lysine Methyl Ester Hydrochloride

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of Nε-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern peptide synthesis and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of Nε-Boc-L-lysine methyl ester hydrochloride, a critical building block in modern peptide synthesis and pharmaceutical development.[1][] Moving beyond a simple checklist of analytical techniques, we delve into the causality behind our experimental choices, presenting a self-validating workflow where each piece of data corroborates the others. This integrated methodology is designed for researchers and drug development professionals who require absolute certainty in the identity and purity of their starting materials.

The Compound of Interest: A Structural Overview

Nε-Boc-L-lysine methyl ester hydrochloride is a derivative of the amino acid L-lysine, strategically modified for controlled chemical synthesis. The ε-amino group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is esterified to a methyl group. The α-amino group remains as a hydrochloride salt, rendering it stable and soluble in polar solvents.[] These features make it an invaluable reagent for the stepwise assembly of complex peptides.[1][]

Our primary objective is to verify the precise arrangement of these functional groups and confirm the compound's identity and integrity.

Table 1: Core Physicochemical Properties of Nε-Boc-L-lysine Methyl Ester Hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₄·HCl[1]
Molecular Weight 296.80 g/mol []
Appearance White to off-white solid/powder[1][3]
Melting Point 152-165 °C[]
Solubility Soluble in methanol[3][4][5]
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl[]

Below is the hypothesized structure we aim to confirm.

Caption: Hypothesized structure of Nε-Boc-L-lysine methyl ester hydrochloride.

The Elucidation Workflow: An Integrated Spectroscopic Approach

No single technique provides a complete structural picture. True analytical rigor comes from integrating orthogonal datasets. Our workflow is designed to systematically confirm every component of the molecule, from its elemental composition to the precise connectivity of its atoms.

Caption: Integrated workflow for structural elucidation.

Elemental Analysis: Foundational Stoichiometry

Causality: Before delving into complex spectroscopy, we must confirm the fundamental building blocks of the molecule. Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. This is the first and most basic check to ensure we have the correct compound.

Protocol:

  • A precisely weighed sample (1-3 mg) of the dried compound is subjected to combustion analysis.

  • The instrument detects the resulting CO₂, H₂O, and N₂ gases to determine the elemental composition.

  • The analysis is typically run in duplicate or triplicate to ensure precision.

Data Interpretation: The experimental percentages are compared against the theoretical values calculated for the molecular formula C₁₂H₂₅ClN₂O₄.

Table 2: Theoretical vs. Expected Elemental Analysis Data

ElementTheoretical Mass %Expected Experimental Range
Carbon (C)48.56%48.56 ± 0.4%
Hydrogen (H)8.52%8.52 ± 0.4%
Nitrogen (N)9.44%9.44 ± 0.4%

A result within the ±0.4% tolerance range provides strong evidence for the proposed molecular formula.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing the most accurate determination of the molecular weight. For this compound, which exists as a salt, Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that allows us to observe the intact cation, [M+H]⁺, without premature fragmentation, directly confirming the mass of the organic portion of the molecule.

Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

  • Infuse the solution directly into the ESI source.

  • Operate the mass spectrometer in positive ion mode.

  • Scan a mass range from m/z 50 to 500.

Data Interpretation:

  • Parent Ion: The primary goal is to identify the mass of the protonated free base, C₁₂H₂₄N₂O₄. The theoretical monoisotopic mass is 260.1736 Da. We expect to see a prominent peak at m/z 261.1814 corresponding to [M+H]⁺.

  • Fragmentation: While ESI is soft, some fragmentation can provide structural clues. A common and diagnostic fragment is the loss of the Boc group's isobutylene moiety (-56 Da) or the entire Boc group (-100 Da), leading to expected fragments at m/z ~205 and ~161, respectively.

Table 3: Predicted ESI-MS Signals

Ion SpeciesFormulaTheoretical m/zInterpretation
[M+H]⁺[C₁₂H₂₅N₂O₄]⁺261.1814Confirms the molecular weight of the free base.
[M+H - C₄H₈]⁺[C₈H₁₇N₂O₄]⁺205.1188Confirms the presence of the Boc group.
[M+H - Boc]⁺[C₇H₁₅N₂O₂]⁺159.1134Confirms the presence of the Boc group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as an excellent confirmation that the expected ester, carbamate (Boc), and amine hydrochloride moieties are present.

Protocol: Attenuated Total Reflectance (ATR)

  • Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation: The spectrum is analyzed for key absorption bands that act as fingerprints for specific functional groups.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-2500 (broad)N-H StretchPrimary Amine Hydrochloride (-NH₃⁺)Confirms the salt form of the α-amino group.
~2970-2860C-H StretchAlkanes (lysine chain, Boc)Confirms the aliphatic backbone.
~1745 C=O Stretch Methyl Ester Crucial for confirming the ester group. [6]
~1695 C=O Stretch Carbamate (Boc Group) Crucial for confirming the Boc protecting group. [6][7]
~1520N-H BendCarbamate (Boc Group)Corroborates the presence of the Boc group.
~1250 & ~1160C-O StretchEster and CarbamateConfirms the C-O single bonds within these groups.[6]

The presence of two distinct carbonyl peaks around 1745 cm⁻¹ and 1695 cm⁻¹ is a definitive indicator of the ester and Boc groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. Together, they allow us to piece together the molecule's exact structure.

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation: We analyze the spectrum based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 5: Predicted ¹H NMR Signals (in DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment
-NH₃⁺~8.4 (broad)Singlet3Hα-amino group protons
-NH- (Boc)~6.8Triplet1Hε-amino group proton
~3.9Triplet1Hα-carbon proton
-OCH₃~3.7 Singlet 3H Methyl ester protons
~2.9Quartet2Hε-carbon protons
Hβ, Hγ, Hδ~1.8-1.3Multiplets6HSide chain methylene protons
-C(CH₃)₃~1.4 Singlet 9H Boc group protons

The two sharp singlets at ~3.7 ppm (3H) and ~1.4 ppm (9H) are the unmistakable signatures of the methyl ester and the Boc group, respectively. The remaining signals and their coupling patterns confirm the lysine backbone.

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation: The number of unique signals confirms the number of chemically distinct carbon environments. The chemical shifts are diagnostic of the carbon type (e.g., carbonyl, aliphatic).

Table 6: Predicted ¹³C NMR Signals (in DMSO-d₆)

Carbon(s)Predicted δ (ppm)Assignment
C=O (Ester)~172Carboxyl carbon
C=O (Boc)~156Carbamate carbon
-C (CH₃)₃~78 Quaternary carbon of Boc group
~53α-carbon
-OC H₃~52Methyl ester carbon
~40ε-carbon
Cβ, Cγ, Cδ~30, ~29, ~22Side chain methylene carbons
-C(C H₃)₃~28 Methyl carbons of Boc group

The presence of two carbonyl signals (~172 and ~156 ppm) and the characteristic Boc carbon signals (~78 and ~28 ppm) provides unequivocal confirmation of the key structural features.

Conclusion: A Unified and Validated Structure

The structural elucidation of Nε-Boc-L-lysine methyl ester hydrochloride is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.

  • Elemental Analysis confirms the correct ratio of atoms (C, H, N).

  • Mass Spectrometry validates the precise molecular weight of the organic cation.

  • FTIR Spectroscopy provides a rapid fingerprint of the essential ester, carbamate, and amine hydrochloride functional groups.

  • NMR Spectroscopy (¹H and ¹³C) delivers the definitive atomic-level map, confirming the connectivity of the carbon skeleton and the exact placement of the protecting and esterifying groups.

When the data from each of these experiments align with the predicted values, as outlined in this guide, the structure of Nε-Boc-L-lysine methyl ester hydrochloride can be considered unequivocally confirmed, ensuring the integrity of this vital reagent for its downstream applications in research and development.

References

  • N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2 . ChemWhat. [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Coupling of an α-Amino Acid Ester . Organic Syntheses. [Link]

  • N-Boc-L-lysine methyl ester hydrochloride . ChemBK. [Link]

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides . MDPI. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of N-Boc-L-Lysine Methyl Ester Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for -Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe·HCl). [1][2] Subject:

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for


-Boc-L-lysine methyl ester hydrochloride  (H-Lys(Boc)-OMe·HCl).

[1][2]

Subject: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Boc-L-lysine methyl ester hydrochloride
CAS:  2389-48-2
Formula: 

Molecular Weight: 296.79 g/mol [1][2][3][4][5]

Executive Summary & Chemical Identity

In the context of peptide synthesis and drug development, "N-Boc-L-lysine methyl ester hydrochloride" predominantly refers to the


-protected  derivative (H-Lys(Boc)-OMe[1][2][3][5][6][7]·HCl). This compound features a free 

-amine (stabilized as a hydrochloride salt), a methyl-esterified C-terminus, and a Boc-protected

-amine on the side chain.[1][2]

This specific architecture creates a unique solubility profile driven by two competing domains:

  • The Ionic Head: The

    
    -ammonium chloride (
    
    
    
    ) and methyl ester provide high polarity and water/alcohol affinity.[1][2]
  • The Hydrophobic Tail: The butyl side chain and the tert-butyl carbamate (Boc) group introduce significant lipophilicity.[1][2]

Critical Disambiguation: Researchers must verify the CAS number.

  • CAS 2389-48-2: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Boc-L-lysine methyl ester HCl (The subject of this guide; 
    
    
    
    -amine is free).[1][2][3][4][5]
  • CAS 55757-60-3:

    
    -Boc-L-lysine methyl ester HCl (Rare; 
    
    
    
    -amine is free).[1][2]

Physicochemical Solubility Profile

The solubility of H-Lys(Boc)-OMe[1][2][5]·HCl is dictated by the solvation energy of the ionic ammonium chloride lattice versus the hydrophobic effect of the Boc group.[2]

Solvent Compatibility Matrix
Solvent ClassSolventSolubilityMechanistic Insight
Polar Protic Methanol (MeOH) High Primary solvent for dissolution.[1][2] The hydroxyl group effectively solvates the ammonium salt, while the methyl group interacts with the ester/Boc domains.[1][2]
Water High The ionic nature of the HCl salt drives aqueous solubility.[2] However, solutions may be acidic (pH ~4-5).[1][2]
Ethanol (EtOH) Moderate/High Good solubility, often used for recrystallization when combined with ether.[1][2]
Polar Aprotic DMSO High Excellent solvating power for both the salt and hydrophobic domains.[2] Recommended for stock solutions (>100 mg/mL).[1][2][8]
DMF High Standard solvent for peptide coupling reactions involving this intermediate.[1][2]
Acetonitrile (ACN) Moderate Soluble, but often requires slight warming or water/TFA cosolvents for high concentrations.[1][2]
Chlorinated Dichloromethane (DCM) Low/Sparingly Pure DCM often fails to fully dissolve the HCl salt lattice.[1][2] Solubility is drastically improved with 5-10% MeOH.[1][2]
Non-Polar Diethyl Ether Insoluble Acts as an anti-solvent .[1][2] Used to precipitate the salt from MeOH or DCM/MeOH mixtures.[2]
Hexanes / Heptane Insoluble Strictly an anti-solvent.[1][2]
Ethyl Acetate Low The salt form is generally insoluble in pure EtOAc, allowing for purification by washing (impurities dissolve, product precipitates).[2]
Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogic Start Select Solvent for H-Lys(Boc)-OMe HCl Application Intended Application? Start->Application Reaction Peptide Coupling / Synthesis Application->Reaction Purification Recrystallization / Washing Application->Purification Analysis NMR / HPLC Application->Analysis DMF DMF or NMP (Standard) Reaction->DMF DCM_Mix DCM + 10% DMF/MeOH (If DCM required) Reaction->DCM_Mix Recryst Dissolve: MeOH Precipitate: Et2O Purification->Recryst To Purify Wash Wash Solid with: Ethyl Acetate / Hexanes Purification->Wash To Remove Impurities DMSO DMSO-d6 (Best for 1H NMR) Analysis->DMSO MobilePhase Water/ACN + 0.1% TFA (HPLC) Analysis->MobilePhase

Caption: Decision logic for solvent selection based on experimental goals. High polarity is required for dissolution, while non-polar solvents serve as precipitants.[1][2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Purpose: Create a stable stock for biological assays or reaction stoichiometry.[1][2]

  • Weighing: Accurately weigh the H-Lys(Boc)-OMe·HCl powder.[2][5] (Note: The compound is hygroscopic; weigh quickly or in a desiccated environment).[1][2]

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for maximum stability and concentration.[1][2]

    • Target: 100 mg/mL.[2][8]

  • Dissolution:

    • Add half the required volume of DMSO.[2]

    • Vortex vigorously for 30-60 seconds.

    • If particulates remain, sonicate for 5 minutes at room temperature.[1][2]

    • Add remaining DMSO to volume.[2]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Purification via Recrystallization (MeOH/Ether System)

Purpose: Remove non-polar impurities or hydrolysis byproducts.[1][2] This relies on the "Solvent/Anti-solvent" principle.[2]

Workflow Diagram:

Recrystallization Crude Crude Solid H-Lys(Boc)-OMe HCl Dissolve Dissolve in Min. Vol. Methanol (RT) Crude->Dissolve High Solubility Filter Filter (Remove insolubles) Dissolve->Filter Precip Add Cold Diethyl Ether (Dropwise, stirring) Filter->Precip Anti-Solvent Addition Collect Filtration & Drying (Vacuum) Precip->Collect Crystallization

Caption: Step-by-step recrystallization workflow utilizing the Methanol/Ether solvent system.

Detailed Steps:

  • Dissolution: Dissolve 1.0 g of crude H-Lys(Boc)-OMe·HCl in the minimum amount of Methanol (approx. 2-5 mL) at room temperature. Ensure complete dissolution.

  • Clarification: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove dust or inorganic salts.[2]

  • Precipitation: While stirring the methanol solution rapidly, slowly add Diethyl Ether (approx. 20-50 mL).

    • Observation: The solution should turn turbid and a white precipitate will form.[2]

  • Maturation: Cool the suspension to 4°C (fridge) or -20°C (freezer) for 1 hour to maximize yield.

  • Collection: Filter the white solid using a sintered glass funnel.

  • Wash: Wash the cake twice with cold Diethyl Ether.

  • Drying: Dry under high vacuum (lyophilizer or vacuum desiccator) to remove trace solvents.[1][2]

Mechanistic Insights for Drug Development

When incorporating H-Lys(Boc)-OMe[1][2]·HCl into peptide backbones or drug conjugates, consider the following:

  • Counter-Ion Exchange: In DCM-based coupling reactions (e.g., using EDC/HOBt), the HCl salt may retard the reaction rate.[1][2] It is common practice to add a tertiary base (e.g., DIPEA or TEA) to neutralize the HCl and liberate the free amine in situ.[1][2]

    • Caution: Adding base before the coupling agent in ester-containing compounds can risk racemization or ester hydrolysis if water is present.[1][2] Add the base simultaneously with the activated carboxylate.[2]

  • Hygroscopicity: The HCl salt attracts atmospheric moisture.[2] Wet solvent can lead to methyl ester hydrolysis (forming the free acid).[1][2] Always use anhydrous solvents (MeOH, DMF) if the solution is to be stored or used in sensitive couplings.[1][2]

References

  • ChemicalBook. (2025).[1][2] N-Boc-L-lysine methyl ester hydrochloride Properties and Solubility Data. Retrieved from [1][2]

  • Boc Sciences. (2024).[1][2] Nε-Boc-L-lysine methyl ester hydrochloride Product Guide. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] H-Lys(Boc)-OMe hydrochloride (CAS 2389-48-2) Product Sheet. Retrieved from [1][2]

  • MedChemExpress. (2024).[1][2] H-Lys(Boc)-OMe hydrochloride Solubility and Storage. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: H-Lys(Boc)-OMe HCl.[1][2][3][4][9][5][6][7] Retrieved from [1][2]

Sources

Exploratory

Technical Guide: The Functional Role of Methyl Ester in Lysine Derivatives

Executive Summary In the architecture of peptide synthesis and drug development, L-Lysine methyl ester (Lys-OMe) serves as a critical "gateway" intermediate.[1] Unlike the zwitterionic free amino acid, the methyl ester d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of peptide synthesis and drug development, L-Lysine methyl ester (Lys-OMe) serves as a critical "gateway" intermediate.[1] Unlike the zwitterionic free amino acid, the methyl ester derivative collapses the internal salt bridge, rendering the molecule soluble in organic solvents (DMF, DCM) essential for organic synthesis. Furthermore, the methyl ester acts as a semi-permanent C-terminal protecting group that is orthogonal to acid-labile N-terminal protectors (Boc/Fmoc), while simultaneously serving as an activated substrate for chemoenzymatic polymerization.

This guide dissects the physicochemical rationale, synthesis protocols, and kinetic applications of Lys-OMe, providing a self-validating framework for its use in high-fidelity research.

Chemical Rationale: Why Methyl Ester?

The derivatization of Lysine to Lys-OMe is not merely a blocking step; it fundamentally alters the thermodynamic and kinetic profile of the molecule.[1]

Solubility and Zwitterion Collapse

Free L-Lysine exists as a zwitterion with a high melting point (>224°C) and poor solubility in the organic solvents required for coupling reactions.[1]

  • Mechanism: Esterification caps the carboxylic acid, removing the negative charge. When isolated as the dihydrochloride salt (

    
    ), the molecule behaves as an ionic liquid precursor, soluble in polar organic solvents (methanol, DMF).[1]
    
  • Impact: This allows homogeneous phase kinetics during acylation reactions, preventing the aggregation often seen with free amino acids.

Reactivity Modulation

The methyl ester serves a dual role depending on the reagent:

  • Against Chemical Acylating Agents: It acts as a protecting group , preventing C-terminal self-coupling or polymerization.

  • Against Proteolytic Enzymes (e.g., Trypsin): It acts as an activating group .[1] The ester bond is thermodynamically less stable than an amide bond, making Lys-OMe an excellent substrate for kinetically controlled enzymatic synthesis (See Section 3).

Critical Protocol: Synthesis of Lys-OMe 2HCl[1]

While commercially available, in-situ synthesis is often required for isotopic labeling or when anhydrous purity is paramount. The standard thionyl chloride (


) method is preferred over acid-catalyzed Fischer esterification due to its irreversible consumption of water.[1]
The Self-Validating Protocol

Objective: Synthesize L-Lysine Methyl Ester Dihydrochloride without racemization.

Reagents:

  • L-Lysine monohydrochloride (Dry)[1]

  • Thionyl Chloride (

    
    ) - Freshly distilled[1]
    
  • Methanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Cryogenic Addition (The Control Step): Chill 100 mL of anhydrous methanol to -10°C under

    
     atmosphere. Add 
    
    
    
    (1.5 eq) dropwise.[1]
    • Scientific Rationale: This generates the active reagent, chlorosulfite/HCl, in situ. Low temperature prevents the explosive vaporization of

      
       and minimizes racemization of the 
      
      
      
      -carbon.[1]
  • Solubilization: Add L-Lysine HCl (1.0 eq) to the solution. The solid will dissolve as the reaction proceeds.[1]

  • Reflux: Heat to 40°C (gentle reflux) for 12 hours.

    • Validation: Monitor by TLC (System: BuOH:AcOH:H2O 4:1:1).[1] Ninhydrin stain will show a shift in

      
       due to loss of zwitterionic character.[1]
      
  • Workup: Evaporate solvent to an oil. Re-dissolve in minimum MeOH and precipitate with cold diethyl ether.

    • Purity Check:

      
      -NMR must show a sharp singlet at 
      
      
      
      ppm (methyl ester).[1]
Workflow Visualization

SynthesisWorkflow Start L-Lysine HCl (Solid) Activation MeOH + SOCl2 (-10°C) Start->Activation Dissolution Reaction Reflux (40°C) 12 Hours Activation->Reaction In-situ HCl gen Intermediate Acyl-Chloride Transition State Reaction->Intermediate Mechanism Workup Evaporation & Ether Precipitation Reaction->Workup Completion (TLC) Intermediate->Reaction Product Lys-OMe . 2HCl (Crystalline) Workup->Product Yield >95%

Figure 1: Synthesis workflow for Lys-OMe utilizing thionyl chloride activation. Note the temperature control at the activation step to prevent racemization.

Application: Chemoenzymatic Polymerization[2][3]

Lys-OMe is the substrate of choice for the synthesis of Poly-L-Lysine (PLL) via Chemoenzymatic Polymerization (CEP).[1] Unlike N-carboxyanhydride (NCA) polymerization which requires phosgene derivatives, CEP uses proteases (Papain, Trypsin) to catalyze bond formation.[1]

The Kinetic Trap

Proteases usually hydrolyze peptide bonds. However, by using an ester (Lys-OMe) instead of an acid, we create a "kinetic trap."

  • Acylation: The enzyme attacks the ester (fast) forming an acyl-enzyme intermediate.[1]

  • Aminolysis: The amine of a second Lys-OMe attacks the acyl-enzyme (faster than water in high concentrations).[1]

  • Polymerization: This repeats to form oligomers.

Why Methyl Ester? The leaving group ability of methoxide makes the initial acylation step significantly faster than using a free acid, shifting the equilibrium toward synthesis in low-water environments.

Enzymatic Utility: Trypsin Assays

Lys-OMe is a specific substrate for characterizing Trypsin kinetics.[2] Trypsin exhibits esterase activity that is distinct from its amidase activity.

Comparative Kinetics

Researchers use Lys-OMe to isolate the deacylation step of the catalytic triad.[1]

ParameterAmidase Activity (Lys-Amide)Esterase Activity (Lys-OMe)Mechanistic Implication

(Turnover)
Slow (~0.5

)
Fast (~30

)
Ester bond cleavage is energetically favorable.[1]
Rate Limiting Step Acylation of EnzymeDeacylation of EnzymeFor esters, the enzyme gets "stuck" with the acyl group waiting for water.
Detection HPLC / Mass SpecColorimetric / pH StatHydrolysis of ester releases protons (

), measurable by pH titration.[1]
Pathway Diagram

EnzymaticPathway Enzyme Trypsin (Free) Complex Michaelis Complex [E-S] Enzyme->Complex Binding Substrate Lys-OMe Substrate->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (Fast) AcylEnzyme->Enzyme Deacylation (Rate Limiting) Product1 MeOH (Leaving Group) AcylEnzyme->Product1 Product2 L-Lysine (Hydrolyzed) AcylEnzyme->Product2

Figure 2: Kinetic pathway of Trypsin with Lys-OMe.[1] The rapid release of MeOH contrasts with the rate-limiting deacylation step, allowing precise measurement of enzyme active site titration.[1]

Stability & Handling Risks

Diketopiperazine (DKP) Formation

A critical failure mode in using Lys-OMe occurs during neutralization.[1]

  • The Risk: When the dihydrochloride salt is neutralized to the free base (e.g., using Triethylamine) in solution, the free

    
    -amine can attack the ester of a neighboring molecule (intermolecular) or, in dipeptides, cycle back (intramolecular).[1]
    
  • Prevention: Maintain the Lys-OMe as the HCl salt until the exact moment of coupling. Use hindered bases (DIPEA) and ensure the electrophile (e.g., Boc-AA-OH) is pre-activated before adding the Lys-OMe solution.[1]

Storage
  • Hygroscopicity: Lys-OMe

    
     2HCl is extremely hygroscopic. Moisture leads to hydrolysis of the ester back to the free acid.[1]
    
  • Condition: Store at -20°C under Argon.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[3] (Classic reference for thionyl chloride esterification mechanism).[1]

  • Uyama, H., & Kobayashi, S. (2002). "Enzymatic Synthesis of Polyesters via Polycondensation." Advances in Polymer Science.

  • Bender, M. L., & Kezdy, F. J. (1965). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry. (Establishes the esterase vs amidase kinetic profiles).

  • Sigma-Aldrich. "L-Lysine methyl ester dihydrochloride Product Specification." (Physical properties and solubility data).

  • Katchalski, E. (1951).[1] "Poly-L-lysine."[4] Advances in Protein Chemistry. (Foundational text on lysine polymerization).

Sources

Foundational

Introduction to Protected Amino Acids for Drug Discovery

Executive Summary: The Molecular Scaffold of Modern Therapeutics In modern drug discovery, peptides have transcended their traditional role as endogenous hormones to become a dominant modality, bridging the gap between s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Scaffold of Modern Therapeutics

In modern drug discovery, peptides have transcended their traditional role as endogenous hormones to become a dominant modality, bridging the gap between small molecules (<500 Da) and biologics (>5000 Da). The success of peptide therapeutics—ranging from GLP-1 agonists for diabetes/obesity to macrocyclic inhibitors for intracellular targets—relies entirely on the precision of Solid-Phase Peptide Synthesis (SPPS) .

At the heart of SPPS lies the concept of protection . To force amino acids to react in a specific linear sequence without branching or polymerization, reactive functional groups must be temporarily masked. This guide analyzes the chemistry of protected amino acids, focusing on the Fmoc/tBu strategy as the industry standard for high-throughput drug screening, while acknowledging the niche utility of Boc/Bzl chemistry.

The Principle of Orthogonality

The cornerstone of successful peptide synthesis is orthogonality . This principle dictates that the


-amino protecting group (temporary) must be removable under conditions that strictly preserve the side-chain protecting groups (permanent) and the peptide-resin linkage.[1]
The Two Dominant Strategies
FeatureFmoc Strategy (Fluorenylmethoxycarbonyl)Boc Strategy (tert-Butyloxycarbonyl)

-Amine Deprotection
Base Lability: 20% Piperidine in DMF.[2][3]Acid Lability: 50% TFA in DCM.[4]
Side-Chain Stability Acid-labile (tBu, Trt, Pbf).[1] Stable to base.Acid-stable (Bzl, Tos).[5] Stable to TFA.
Final Cleavage Mild Acid: 95% TFA (scavengers required).Strong Acid: HF (Hydrofluoric Acid) or TFMSA.
Automation High.[4] Standard for library production.Moderate. Requires special HF-resistant plumbing.
Primary Use Case Routine synthesis, GMP manufacturing, phosphopeptides."Difficult" sequences, aggregation-prone peptides, thioesters.
Visualization: The Fmoc SPPS Cycle

The following diagram illustrates the iterative nature of the Fmoc synthesis cycle, highlighting the critical "Wash" steps that prevent cross-contamination.

SPPS_Cycle Start Resin-Bound Peptide (n) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Expose Amine Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Remove Fmoc-adducts Couple 4. Coupling Wash1->Couple Activate 3. Activation (Amino Acid + DIC/Oxyma) Activate->Couple Add Activated AA Wash2 5. Wash (DMF) Couple->Wash2 Remove Excess Reagents End Resin-Bound Peptide (n+1) Wash2->End End->Start Repeat Cycle

Figure 1: The Fmoc SPPS Cycle. The process relies on the orthogonality between base-labile Fmoc removal and acid-labile side-chain protection.[][7]

Strategic Side-Chain Protection

In drug discovery, selecting the wrong side-chain protection can lead to irreversible side reactions (e.g., alkylation of Tryptophan) or incomplete deprotection. The Fmoc/tBu strategy utilizes acid-labile groups that are cleaved simultaneously with the resin release.

Standard Fmoc-Compatible Groups
Amino AcidProtecting GroupStructure/CodeRationale & Mechanism
Arginine (Arg) Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)SulfonamideSuperior to Pmc. Pbf is more acid-labile, reducing the TFA cleavage time and preventing tryptophan alkylation bysulfonyl byproducts [1].
Lysine (Lys) Boc (tert-Butyloxycarbonyl)CarbamateHighly stable to piperidine. Cleaves cleanly with TFA to yield volatile isobutylene and CO2.
Histidine (His) Trt (Trityl)Trityl etherPrevents racemization of the His

-carbon. Trt is very acid-labile and prevents N-to-N migration.
Cysteine (Cys) Trt (Trityl)ThioetherStandard for free thiols. For disulfide bridge formation, Acm (Acetamidomethyl) is used for orthogonality (stable to TFA, cleaved by Iodine).
Asp/Glu OtBu (tert-Butyl ester)EsterMinimizes aspartimide formation compared to benzyl esters.
Ser/Thr tBu (tert-Butyl ether)EtherPrevents O-acylation during coupling steps.
Advanced Orthogonality for Drug Design

For advanced therapeutics (e.g., stapled peptides, PROTACs), researchers need a third dimension of orthogonality —groups that can be removed while the peptide is still on the resin, without affecting the Fmoc or tBu groups.

  • Alloc (Allyloxycarbonyl): Used on Lysine (Lys(Alloc)). Removed via Pd(PPh

    
    )
    
    
    
    catalysis. Essential for on-resin lactamization (cyclic peptides).
  • ivDde: A hydrazine-labile group used for Lysine. Allows selective unmasking of a specific site for attaching fluorophores or fatty acid chains (for half-life extension) [2].

Experimental Workflows

Protocol: Standard Fmoc Deprotection & Coupling

Context: This is the "workhorse" protocol for automated synthesizers.

Reagents:

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[2][3] Option: Add 0.1M HOBt to suppress aspartimide formation.

  • Activator Base: DIEA (Diisopropylethylamine).[4]

  • Coupling Reagent: HBTU or DIC/Oxyma (preferred for lower racemization).

Step-by-Step:

  • Swelling: Incubate resin in DMF for 30 mins to solvate the polymer matrix.

  • Deprotection: Add 20% Piperidine/DMF (5 mL/g resin). Agitate 3 mins. Drain. Repeat for 10 mins.

  • Flow Wash: Wash resin with DMF (

    
     min) to remove piperidine. Critical: Residual piperidine will destroy the incoming activated amino acid.
    
  • Activation: Dissolve Fmoc-AA-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 30-60 seconds.

  • Coupling: Transfer activated solution to resin. Agitate for 45-60 mins at room temperature.

  • Wash: Drain and wash with DMF (

    
     min).
    
Protocol: The Kaiser Test (Ninhydrin QC)

Context: A qualitative colorimetric test to verify if the coupling is complete (no free amines remain).[8]

Reagents:

  • A: Ninhydrin in Ethanol (5%).

  • B: Phenol in Ethanol (80%).

  • C: KCN in Pyridine (2%).

Procedure:

  • Take a small sample of resin beads (~10 beads) into a glass tube.[9]

  • Wash beads

    
     with Ethanol.
    
  • Add 2 drops of A, B, and C.

  • Heat at 100°C for 5 minutes.

Interpretation:

  • Blue Beads/Solution: Positive (+). Free amines present. Coupling Failed.

    
     Recouple.
    
  • Yellow/Clear Beads: Negative (-). No free amines. Coupling Complete.

    
     Proceed.
    

Decision Logic: Selecting the Right Strategy

Choosing between Fmoc and Boc is not arbitrary; it depends on the sequence difficulty and the downstream application.

Strategy_Selection Start Peptide Target Q1 Contains Base-Sensitive Moieties? (e.g., depsipeptides) Start->Q1 Q2 Sequence Length > 50 or Aggregation Prone? Q1->Q2 No Boc Use Boc/Bzl Strategy (Specialized) Q1->Boc Yes Fmoc Use Fmoc/tBu Strategy (Standard) Q2->Fmoc No (Routine) Q2->Boc Yes (Extreme Length) Hybrid Use Fmoc with Pseudoprolines/Isoacyl Q2->Hybrid Yes (Aggregation)

Figure 2: Decision Matrix for Synthesis Strategy. While Fmoc is the default, Boc remains vital for specific chemical constraints.

Troubleshooting & Causality

Aspartimide Formation
  • Symptom: Mass spectrum shows [M-18] peak (loss of water).

  • Cause: The nitrogen of the amide bond attacks the side-chain ester of Aspartic acid during Fmoc deprotection (basic conditions), forming a cyclic imide.

  • Solution: Use bulky esters (e.g., Fmoc-Asp(OMpe)-OH ) or add 0.1M HOBt to the piperidine deprotection solution to lower the pH slightly [3].

Racemization (Loss of Chirality)
  • Symptom: Loss of biological activity; multiple peaks on HPLC.

  • Cause: Over-activation of the amino acid (formation of oxazolone intermediate) or excessive base exposure. Cysteine and Histidine are most prone.

  • Solution: Use DIC/Oxyma instead of HBTU/DIEA. Keep coupling times for Cys/His short (<30 mins) and avoid pre-activation heating.

Aggregation
  • Symptom: Sudden drop in coupling efficiency (Kaiser test stays blue) after 10-15 residues.

  • Cause: Inter-chain hydrogen bonding forms "beta-sheet" like structures on the resin, blocking reagent access.

  • Solution: Introduce Pseudoproline dipeptides (Fmoc-Ser/Thr-Pro dipeptides) which induce a "kink" in the backbone, disrupting aggregation [4].

References

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant. Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][5][] Chemical Reviews. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][2][] Journal of Peptide Science. Link

  • Mutter, M., et al. (2004). Pseudoprolines as solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][4][5][][8][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Integration of N-Boc-L-Lysine Methyl Ester into Solid-Phase Peptide Synthesis

-Boc-L-lysine methyl ester hydrochloride (CAS: 2389-48-2) Executive Summary & Strategic Utility In the landscape of Solid-Phase Peptide Synthesis (SPPS), N-Boc-L-lysine methyl ester hydrochloride functions not as a direc...

Author: BenchChem Technical Support Team. Date: February 2026


-Boc-L-lysine methyl ester hydrochloride (CAS: 2389-48-2)

Executive Summary & Strategic Utility

In the landscape of Solid-Phase Peptide Synthesis (SPPS), N-Boc-L-lysine methyl ester hydrochloride functions not as a direct coupling reagent, but as a high-value chiral scaffold . Unlike standard SPPS building blocks (e.g., Boc-Lys(Z)-OH), this reagent presents a free


-amine and a protected C-terminus (methyl ester).

This unique protecting group architecture (


-Boc / C-OMe / 

-Free) allows researchers to perform solution-phase derivatization of the lysine side-chain prior to SPPS incorporation. It is particularly indispensable for:
  • Synthesis of Non-Canonical Building Blocks: Introducing bulky fluorophores, lipids, or click-chemistry handles (azides/alkynes) onto the

    
    -amine without steric hindrance from the resin.
    
  • C-Terminal Activation: Serving as a precursor for peptide hydrazides used in Native Chemical Ligation (NCL).

  • Atom Economy: Avoiding the costly deprotection/re-protection steps required when starting from fully protected lysine variants.

This guide details the protocols for converting this ester precursor into a coupling-competent free acid and its subsequent integration into Boc-chemistry SPPS.

Critical Chemical Logic

The integration of this reagent follows a strict "Derivatize


 Activate 

Couple" workflow. Direct use in SPPS is impossible because the methyl ester blocks the C-terminal carboxyl group required for amide bond formation.
The "Scaffold" Workflow

The following diagram illustrates the divergent pathways for this reagent: Path A leads to standard SPPS, while Path B leads to ligation chemistries.

LysineWorkflow Start Starting Material: N-Boc-L-Lys-OMe · HCl Neut Step 1: Neutralization (Removal of HCl salt) Start->Neut Funct Step 2: ε-Functionalization (Attach Fluorophore/Linker/Lipid) Neut->Funct Reaction at ε-NH2 Inter Intermediate: Boc-Lys(X)-OMe Funct->Inter Sap Path A: Saponification (LiOH/THF) Inter->Sap Hydraz Path B: Hydrazinolysis (NH2NH2 · H2O) Inter->Hydraz Acid Product A: Free Acid Boc-Lys(X)-OH Sap->Acid SPPS Application: Standard Boc-SPPS Coupling Acid->SPPS Hydrazide Product B: Hydrazide Boc-Lys(X)-NHNH2 Hydraz->Hydrazide Ligation Application: Native Chemical Ligation (NCL) Hydrazide->Ligation

Figure 1: Divergent synthetic pathways for N-Boc-L-Lysine Methyl Ester. Path A is the primary focus for generating SPPS building blocks.

Detailed Experimental Protocols

Protocol A: Preparation of Side-Chain Modified Building Block (Boc-Lys(X)-OH)

Objective: To attach a functional group "X" (e.g., Biotin, FITC, PEG) to the


-amine and hydrolyze the methyl ester without removing the Boc group or causing racemization.
Phase 1:

-Functionalization

Note: The starting material is a hydrochloride salt. Neutralization is required to nucleophilically activate the amine.

  • Dissolution: Dissolve 1.0 eq of N-Boc-L-lysine methyl ester HCl in DMF or DCM (concentration ~0.1 M).

  • Neutralization: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 5 minutes.

  • Coupling: Add 1.0–1.1 eq of the activated side-chain reagent (e.g., NHS-ester of the label, or carboxylic acid + DCC).

  • Monitoring: Monitor by TLC or LCMS until the starting amine is consumed.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Racemization-Free Saponification

Critical Control Point: Methyl esters are prone to racemization (conversion of L to D isomer) under strong basic conditions or high temperatures. Lithium Hydroxide (LiOH) is preferred over NaOH due to the lower basicity and coordination effects of the lithium cation.

ParameterSpecificationReason
Reagent LiOH (2.0 eq)Mild base; minimizes racemization risk.
Solvent THF : Water (3:1)Solubilizes the protected amino acid while allowing hydrolysis.
Temperature 0°C to Room TempKeep cold initially to suppress racemization.
Time 1–3 HoursMonitor closely; prolonged exposure endangers the Boc group.

Step-by-Step:

  • Dissolve the intermediate Boc-Lys(X)-OMe in THF.

  • Cool the solution to 0°C (ice bath).

  • Add an aqueous solution of LiOH (2.0 eq).

  • Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC (disappearance of ester spot).

  • Neutralization (Crucial): Once complete, carefully acidify to pH 3–4 using 1M HCl or citric acid solution. Do not use strong acid or low pH (<2) as this will remove the Boc group.

  • Extraction: Extract the free acid Boc-Lys(X)-OH into EtOAc. Wash with brine, dry, and concentrate.

  • Validation: Verify integrity via LCMS (Mass = Expected + 1) and ¹H-NMR (absence of methyl singlet ~3.7 ppm).

Protocol B: Solid-Phase Coupling (Boc Chemistry)

Once Boc-Lys(X)-OH is isolated, it is treated as a standard building block in Boc-SPPS.

Resin Compatibility:

  • MBHA Resin: For C-terminal amides.[1]

  • PAM Resin: For C-terminal acids.[1]

  • Merrifield Resin: Standard support.

Coupling Cycle:

  • Deprotection (Resin): Treat resin-bound peptide with 50% TFA/DCM (removes N-terminal Boc from previous residue).

  • Neutralization: Wash with 10% DIPEA/DCM.

  • Activation:

    • Dissolve Boc-Lys(X)-OH (3.0 eq relative to resin loading).

    • Add DIC (3.0 eq) and HOBt (3.0 eq) in DMF/DCM.

    • Note: Avoid base-driven activators (like HBTU/HATU) if the side chain "X" is base-sensitive, though they are generally acceptable.

  • Coupling: Shake for 1–2 hours.

  • Test: Perform Kaiser test (ninhydrin). If negative (no color), coupling is complete.

Advanced Application: Peptide Hydrazides[5][8]

For researchers requiring Native Chemical Ligation (NCL) , the methyl ester need not be hydrolyzed. Instead, it can be converted to a hydrazide.[2][1]

  • Hydrazinolysis: Dissolve Boc-Lys(X)-OMe in MeOH.

  • Reaction: Add Hydrazine Hydrate (10–20 eq). Stir at RT for 12–24 hours.[3]

  • Result: Yields Boc-Lys(X)-NHNH₂ .

  • Utility: This unit can be coupled to the N-terminus of a resin-bound peptide. Upon cleavage (HF), the peptide is released as a C-terminal hydrazide (if the Lys is C-terminal) or the hydrazide moiety remains as a side-chain modification (rare but possible).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Boc Group Acidification pH too low during workup.Use Citric Acid or KHSO₄ instead of HCl. Ensure pH stays > 3.0.
Racemization Saponification temp too high or reaction too long.Use LiOH at 0°C. Add THF to ensure homogeneity. Stop reaction immediately upon ester consumption.
Incomplete Coupling Steric bulk of side chain "X".Double coupling (repeat activation step). Use stronger activator (HATU) with Collidine.
Low Solubility Side chain "X" is hydrophobic (e.g., lipid).Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Dang, T. T., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[4][1] Nature Protocols, 8, 2583–2598. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Methyl Ester stability).
  • Sigma-Aldrich. (n.d.). Product Specification: N-alpha-Boc-L-lysine methyl ester hydrochloride.[5] Link

Sources

Application

Application Note: Solution-Phase Peptide Coupling with N-Boc-L-lysine methyl ester hydrochloride

Introduction & Reagent Profile This guide details the protocol for utilizing -Boc-L-lysine methyl ester hydrochloride (H-Lys(Boc)-OMe[1][2]·HCl) in solution-phase peptide synthesis.[2][3][4] Reagent Identity & Role: Comm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reagent Profile

This guide details the protocol for utilizing


-Boc-L-lysine methyl ester hydrochloride  (H-Lys(Boc)-OMe[1][2]·HCl) in solution-phase peptide synthesis.[2][3][4]

Reagent Identity & Role:

  • Common Name: H-Lys(Boc)-OMe[1]·HCl

  • CAS: 2389-48-2[1][2][5]

  • Structure: The

    
    -amine is protonated (HCl salt) and reactive upon neutralization. The 
    
    
    
    -amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[] The C-terminus is protected as a methyl ester.
  • Primary Application: Serves as the Amine Component in coupling reactions to introduce a C-terminal Lysine residue with orthogonal side-chain protection.

Strategic Advantage: The


-Boc protection is orthogonal to base-labile 

-protecting groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Z). However, its acid lability requires a specific, "Boc-safe" workup protocol to prevent premature side-chain deprotection.

Strategic Framework: Reaction Design

The Coupling System

For solution-phase synthesis involving Boc-protected side chains, the EDC/HOBt (or EDC/Oxyma) system is preferred over DCC.

  • Causality: EDC forms a water-soluble urea byproduct, allowing purification via liquid-liquid extraction rather than filtration (required for DCC).

  • Racemization Control: HOBt (1-Hydroxybenzotriazole) or Oxyma Pure acts as a nucleophilic additive, forming an active ester intermediate that suppresses oxazolone formation and subsequent racemization of the activated carboxylic acid [1].

Base Selection

The HCl salt of the lysine derivative requires neutralization to liberate the nucleophilic


-amine.
  • Recommendation: DIEA (

    
    -Diisopropylethylamine) or NMM  (
    
    
    
    -Methylmorpholine).[4]
  • Avoid: Triethylamine (TEA) can promote racemization due to its higher basicity and lack of steric hindrance compared to DIEA.

Visualizing the Mechanism

The following diagram illustrates the activation of the incoming amino acid and the nucleophilic attack by the neutralized Lysine derivative.

CouplingMechanism Acid Carboxylic Acid (R-COOH) OAcyl O-Acylisourea (Unstable Intermediate) Acid->OAcyl + EDC EDC EDC (Activator) EDC->OAcyl ActiveEster OBt-Active Ester (Racemization Suppressed) OAcyl->ActiveEster + HOBt Urea Water Soluble Urea Byproduct OAcyl->Urea Byproduct HOBt HOBt (Additive) HOBt->ActiveEster Product Dipeptide (R-CO-Lys(Boc)-OMe) ActiveEster->Product + Lysine Lysine H-Lys(Boc)-OMe (Free Amine) Lysine->Product

Figure 1: Mechanistic pathway of EDC/HOBt mediated coupling. The HOBt intercepts the O-Acylisourea to form a stable active ester, preventing racemization.

Detailed Experimental Protocol

Materials
  • Amine Component: H-Lys(Boc)-OMe[1][2]·HCl (1.0 equiv)[7][8]

  • Acid Component: Protected Amino Acid (e.g., Boc-Ala-OH or Z-Phe-OH) (1.0 – 1.1 equiv)

  • Coupling Agent: EDC·HCl (1.1 – 1.2 equiv)

  • Additive: HOBt·H2O (1.1 – 1.2 equiv)

  • Base: DIEA (2.2 – 3.0 equiv) Note: Extra equivalents required to neutralize the HCl salt.

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[9] DCM is preferred for easier workup if solubility permits.[7]

Step-by-Step Procedure

Step 1: Activation (0°C)

  • Dissolve the Acid Component and HOBt in DCM (concentration ~0.1 M to 0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add EDC·HCl to the stirring solution.

  • Stir at 0°C for 15–20 minutes. This allows the formation of the active ester.[8]

Step 2: Neutralization & Coupling

  • While Step 1 is proceeding, dissolve H-Lys(Boc)-OMe·HCl in a minimal amount of DMF or DCM in a separate vial.

  • Add DIEA to the Lysine solution. Verify pH is basic (pH 8-9) using wet pH paper.

  • Add the neutralized Lysine solution dropwise to the activated acid mixture (from Step 1) at 0°C.

  • Remove the ice bath after 1 hour and allow the reaction to warm to room temperature.

  • Stir for 4–12 hours. Monitor reaction progress via TLC or LC-MS.

Step 3: "Boc-Safe" Workup Critical: Standard acid washes (1M HCl) can deprotect the


-Boc group if exposure is prolonged. Use Citric Acid.[7]
  • Concentration: If DMF was used, dilute significantly with Ethyl Acetate (EtOAc). If DCM was used, you may dilute with more DCM or swap solvent to EtOAc (EtOAc provides better phase separation for washes).

  • Wash 1 (Acidic - Remove Amines): Wash the organic layer 2x with 10% Citric Acid or 0.5 M KHSO4 .

    • Why: These weak acids remove unreacted Lysine and DIEA without cleaving the Boc group [2].

  • Wash 2 (Basic - Remove Acids): Wash 2x with Saturated NaHCO3 .

    • Why: Removes unreacted Carboxylic Acid and HOBt.

  • Wash 3 (Neutral): Wash 1x with Brine (Saturated NaCl) .

  • Drying: Dry the organic layer over anhydrous Na2SO4 (Sodium Sulfate).

  • Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude protected peptide.

Workup Logic & Purification Flow

The following flowchart ensures the integrity of the Boc group is maintained during purification.

WorkupFlow Reaction Crude Reaction Mixture (DCM/DMF) Dilution Dilute with Ethyl Acetate Reaction->Dilution AcidWash Wash: 10% Citric Acid Dilution->AcidWash AcidWaste Aqueous Layer: Removes DIEA, Unreacted Lysine AcidWash->AcidWaste BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer BaseWaste Aqueous Layer: Removes HOBt, Unreacted Acid BaseWash->BaseWaste BrineWash Wash: Brine BaseWash->BrineWash Organic Layer Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Final Isolated Protected Peptide (H-Lys(Boc)-OMe intact) Dry->Final

Figure 2: Purification workflow emphasizing the use of Citric Acid to preserve the acid-labile Boc group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 2.0 equivalents of DIEA are used. Check pH of the amine solution before addition.
Racemization Over-activation or high base concentration.Use HOBt or Oxyma.[4] Avoid TEA; use DIEA or Collidine. Keep activation step at 0°C.
Boc Loss Acid wash too strong or too long.Switch from 1M HCl to 10% Citric Acid or 5% KHSO4. Minimize contact time.
Gel Formation High concentration / Peptide aggregation.Dilute reaction with DMF. Add chaotropic salts (LiCl) if necessary (rare for dipeptides).
Precipitate Urea byproduct (if using DCU).Switch to EDC (urea is water soluble) or filter precipitate before workup.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Method

Application Note &amp; Protocol: Strategic Bioconjugation of Proteins Utilizing N-Boc-L-lysine Methyl Ester Hydrochloride

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the bioconjugation of proteins using N-Boc-L-lysine methyl ester hydrochloride. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the bioconjugation of proteins using N-Boc-L-lysine methyl ester hydrochloride. It is designed for researchers, scientists, and drug development professionals engaged in creating precisely modified protein architectures. This document moves beyond a simple recitation of steps, delving into the causal relationships behind experimental choices to ensure robust and reproducible outcomes. We will explore the strategic use of the tert-butyloxycarbonyl (Boc) protecting group, detail a complete workflow from protein preparation to final conjugate characterization, and provide expert insights into potential challenges. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to confirm the success of each critical stage.

Introduction: The Strategic Imperative for Site-Selective Lysine Modification

The surface of a typical protein presents a landscape of potential conjugation sites, with lysine residues being particularly attractive targets. Their ε-amino groups (pKa ~10.5) are often solvent-exposed and nucleophilic, making them readily available for chemical modification.[][2] This accessibility, however, presents a significant challenge: a lack of selectivity. Conventional lysine conjugation, often employing reagents like N-hydroxysuccinimide (NHS) esters, can result in a heterogeneous mixture of products with varying numbers of modifications at different locations.[][3] This heterogeneity can compromise the therapeutic efficacy and pharmacokinetic profile of protein-based drugs, such as antibody-drug conjugates (ADCs).[]

The use of protected amino acid derivatives, such as N-Boc-L-lysine methyl ester hydrochloride, offers a strategic solution to this challenge.[4][5] By incorporating this building block, the ε-amino group is temporarily masked by the acid-labile Boc group, allowing for controlled, site-specific deprotection and subsequent conjugation.[6][7] This approach is a cornerstone of modern bioconjugation, enabling the production of homogenous, well-defined bioconjugates with optimized properties.[2] This guide will provide the foundational knowledge and detailed protocols to leverage this powerful technique.

The Chemistry of Control: Understanding the Components

A successful bioconjugation strategy is built upon a thorough understanding of the reagents involved.

  • Protein of Interest (POI): The protein to be modified. A thorough characterization of the POI, including its isoelectric point (pI), buffer compatibility, and the number of accessible lysine residues, is critical for experimental design.

  • N-Boc-L-lysine Methyl Ester Hydrochloride: This key reagent possesses three critical features:

    • α-Amino Group: The primary amine available for initial coupling to the protein.

    • ε-Amino Group protected by a tert-butyloxycarbonyl (Boc) group: This protecting group is stable under neutral and basic conditions but can be selectively removed with acid.[6][8][9]

    • Carboxylic Acid protected as a Methyl Ester: This prevents unwanted side reactions of the carboxyl group.

  • Coupling Reagents: Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid of a payload for reaction with the α-amino group of the lysine derivative.

  • Deprotection Reagents: Mild acidic conditions, typically using trifluoroacetic acid (TFA), are employed to remove the Boc group.[7][8]

  • Payload: The molecule to be conjugated to the protein (e.g., a small molecule drug, a fluorescent dye, or a PEG chain).

Experimental Workflow: A Step-by-Step Guide

The following sections detail the complete experimental workflow for the bioconjugation of a protein with a payload using N-Boc-L-lysine methyl ester hydrochloride as a linker.

General Workflow Overview

The overall process can be visualized as a three-stage process: initial incorporation of the protected lysine linker, deprotection to expose the reactive amine, and final conjugation with the desired payload.

Bioconjugation_Workflow cluster_0 Stage 1: Linker Incorporation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Payload Conjugation Protein Protein of Interest Activation EDC/NHS Activation Protein->Activation Linker N-Boc-L-lysine methyl ester HCl Linker->Activation Protein_Linker Protein-Linker Conjugate (Boc-Protected) Activation->Protein_Linker Amide Bond Formation Deprotection Acidic Treatment (TFA) Protein_Linker->Deprotection Deprotected_Protein Deprotected Protein-Linker (Free ε-Amine) Deprotection->Deprotected_Protein Boc Removal Final_Conjugate Final Protein Bioconjugate Deprotected_Protein->Final_Conjugate Payload Activated Payload (e.g., NHS-ester) Payload->Final_Conjugate Amide Bond Formation

Caption: High-level overview of the bioconjugation workflow.

Detailed Protocols

Protocol 1: Incorporation of N-Boc-L-lysine Methyl Ester Hydrochloride onto the Protein

This protocol describes the covalent attachment of the protected lysine linker to the protein of interest.

Materials:

  • Protein of Interest (POI)

  • N-Boc-L-lysine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the POI in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines that could compete in the reaction.

  • Activation of N-Boc-L-lysine Methyl Ester Hydrochloride:

    • In a separate tube, dissolve N-Boc-L-lysine methyl ester hydrochloride, EDC, and NHS in the Reaction Buffer. A molar excess of these reagents relative to the protein is required. See the table below for starting recommendations.

    ReagentMolar Excess (relative to Protein)
    N-Boc-L-lysine methyl ester HCl10-50x
    EDC20-100x
    NHS20-100x
  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group to expose the ε-amino group for subsequent conjugation.

Materials:

  • Boc-protected Protein-Linker Conjugate

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane or water)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected protein-linker conjugate to remove water.

    • Resuspend the lyophilized protein in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. The scavenger is crucial to prevent side reactions from the tert-butyl cation generated during deprotection.[9]

  • Deprotection Reaction:

    • Incubate the reaction on ice for 30-60 minutes. Reaction time may need optimization depending on the protein.

  • TFA Removal:

    • Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.

  • Purification:

    • Immediately purify the deprotected protein by SEC or dialysis into a non-nucleophilic buffer at a neutral or slightly basic pH (e.g., PBS, pH 7.4) to neutralize any residual acid.

Protocol 3: Conjugation of the Payload

This protocol describes the final step of attaching the desired payload to the deprotected protein-linker.

Materials:

  • Deprotected Protein-Linker

  • Activated Payload (e.g., NHS-ester of a drug or dye)

  • Reaction Buffer (e.g., 100 mM PBS, pH 7.4-8.0)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the deprotected protein-linker in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • Dissolve the activated payload in a compatible solvent (e.g., DMSO) and add it to the protein solution. A 5-20 fold molar excess of the payload is a good starting point. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.

  • Conjugation Reaction:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and byproducts.

Characterization of the Bioconjugate: A Multi-faceted Approach

Thorough characterization is essential to confirm the identity, purity, and functionality of the final bioconjugate.[3][10]

Analytical TechniquePurposeExpected Outcome
SDS-PAGE To assess the purity and apparent molecular weight of the conjugate.A shift in the molecular weight corresponding to the addition of the linker and payload.
UV-Vis Spectroscopy To determine the protein concentration and, if the payload has a distinct chromophore, the degree of labeling.An absorbance spectrum showing the protein peak (typically at 280 nm) and the payload peak.
Mass Spectrometry (MS) To confirm the covalent modification and determine the precise mass of the conjugate.A mass spectrum showing a mass shift corresponding to the covalent attachment of the linker and payload.
HPLC (e.g., SEC, HIC) To assess the purity, aggregation state, and heterogeneity of the conjugate.[11]A single, sharp peak for the purified conjugate, indicating homogeneity.
Functional Assays To ensure that the biological activity of the protein is retained after conjugation.The conjugate should exhibit the expected biological activity (e.g., enzyme kinetics, receptor binding).

Troubleshooting: Navigating Potential Pitfalls

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of the linker or payload; suboptimal reaction pH.Increase the molar excess of coupling reagents; optimize the reaction pH for the specific coupling chemistry (e.g., pH 6.0 for EDC/NHS).
Protein Precipitation Use of a high concentration of organic solvent; inappropriate buffer conditions.Minimize the concentration of organic solvents; ensure the buffer pH and ionic strength are compatible with the protein's stability.
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase the incubation time with TFA; ensure the protein is fully dissolved in the TFA solution.
Heterogeneous Product Non-specific modification; incomplete reaction.Optimize the stoichiometry of reagents to favor single modifications; ensure reactions go to completion by monitoring with analytical techniques.

Conclusion: Enabling Precision in Protein Engineering

The use of N-Boc-L-lysine methyl ester hydrochloride in bioconjugation represents a significant advancement in the precise chemical modification of proteins. By providing a strategic handle for controlled, site-selective conjugation, this methodology empowers researchers to construct homogenous and well-defined bioconjugates for a wide range of applications, from targeted therapeutics to advanced diagnostic tools.[4][5] The detailed protocols and expert insights provided in this guide serve as a robust foundation for the successful implementation of this powerful technique.

References

  • Pathak, S., et al. (2018). Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates. PMC. Retrieved from [Link]

  • Scott, C. (2010). Protein Conjugates. BioProcess International. Retrieved from [Link]

  • MDPI. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2018).
  • Zhang, C., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]

  • ACS Publications. (2024). Tailored Branched Polymer–Protein Bioconjugates for Tunable Sieving Performance. ACS Macro Letters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Amino Acids. (n.d.). Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2). Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of lysine modification strategies.... Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

Sources

Application

The Strategic Application of N-Boc-L-lysine Methyl Ester Hydrochloride in Advanced Drug Delivery Systems: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the utilization of N-Boc-L-lysine methyl ester hydrochloride, a versatile building block, in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the utilization of N-Boc-L-lysine methyl ester hydrochloride, a versatile building block, in the rational design and development of sophisticated drug delivery systems. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific literature to provide a robust and trustworthy resource for your research and development endeavors.

Foundational Insights: Understanding the Versatility of N-Boc-L-lysine Methyl Ester Hydrochloride

N-Boc-L-lysine methyl ester hydrochloride is a derivative of the essential amino acid L-lysine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is esterified as a methyl ester.[1] This strategic protection imparts several key advantages in the synthesis of drug delivery vehicles:

  • Orthogonal Protection: The Boc group is stable under a variety of reaction conditions but can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] This orthogonality allows for the selective deprotection and subsequent modification of the α-amino group without affecting other functional groups in the molecule.

  • Reactive ε-Amino Group: The presence of a free ε-amino group (once the Boc group on a precursor is removed) provides a nucleophilic site for conjugation with drugs, targeting ligands, or polymers.[]

  • Cationic Potential: Upon deprotection of the Boc group and polymerization, the resulting poly-L-lysine (PLL) backbone possesses a high density of primary amines. At physiological pH, these amines are protonated, rendering the polymer cationic. This positive charge is crucial for interacting with negatively charged biological molecules like nucleic acids (for gene delivery) and cell membranes, facilitating cellular uptake.[5]

  • Biocompatibility and Biodegradability: As it is derived from a natural amino acid, poly-L-lysine and its derivatives are generally biocompatible and can be degraded by cellular enzymes, minimizing long-term toxicity.[6][7]

Core Synthetic Strategies: From Monomer to Functional Polymer

The journey from N-Boc-L-lysine methyl ester hydrochloride to a functional drug delivery system involves a series of well-defined synthetic steps. The following diagram illustrates the overall workflow.

DDS_Synthesis_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Functionalization Start N-Boc-L-lysine methyl ester hydrochloride Boc_Protect Synthesis of Nα,Nε-di-Boc-L-lysine Start->Boc_Protect Protection of ε-amino group NCA_Synth Synthesis of Nε-Boc-L-lysine N-carboxyanhydride (NCA) Boc_Protect->NCA_Synth Cyclization ROP Ring-Opening Polymerization (ROP) of NCA NCA_Synth->ROP Initiation Polymer Poly(ε-Boc-L-lysine) ROP->Polymer Deprotection Boc Deprotection (TFA) Polymer->Deprotection PLL Poly-L-lysine (PLL) Deprotection->PLL Conjugation Drug/Ligand Conjugation PLL->Conjugation DDS Functionalized Drug Delivery System Conjugation->DDS

Caption: Overall workflow for the synthesis of a lysine-based drug delivery system.

Protocol: Synthesis of Poly-L-lysine (PLL) from N-Boc-L-lysine

This protocol outlines the synthesis of poly-L-lysine, a foundational polymer for various drug delivery applications. The process begins with the synthesis of the N-carboxyanhydride (NCA) monomer, followed by ring-opening polymerization.

Materials:

  • Nα-Boc-L-lysine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Initiator (e.g., n-hexylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

Part A: Synthesis of Nε-Boc-L-lysine N-carboxyanhydride (NCA)

  • Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF.

  • Reaction with Triphosgene: Cool the solution to 0 °C in an ice bath. Add triphosgene portion-wise with vigorous stirring. Causality: Triphosgene serves as a safer alternative to phosgene gas for the formation of the NCA ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain pure Nε-Boc-L-lysine NCA.

Part B: Ring-Opening Polymerization (ROP)

  • Initiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified Nε-Boc-L-lysine NCA in anhydrous DMF. Add the initiator (e.g., n-hexylamine) via syringe. The molar ratio of monomer to initiator will determine the degree of polymerization and thus the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at room temperature for 24-72 hours. The polymerization can be monitored by the disappearance of the monomer peak using FT-IR spectroscopy.

  • Precipitation and Purification: Precipitate the resulting poly(ε-Boc-L-lysine) by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring. Collect the precipitate by filtration and dry under vacuum.

Part C: Boc Deprotection

  • Acidolysis: Dissolve the poly(ε-Boc-L-lysine) in a mixture of DCM and TFA (e.g., 1:1 v/v).[2]

  • Reaction: Stir the solution at room temperature for 1-2 hours. The deprotection can be monitored by the disappearance of the Boc-protons in ¹H NMR spectroscopy.

  • Isolation: Concentrate the solution under reduced pressure. Precipitate the poly-L-lysine trifluoroacetate salt by adding the concentrated solution to cold diethyl ether.

  • Final Product: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum. For biological applications, the trifluoroacetate counter-ion may need to be exchanged through dialysis against a buffered solution.

Application in Nanoparticle-Based Drug Delivery

Poly-L-lysine and its derivatives are excellent candidates for the surface functionalization of nanoparticles, enhancing their stability, biocompatibility, and drug delivery efficiency.[8]

Protocol: Surface Functionalization of Pre-formed Nanoparticles with Poly-L-lysine

This protocol describes the coating of negatively charged nanoparticles (e.g., PLGA or silica nanoparticles) with PLL via electrostatic interaction.

Materials:

  • Pre-formed negatively charged nanoparticles (e.g., PLGA nanoparticles)

  • Poly-L-lysine (synthesized as per Protocol 2.1 or commercially available)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5-6.0)

  • Borate buffer (pH 8.4)

  • Deionized water

Procedure:

  • Nanoparticle Suspension: Disperse the pre-formed nanoparticles in deionized water to a known concentration.

  • Carboxyl Group Activation: Centrifuge the nanoparticle suspension and resuspend the pellet in MES buffer. Add EDC and NHS to the suspension and incubate at room temperature for 15-30 minutes with gentle stirring. Causality: EDC/NHS chemistry activates the carboxyl groups on the nanoparticle surface to form reactive NHS esters, which can then form stable amide bonds with the primary amines of PLL.

  • Washing: Centrifuge the activated nanoparticles and wash twice with cold MES buffer to remove excess EDC and NHS.

  • PLL Conjugation: Resuspend the activated nanoparticles in borate buffer. Add a solution of PLL in borate buffer to the nanoparticle suspension. The amount of PLL to be added should be optimized to achieve the desired surface charge and coating density.

  • Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: Centrifuge the PLL-coated nanoparticles and wash three times with deionized water to remove unconjugated PLL.

  • Characterization: Resuspend the final PLL-coated nanoparticles in an appropriate buffer for characterization.

Characterization of PLL-Functionalized Nanoparticles

A thorough characterization is essential to ensure the quality and performance of the functionalized nanoparticles.

Parameter Technique Purpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size after coating confirms successful functionalization.
Surface Charge Zeta Potential MeasurementTo measure the surface charge of the nanoparticles. A shift from a negative to a positive zeta potential indicates successful PLL coating.[]
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the size, shape, and morphology of the nanoparticles.
Surface Chemistry Fourier-Transform Infrared (FTIR) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of PLL on the nanoparticle surface by identifying characteristic amide bond vibrations or nitrogen signals, respectively.

Application in Lysine-Based Dendrimers for Gene Delivery

Lysine dendrimers, with their well-defined, highly branched architecture and numerous terminal amino groups, are promising non-viral vectors for gene delivery.[10][11] The synthesis of these dendrimers can be achieved through a divergent or convergent approach using protected lysine building blocks.

Conceptual Workflow for Lysine Dendrimer Synthesis

The synthesis of lysine dendrimers typically involves a repetitive sequence of coupling and deprotection steps.

Dendrimer_Synthesis Core Core Molecule (e.g., diamine) G0 Generation 0 (Core + Boc-Lys(Boc)-OH) Core->G0 Coupling Deprotect_G0 Boc Deprotection G0->Deprotect_G0 G1_Couple Couple with Boc-Lys(Boc)-OH Deprotect_G0->G1_Couple G1 Generation 1 G1_Couple->G1 Deprotect_G1 Boc Deprotection G1->Deprotect_G1 G2_Couple Couple with Boc-Lys(Boc)-OH Deprotect_G1->G2_Couple G2 Generation 2 G2_Couple->G2 Repeat Repeat for Higher Generations G2->Repeat

Caption: Divergent synthesis workflow for lysine-based dendrimers.

Protocol: Complexation of Plasmid DNA with Lysine Dendrimers

This protocol describes the formation of polyplexes between cationic lysine dendrimers and anionic plasmid DNA for gene delivery applications.

Materials:

  • Lysine dendrimer (synthesized or commercially available)

  • Plasmid DNA (pDNA)

  • Nuclease-free water

  • Opti-MEM or other serum-free cell culture medium

Procedure:

  • Dendrimer Solution: Prepare a stock solution of the lysine dendrimer in nuclease-free water.

  • pDNA Solution: Prepare a stock solution of pDNA in nuclease-free water.

  • Complexation: For a desired N/P ratio (molar ratio of nitrogen atoms in the dendrimer to phosphate groups in the DNA), dilute the required amount of dendrimer and pDNA separately in equal volumes of serum-free medium.

  • Mixing: Add the diluted dendrimer solution to the diluted pDNA solution dropwise while gently vortexing. Causality: The cationic dendrimer and anionic pDNA self-assemble into nanoparticles (polyplexes) through electrostatic interactions.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for stable polyplex formation.

  • Transfection: The resulting polyplexes are now ready to be added to cells for transfection studies.

Drug Conjugation and Release Strategies

The deprotected ε-amino groups of PLL or the terminal amines of lysine dendrimers serve as handles for conjugating therapeutic agents.

Protocol: Conjugation of a Carboxylic Acid-Containing Drug to PLL via Amide Bond Formation

Materials:

  • Poly-L-lysine (PLL)

  • Carboxylic acid-containing drug

  • EDC and NHS

  • Anhydrous DMF or DMSO

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Drug Activation: Dissolve the drug, EDC, and NHS in anhydrous DMF or DMSO. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the drug.

  • PLL Solution: Dissolve PLL in a suitable buffer (e.g., borate buffer, pH 8.4).

  • Conjugation Reaction: Add the activated drug solution to the PLL solution. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the drug-PLL conjugate by dialysis against deionized water for 48 hours with frequent water changes to remove unreacted drug and coupling reagents.

  • Lyophilization: Lyophilize the purified conjugate to obtain a solid product.

  • Characterization: Determine the drug loading content and efficiency using UV-Vis spectroscopy or HPLC.

Drug Release Mechanisms

The release of the conjugated drug can be engineered to be responsive to specific triggers in the target microenvironment, such as pH or enzymes.

Release Mechanism Linker Type Trigger Description
pH-Responsive Acid-labile linkers (e.g., hydrazone, cis-aconityl)Low pH (e.g., in endosomes or tumor microenvironment)The linker is stable at physiological pH but hydrolyzes at acidic pH, releasing the drug.
Enzyme-Responsive Enzyme-cleavable peptide sequencesSpecific enzymes overexpressed in the target tissue (e.g., matrix metalloproteinases in tumors)The peptide linker is cleaved by the target enzyme, releasing the drug.
Redox-Responsive Disulfide linkersHigh concentration of reducing agents (e.g., glutathione) in the cytoplasmThe disulfide bond is cleaved in the reducing intracellular environment, releasing the drug.

Biocompatibility and In Vitro Evaluation

Prior to in vivo studies, it is crucial to assess the biocompatibility and efficacy of the developed drug delivery system in vitro.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cell line

  • Complete cell culture medium

  • Drug delivery system (e.g., drug-loaded PLL nanoparticles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug delivery system and appropriate controls (e.g., free drug, empty nanoparticles).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

N-Boc-L-lysine methyl ester hydrochloride is a cornerstone in the construction of advanced drug delivery systems. Its unique chemical properties enable the synthesis of a diverse range of platforms, from linear polymers to complex dendritic architectures. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and develop novel lysine-based carriers with tailored properties for targeted drug and gene delivery.

The future of this field lies in the development of multifunctional systems that combine therapeutic and diagnostic capabilities (theranostics), as well as the design of "smart" carriers that can respond to multiple stimuli for highly specific and efficient drug release. As our understanding of the interactions between nanomaterials and biological systems deepens, the rational design of lysine-based drug delivery systems will continue to play a pivotal role in advancing the field of nanomedicine.

References

  • iGEM. The Deprotection of Boc-Lysine. Available from: [Link][2]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link][3]

  • Journal of Materials Chemistry B. Agmatine-grafted bioreducible poly(l-lysine) for gene delivery with low cytotoxicity and high efficiency. Available from: [Link][5]

  • Molecular Pharmaceutics. Synthesis, characterization, and gene delivery of poly-L-lysine octa(3-aminopropyl)silsesquioxane dendrimers: nanoglobular drug carriers with precisely defined molecular architectures. Available from: [Link][11]

  • MDPI. L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin. Available from: [Link][12]

  • Taylor & Francis Online. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo. Available from: [Link][8]

  • INIS-IAEA. Novel poly-L-lysine coated nanoparticles in a form of magnetic fluid designed for biomedical applications. Available from: [Link]

  • Amino Acids. Nε-Boc-L-lysine methyl ester hydrochloride. Available from: [Link][]

  • ResearchGate. Lysine Dendrimers and Their Starburst Polymer Derivatives: Possible Application for DNA Compaction and in vitro Delivery of Genetic Constructs. Available from: [Link][10]

  • PubMed. Immunocompatibility and toxicity studies of poly-L-lysine nanocapsules in sprague-dawley rats for drug-delivery applications. Available from: [Link][6]

  • ResearchGate. Immunocompatibility and Toxicity Studies of Poly-L-Lysine Nanocapsules in Sprague-Dawley Rats for Drug-Delivery Applications. Available from: [Link][7]

Sources

Method

incorporating N-Boc-L-lysine methyl ester hydrochloride into peptidomimetics

Application Note: AN-LYS-04 Title: Modular Incorporation of -Boc-L-Lysine Methyl Ester Hydrochloride into Urea and Macrocyclic Peptidomimetics Date: October 2025 Author: Senior Application Scientist, Chemical Biology Div...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LYS-04 Title: Modular Incorporation of


-Boc-L-Lysine Methyl Ester Hydrochloride into Urea and Macrocyclic Peptidomimetics
Date:  October 2025
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide details the strategic incorporation of


-Boc-L-lysine methyl ester hydrochloride  (CAS: 2389-48-2) into peptidomimetic scaffolds.[] Unlike standard solid-phase peptide synthesis (SPPS), the use of this specific solution-phase building block offers unique advantages for backbone modification  (urea/carbamate linkages) and C-terminal functionalization  (hydrazides/macrocyclization).

Critical Reagent Distinction: Researchers must distinguish between the two common isomers to avoid synthetic failure. This guide focuses on Isomer A , the standard building block for backbone elongation.

FeatureIsomer A (Subject of this Guide) Isomer B
Name

-Boc-L-Lysine Methyl Ester HCl

-Boc-L-Lysine Methyl Ester HCl
CAS 2389-48-2 55757-60-3
Free Amine

-Amine (Backbone active)

-Amine (Side-chain active)
Protected Side-chain (Boc)

-Amine (Boc)
Primary Use Backbone elongation, C-term modificationIsopeptide bonds, Dendrimers

Strategic Analysis: Why This Derivative?

The selection of


-Boc-L-lysine methyl ester hydrochloride is driven by three mechanistic factors essential for peptidomimetics:
  • C-Terminal Orthogonality (The "Methyl Ester Switch"): Unlike resin-bound synthesis, the methyl ester provides a semi-permanent C-terminal protection. It is stable to acidic Boc-deprotection conditions (TFA) but labile to mild base (LiOH) or nucleophilic displacement (Hydrazine). This allows the molecule to serve as a "soluble resin" for convergent synthesis.

  • Solubility Profile: The hydrochloride salt form ensures high solubility in polar organic solvents (DMF, DMSO, Methanol), which is critical when reacting with hydrophobic peptidomimetic scaffolds (e.g., benzodiazepines or lipidated fragments) that precipitate in aqueous buffers.

  • Controlled Backbone Modification: The free

    
    -amine allows for non-peptide bond formation—specifically ureas  and carbamates —which improve metabolic stability against proteases compared to standard amides.
    

Workflow Visualization

The following diagram illustrates the divergent pathways available when starting with this specific lysine derivative.

Peptidomimetic_Workflow Start H-Lys(Boc)-OMe · HCl (Free α-Amine) Isocyanate React with R-N=C=O (Isocyanate) Start->Isocyanate Pathway A: Backbone Mod Coupling Coupling (HATU/DIPEA) with R-COOH Start->Coupling Pathway B: Elongation UreaProduct Urea Peptidomimetic (Protease Resistant) Isocyanate->UreaProduct Intermediate Peptide Intermediate (R-CO-Lys(Boc)-OMe) Coupling->Intermediate Hydrolysis LiOH Hydrolysis Intermediate->Hydrolysis Hydrazinolysis NH2NH2 Treatment Intermediate->Hydrazinolysis Cyclic Head-to-Tail Macrocyclization Hydrolysis->Cyclic Deprotect N-term & Cyclize Ligation Peptide Hydrazide (For Ligation) Hydrazinolysis->Ligation

Caption: Divergent synthetic pathways for H-Lys(Boc)-OMe·HCl. Pathway A yields urea mimetics; Pathway B leads to macrocycles or ligation precursors.

Detailed Protocols

Protocol A: Synthesis of Urea-Linked Peptidomimetics

Objective: To replace a standard amide bond with a urea linkage (


) to increase metabolic stability.

Reagents:

  • H-Lys(Boc)-OMe[2][3] · HCl (1.0 equiv)

  • Isocyanate derivative (R-N=C=O) (1.1 equiv) OR 4-Nitrophenyl chloroformate (for activating an amine partner).

  • Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve H-Lys(Boc)-OMe · HCl in anhydrous DCM (0.1 M concentration).

    • Add DIPEA (1.0 equiv) and stir for 5 minutes at

      
       to neutralize the hydrochloride salt. Note: The solution should become clear.
      
  • Urea Formation:

    • Add the Isocyanate (1.1 equiv) dropwise to the cold solution.

    • Add the remaining DIPEA (1.5 equiv).

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9). The starting amine spot (ninhydrin active) should disappear.

  • Work-up:

    • Wash the organic layer with

      
       citric acid (removes unreacted amine), saturated 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation:

    • Verify the urea linkage via NMR. The urea protons typically appear as two distinct doublets/singlets around 5.5–6.5 ppm (DMSO-

      
      ), distinct from amide protons.
      
Protocol B: Methyl Ester Hydrolysis for Macrocyclization

Objective: To carefully remove the C-terminal methyl ester without racemization, preparing the precursor for head-to-tail cyclization.

Reagents:

  • Peptidyl-Lys(Boc)-OMe (Intermediate from standard coupling).

  • Lithium Hydroxide (LiOH ·

    
    ) (3.0 equiv).
    
  • Solvent: THF / Water (3:1 v/v).

Step-by-Step Methodology:

  • Solubilization:

    • Dissolve the peptide-ester in THF. Cool to

      
      .
      
  • Saponification:

    • Add LiOH dissolved in the minimum amount of water.

    • Stir at

      
       for 60–90 minutes.
      
    • Critical Control: Do not let the reaction rise above

      
       to prevent racemization of the Lysine 
      
      
      
      -carbon.
  • Acidification & Extraction:

    • Neutralize carefully with 1N HCl to pH 3–4.

    • Extract immediately with Ethyl Acetate. (Do not leave in acidic aqueous solution to avoid Boc removal).

  • Result:

    • Yields Peptidyl-Lys(Boc)-OH, ready for cyclization.

Technical Data & Troubleshooting

Solubility & Stability Table
SolventSolubility (25°C)Stability (24h)Notes
Water High (>100 mg/mL)Stable (pH 4-7)Ideal for HPLC prep; avoid basic pH storage.
Methanol HighStableGood for crystallization.
DCM ModerateStableRequires DIPEA to solubilize the HCl salt.
DMF HighStablePreferred for coupling reactions.
Common Pitfalls
  • Diketopiperazine Formation: When deprotecting the amine of a dipeptide-ester (e.g., H-Xaa-Lys(Boc)-OMe), there is a high risk of spontaneous cyclization to form a diketopiperazine, ejecting the methyl ester.

    • Prevention: Use bulky side chains for the adjacent amino acid (Xaa) or perform coupling immediately after deprotection.

  • Hygroscopicity: The HCl salt is hygroscopic.[4] Weighing errors occur if the bottle is left open. Store in a desiccator at

    
    .
    

References

  • Citation Context: Verification of commercial availability, physical properties, and standard usage in peptide synthesis.
    • Citation Context: Confirm

      
      -amine) and application in protein engineering.[]
      
  • Citation Context: Cited to contrast the alternative isomer ( -Boc) to ensure the user selects the correct reagent (CAS 2389-48-2 vs 55757-60-3).
  • Wtorek, K., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 27(1). Retrieved from [Link]

    • Citation Context: Provides authoritative grounding for the cyclization protocols and the use of lysine derivatives in stabilizing peptidomimetic macrocycles.
  • Citation Context: Source for physical data (Melting point 153-163°C) and safety handling.

Sources

Application

Application Note: High-Efficiency Synthesis of Lysine-Containing Peptides using H-Lys(Boc)-OMe·HCl

Abstract & Strategic Overview The incorporation of Lysine residues into peptide sequences is critical for enhancing solubility, introducing cationic charges, and providing handles for bioconjugation.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of Lysine residues into peptide sequences is critical for enhancing solubility, introducing cationic charges, and providing handles for bioconjugation. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Boc-L-lysine methyl ester hydrochloride  (H-Lys(Boc)-OMe[1][2][3]·HCl) is a premier building block for Solution Phase Peptide Synthesis . Unlike solid-phase resins, this reagent serves as a soluble C-terminal anchor, offering distinct advantages in scale-up and convergent synthesis strategies.

This guide details the protocols for utilizing H-Lys(Boc)-OMe·HCl to synthesize lysine-containing peptides.[4] It addresses the critical "Free-Basing" step required to activate the hydrochloride salt, optimization of coupling to minimize racemization, and orthogonal deprotection strategies.

Reagent Profile & Chemical Logic
  • Compound: H-Lys(Boc)-OMe[5][1][2][3]·HCl (

    
    -tert-butoxycarbonyl-L-lysine methyl ester hydrochloride).
    
  • CAS: 2389-48-2.[5][1][3][6]

  • Role: Nucleophilic Amine Component (C-Terminus).

  • Orthogonality:

    • 
      -Amine:  Protonated (
      
      
      
      ). Must be neutralized to couple.
    • 
      -Amine:  Protected by Boc  (Acid-labile). Stable to base.
      
    • C-Terminus: Protected as Methyl Ester (Base-labile).[7] Stable to mild acid.

Experimental Workflow & Logic

The synthesis relies on a "Protecting Group Interlock" strategy. The Methyl Ester protects the C-terminus during chain elongation, while the side-chain Boc group prevents branching (isopeptide bond formation).

Visualization: Coupling Logic

CouplingWorkflow cluster_0 In Situ Activation Reagent H-Lys(Boc)-OMe·HCl (Inactive Salt) Base Base (DIEA/NMM) Neutralization Reagent->Base Deprotonation FreeAmine H-Lys(Boc)-OMe (Active Nucleophile) Base->FreeAmine Coupling Nucleophilic Attack (Amide Bond Formation) FreeAmine->Coupling Carboxyl Protected AA (e.g., Z-Phe-OH) Activator Activator (EDC/HOBt or HATU) Carboxyl->Activator ActiveEster Activated Ester (O-Acylurea/OBt) Activator->ActiveEster ActiveEster->Coupling Product Dipeptide Z-Phe-Lys(Boc)-OMe Coupling->Product

Caption: Figure 1. Convergent workflow for activating the hydrochloride salt and coupling with a carboxyl partner.

Materials & Equipment

ComponentGrade/SpecificationPurpose
H-Lys(Boc)-OMe[5][1][3][8]·HCl >98% Purity, L-IsomerC-terminal building block.[3]
Coupling Partner N-protected AA (e.g., Z-AA-OH, Fmoc-AA-OH)The carboxyl component.
Coupling Reagents EDC·HCl / HOBt (or HATU)Carboxyl activation. HOBt suppresses racemization.[9]
Base DIPEA (Diisopropylethylamine) or NMMNeutralizes HCl salt; maintains pH 8.
Solvent DMF (Anhydrous) or DCMReaction medium.
Workup Reagents 1M KHSO₄, 5% NaHCO₃, BrineAcid/Base washes to remove unreacted amines/acids.

Detailed Protocols

Protocol A: Neutralization & Coupling (The "Growth" Step)

Objective: Couple an N-protected amino acid (PG-AA-OH) to H-Lys(Boc)-OMe·HCl.

Context: The hydrochloride salt is stable but non-nucleophilic. It must be "free-based" in situ to react.

  • Preparation of Carboxyl Component:

    • Dissolve 1.0 equivalent of PG-AA-OH (e.g., Z-Phe-OH) in anhydrous DMF (Concentration ~0.2 M).

    • Add 1.1 equivalents of HOBt (Hydroxybenzotriazole) and 1.1 equivalents of EDC·HCl .

    • Stir at 0°C for 15 minutes to generate the active ester. Note: HOBt is crucial here to prevent racemization of the activated amino acid.

  • Preparation of Lysine Component (In Situ Neutralization):

    • In a separate vial, dissolve 1.0 equivalent of H-Lys(Boc)-OMe·HCl in minimal DMF.

    • Add 1.0–1.1 equivalents of DIPEA (or NMM).

    • Critical Check: Verify pH is ~8 using wet pH paper. Do not use large excess of base, as this promotes racemization of the methyl ester (C-terminus).

  • Coupling Reaction:

    • Add the neutralized Lysine solution to the activated Carboxyl solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: CHCl₃/MeOH 9:1) or LC-MS.

  • Workup (Standard Wash):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash 2x with 1M KHSO₄ (Removes unreacted amine/DIPEA).

    • Base Wash: Wash 2x with 5% NaHCO₃ (Removes unreacted acid/HOBt).

    • Brine Wash: Wash 1x with saturated NaCl.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the Methyl Ester (-OMe) to the Free Acid (-OH) without affecting the Boc side chain.

Context: Methyl esters are base-labile. However, harsh base can damage the Boc group or cause racemization. Lithium Hydroxide (LiOH) is the standard mild reagent.

  • Dissolution: Dissolve the peptide (e.g., PG-AA-Lys(Boc)-OMe) in THF/Water (3:1 ratio).

  • Hydrolysis: Add 2.0 equivalents of LiOH·H₂O .

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (disappearance of ester spot).

  • Neutralization: Carefully acidify to pH ~3-4 using 1M KHSO₄ or Citric Acid. Do not use strong HCl, as it may cleave the Boc group.

  • Extraction: Extract the free acid peptide into EtOAc, dry, and concentrate.

Protocol C: Side-Chain Deprotection (Boc Removal)

Objective: Remove the


-Boc group to liberate the amine.

Context: This is usually the final step.

  • Reaction: Dissolve peptide in 4M HCl in Dioxane (or TFA/DCM 1:1 if no other acid-sensitive groups are present).

  • Time: Stir for 30–60 minutes.

  • Workup: Evaporate solvent under nitrogen flow or rotary evaporation. Precipitate the product by adding cold Diethyl Ether.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1.0 eq of DIPEA is added to the H-Lys(Boc)-OMe·HCl. The amine must be free to react.
Racemization Excess base or over-activation.Use HOBt/EDC instead of HATU for fragment coupling. Keep DIPEA equivalents strict (1.0–1.1 eq).
Diketopiperazine (DKP) Formation Occurs during deprotection of dipeptide esters.Avoid storing free-amine dipeptide methyl esters. Couple the third amino acid immediately.
Solubility Issues Hydrophobic peptide sequence.Add 10% Trifluoroethanol (TFE) or use DMSO/DMF mixtures.
Visualization: Orthogonality Scheme

Orthogonality Molecule Peptide-Lys(Boc)-OMe AcidPath Acid Treatment (TFA or HCl) Molecule->AcidPath Selectivity BasePath Base Treatment (LiOH/NaOH) Molecule->BasePath Selectivity ResultAcid Peptide-Lys(NH2)-OMe (Side Chain Exposed) AcidPath->ResultAcid Cleaves Boc Leaves Ester Intact ResultBase Peptide-Lys(Boc)-OH (C-Terminus Exposed) BasePath->ResultBase Cleaves Ester Leaves Boc Intact

Caption: Figure 2. Orthogonal deprotection pathways allowing selective modification of either the side chain or C-terminus.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[9][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review on orthogonality including Boc/Methyl Ester). [Link]

Sources

Method

use of N-Boc-L-lysine methyl ester hydrochloride in protein engineering

Application Note: High-Fidelity Protein Engineering with -Boc-L-Lysine Methyl Ester Hydrochloride -Boc-L-Lysine Methyl Ester Hydrochloride (H-Lys(Boc)-OMe·HCl) CAS: 2389-48-2[1][2][3][][5] Executive Summary & Molecule Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Engineering with -Boc-L-Lysine Methyl Ester Hydrochloride


-Boc-L-Lysine Methyl Ester Hydrochloride (H-Lys(Boc)-OMe·HCl)
CAS:  2389-48-2[1][2][3][][5]

Executive Summary & Molecule Profile

This guide details the application of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-Boc-L-lysine methyl ester hydrochloride  (H-Lys(Boc)-OMe[2][3][6]·HCl) in protein engineering.[] Unlike standard solid-phase peptide synthesis (SPPS) reagents, this specific derivative is engineered for solution-phase bioconjugation  and enzymatic peptide synthesis .

Its utility stems from its orthogonal protection scheme:

  • Methyl Ester (C-terminus): Activates the molecule for enzymatic recognition or protects the C-terminus during chemical coupling.

  • Boc Group (

    
    -amine):  Masks the side-chain nucleophile, preventing branching or cross-reactivity.
    
  • Free

    
    -Amine (HCl Salt):  Provides a reactive handle for immediate coupling to activated carboxyls or acyl-enzyme intermediates.
    
Critical Reagent Distinction (E-E-A-T)

Do not confuse isomers.

  • Target Reagent: H-Lys(Boc)-OMe[1][3][5]·HCl (CAS 2389-48-2).[1][3][][5] Free

    
    -amine. Used to add a lysine residue to a C-terminus or carboxyl group.
    
  • Isomer (Not covered): Boc-Lys-OMe (CAS 55757-60-3).[7][8][9] Free

    
    -amine (if HCl salt). Used to attach payloads to the lysine side chain.
    

Core Applications

A. Kinetically Controlled Enzymatic Peptide Synthesis

Proteases (e.g., Papain, Chymotrypsin) can catalyze peptide bond formation in organic cosolvents. H-Lys(Boc)-OMe[1][2][3][5][6]·HCl acts as the nucleophile (amine component) . Because the C-terminus is esterified, the thermodynamic equilibrium shifts favorably, and the ester group improves solubility in organic cosolvents required to suppress proteolytic hydrolysis.

B. C-Terminal Dendronization & Linker Installation

In chemical protein modification, this reagent is used to graft a "masked" lysine onto protein carboxyls (Asp/Glu/C-term). Once attached, the methyl ester can be hydrolyzed (to COOH) or converted to a hydrazide, while the Boc group can be acid-deprotected to reveal a new amine, creating a bifurcation point for dendrimer growth.

Experimental Workflows (Visualized)

Workflow 1: Enzymatic Ligation Mechanism

The following diagram illustrates the kinetically controlled coupling of a substrate (Acyl Donor) with H-Lys(Boc)-OMe (Nucleophile) using a serine protease.

EnzymaticSynthesis cluster_conditions Critical Control Parameters Enzyme Free Enzyme (Serine Protease) Complex Acyl-Enzyme Intermediate Enzyme->Complex Acylation (-EtOH) Donor Acyl Donor (e.g., Ac-Phe-OEt) Donor->Complex Product Product Ac-Phe-Lys(Boc)-OMe Complex->Product Aminolysis (k_syn) Hydrolysis Hydrolysis (Side Reaction) Complex->Hydrolysis Water Attack (k_hyd) Nucleophile Nucleophile H-Lys(Boc)-OMe Nucleophile->Product Params pH: 8.5-9.0 Solvent: 10-50% DMSO/MeOH Excess Nucleophile

Caption: Kinetic mechanism of protease-catalyzed peptide synthesis. High nucleophile concentration favors aminolysis over hydrolysis.

Detailed Protocols

Protocol A: Enzymatic Synthesis of Dipeptide (Model: Ac-Phe-Lys(Boc)-OMe)

Objective: Synthesize a dipeptide using Chymotrypsin, demonstrating the utility of the methyl ester in non-aqueous enzymology.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (immobilized or free).
    
  • Acyl Donor: N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt).[10]

  • Nucleophile: H-Lys(Boc)-OMe[1][5]·HCl.

  • Buffer: 0.2 M Carbonate buffer, pH 9.0.

  • Cosolvent: Dimethylformamide (DMF) or Methanol.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Dissolve Ac-Phe-OEt (100 mM) and H-Lys(Boc)-OMe·HCl (200 mM) in a mixture of Buffer/DMF (90:10 v/v).

    • Note: The nucleophile (Lys derivative) is used in 2x excess to drive the kinetic partition toward synthesis.

    • pH Adjustment: Verify pH is 9.0. The HCl salt will lower pH; adjust carefully with dilute NaOH.

  • Enzyme Addition:

    • Add

      
      -Chymotrypsin (final conc. 10 
      
      
      
      M).[10]
  • Incubation:

    • Incubate at 25°C with gentle shaking.

    • Timepoint: Monitor reaction at 5, 15, and 30 minutes via HPLC. Kinetic synthesis is fast; prolonged incubation leads to secondary hydrolysis of the product ester.

  • Termination:

    • Quench reaction by lowering pH to 2.0 with 1N HCl.[11]

  • Isolation:

    • Extract the product into Ethyl Acetate. The protonated unreacted Lysine derivative remains in the aqueous phase (due to the free

      
      -amine becoming charged at low pH? No, at pH 2 the amine is charged, but the Boc/Ester makes it semi-hydrophobic. However, the dipeptide is significantly more hydrophobic).
      
    • Wash organic layer with brine, dry over MgSO

      
      .
      
Protocol B: Chemical Grafting to Protein Carboxyls (Surface Engineering)

Objective: Covalently attach H-Lys(Boc)-OMe to BSA (Bovine Serum Albumin) to increase surface lysine density for subsequent conjugation.

Reagents:

  • Protein: BSA (10 mg/mL in PBS, pH 7.4).

  • Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Reagent: H-Lys(Boc)-OMe[1][3][5]·HCl.

Step-by-Step Procedure:

  • Activation:

    • Add EDC (10 equivalents per carboxyl) and NHS (25 eq) to the BSA solution.

    • React for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical):

    • Remove excess EDC via Zeba Spin Desalting Column (exclude amine buffers like Tris). Elute in PBS pH 7.4.

  • Coupling:

    • Immediately add H-Lys(Boc)-OMe·HCl (50-fold molar excess over protein).

    • Self-Validating Step: The pH will drop upon addition of the HCl salt. Immediately readjust to pH 7.5-8.0 using 0.1 M NaOH to ensure the

      
      -amine is deprotonated and nucleophilic.
      
  • Incubation:

    • React for 2-4 hours at RT.

  • Purification:

    • Dialysis against PBS to remove unreacted lysine ester.

  • QC (Verification):

    • MALDI-TOF MS: Observe mass shift. Each incorporation adds ~244 Da (Lys(Boc)OMe residue).

    • TNBS Assay: Perform after Boc-deprotection (TFA treatment) to quantify the increase in free amines.

Data Analysis & QC Parameters

ParameterSpecification (H-Lys(Boc)-OMe·HCl)Method of Verification
Purity

98%
HPLC (C18, Gradient ACN/Water + 0.1% TFA)
Identity Proton NMRConfirm Methyl Ester singlet (~3.7 ppm) and Boc singlet (~1.4 ppm).
Solubility Soluble in MeOH, Water, DMFVisual inspection (Clear solution at 50 mg/mL).
Water Content < 1.0%Karl Fischer (Critical for enzymatic yields).
Optical Rotation

(c=1, MeOH)
Polarimetry (Confirms L-isomer integrity).

Troubleshooting Guide:

  • Issue: Low yield in enzymatic synthesis.

    • Cause: High water activity favoring hydrolysis.

    • Fix: Increase organic cosolvent fraction (up to 50% if enzyme tolerates) or use a "frozen state" reaction.

  • Issue: Product precipitation.

    • Cause: The hydrophobic Boc group and Methyl ester significantly reduce solubility compared to free Lysine.

    • Fix: Maintain >20% DMF/DMSO in reaction mixture.

References

  • Enzymatic Peptide Synthesis: Aso, K. (1989). Enzymatic Approach to the Synthesis of a Lysine-containing Sweet Peptide. Agricultural and Biological Chemistry.[12] Link

  • Polymerization Applications: Ohya, Y., et al. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. Link

  • Reagent Properties: ChemicalBook. N-Boc-L-lysine methyl ester hydrochloride Properties and Uses. Link

  • Synthetic Methodology: Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

  • General Protocol Grounding: Thermo Fisher Scientific. Crosslinking Technical Handbook. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during Boc deprotection of lysine methyl ester

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Boc depr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Boc deprotection of lysine methyl ester. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring the integrity and yield of your synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry. Its facile removal under acidic conditions makes it an invaluable tool. However, the deprotection of Nα-Boc-lysine methyl ester is not without its challenges. The bifunctional nature of the lysine derivative, possessing a nucleophilic side-chain amine and an electrophilic ester, creates a potential pathway for intramolecular cyclization, leading to the formation of a seven-membered lactam. This, along with other potential side reactions, can significantly impact reaction outcomes. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to mitigate them.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the Boc deprotection of lysine methyl ester in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of methanol. What is happening and how can I prevent it?

A1: The likely culprit is intramolecular cyclization leading to lactam formation.

The Mechanism: The primary side reaction of concern is the intramolecular attack of the newly deprotected ε-amino group on the methyl ester carbonyl. This nucleophilic attack results in the formation of a cyclic amide, a seven-membered ring known as a lactam, with the concurrent elimination of methanol. While lysine is generally more resistant to this cyclization than its shorter homologue, ornithine, this side reaction can still occur, particularly under certain conditions.[1]

Causality Behind the Problem:

  • Elevated Temperatures: Heating the reaction mixture or even prolonged reaction times at room temperature can provide the necessary activation energy for the intramolecular cyclization to compete with the desired deprotection.

  • Basic Conditions during Work-up: Premature neutralization of the reaction mixture before the acid is thoroughly removed can lead to a free ε-amine, which is a potent nucleophile for lactam formation.

  • Choice of Acid: While strong acids are required for Boc deprotection, the counterion and solvent system can influence the propensity for side reactions.

Preventative Measures & Protocols:

  • Maintain Low Temperatures: Perform the deprotection at 0 °C to slow down the rate of the intramolecular cyclization.

  • Careful Acid Removal: After the reaction is complete (as monitored by TLC or LC-MS), remove the excess acid and solvent in vacuo at low temperature before proceeding with any neutralization steps.

  • Optimize Your Deprotection Protocol:

    • Protocol 1: TFA in Dichloromethane (DCM) : This is a standard and effective method.[2][3]

      • Dissolve the Nα-Boc-lysine methyl ester in anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Add trifluoroacetic acid (TFA) dropwise (typically 25-50% v/v).

      • Stir at 0 °C and monitor the reaction progress by TLC or LC-MS (usually complete within 1-2 hours).

      • Once complete, concentrate the reaction mixture under reduced pressure at a low temperature.

      • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[4]

    • Protocol 2: HCl in Dioxane : This is another widely used and often milder alternative to TFA.[3][5]

      • Dissolve the Nα-Boc-lysine methyl ester in anhydrous dioxane.

      • Add a solution of 4M HCl in dioxane.

      • Stir at room temperature, monitoring the reaction progress (typically 1-4 hours).

      • Upon completion, remove the solvent and excess HCl in vacuo.

Workflow for Minimizing Lactam Formation

cluster_reaction Boc Deprotection cluster_workup Work-up cluster_side_reaction Side Reaction Pathway Start Nα-Boc-Lysine Methyl Ester Deprotection Add Acid (TFA or HCl) at 0°C Start->Deprotection Monitoring Monitor by TLC/LC-MS Deprotection->Monitoring Free_Amine Premature Neutralization or High Temperature Deprotection->Free_Amine Incorrect Conditions Completion Reaction Complete Monitoring->Completion Acid_Removal Remove Acid/Solvent in vacuo (low temp) Completion->Acid_Removal Neutralization Careful Neutralization (e.g., sat. NaHCO3 wash) Acid_Removal->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry over Na2SO4 and Concentrate Extraction->Drying Product Purified Lysine Methyl Ester Drying->Product Cyclization Intramolecular Nucleophilic Attack Free_Amine->Cyclization Lactam Lactam Formation Cyclization->Lactam

Caption: Workflow for Boc deprotection of lysine methyl ester, highlighting the critical steps to prevent lactam formation.

Q2: My reaction is incomplete, or my yields are consistently low. What could be the issue?

A2: Incomplete deprotection or product degradation during work-up are common causes of low yields.

Causality Behind the Problem:

  • Insufficient Acid: The concentration of the acid may not be sufficient to drive the deprotection to completion, especially if the substrate concentration is high.

  • Water Content: The presence of water in the reaction mixture can hydrolyze the methyl ester, leading to the corresponding carboxylic acid, which can complicate purification and lower the yield of the desired product.

  • Degradation During Work-up: As mentioned, basic conditions during work-up can lead to side reactions. Additionally, prolonged exposure to strong acids can cause degradation of the product.

Troubleshooting and Optimization:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize ester hydrolysis.

  • Increase Acid Concentration or Reaction Time: If monitoring shows incomplete reaction, you can cautiously increase the acid concentration or prolong the reaction time, while still maintaining a low temperature.

  • Alternative Work-up Strategy: If your deprotected amine hydrochloride salt is soluble in organic solvents, you can avoid aqueous basic washes altogether. After removing the TFA/HCl, dissolve the residue in an organic solvent and use a solid-supported base like Amberlyst A21 to neutralize the salt, followed by filtration.[6]

Q3: I'm concerned about other potential side reactions. What else should I be aware of?

A3: Besides lactam formation, t-butylation of nucleophilic residues can be a concern, although less so for lysine itself.

The Mechanism: The Boc deprotection proceeds through the formation of a tert-butyl cation.[4] This carbocation is an electrophile and can react with any nucleophiles present in the reaction mixture.

Causality Behind the Problem:

  • Presence of Nucleophilic Scavengers: If your substrate contains other nucleophilic functional groups (e.g., tryptophan or methionine residues in a peptide), they can be alkylated by the tert-butyl cation.

  • Solvent as a Nucleophile: Some solvents can act as nucleophiles.

Preventative Measures:

  • Use of Scavengers: While not typically necessary for lysine methyl ester alone, if other nucleophilic groups are present, the addition of a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q: Which is a "milder" reagent for Boc deprotection: TFA or HCl in dioxane?

A: "Milder" can be subjective. HCl in dioxane is often considered milder in that it can sometimes offer better selectivity in the presence of other acid-labile groups.[5] However, both are strong acids capable of efficient Boc removal. The choice often depends on the specific substrate and downstream applications. For lysine methyl ester, both are generally effective, and the choice may come down to laboratory preference and experience.

Q: How can I effectively monitor the progress of the deprotection reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to resolve the starting material and the product. The deprotected product, being more polar, will have a lower Rf value. Staining with ninhydrin is effective for visualizing the primary amine of the product.

  • LC-MS: This provides a more definitive way to monitor the reaction by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is also an excellent tool for identifying potential side products.[7][8][9]

Q: Can I use an alternative to the Boc group to avoid these issues altogether?

A: Yes, employing an orthogonal protecting group strategy is a very effective way to circumvent issues with Boc deprotection.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group, typically removed with piperidine.[10] This is orthogonal to the acid-labile side-chain protecting groups often used in peptide synthesis.

  • Cbz (Carboxybenzyl) group: This group is removed by hydrogenolysis, which is orthogonal to both acid- and base-labile groups.

The choice of an alternative protecting group will depend on the overall synthetic strategy and the other functional groups present in your molecule.[11][]

Q: What is the best way to handle the work-up of a TFA deprotection?

A: After removing the bulk of the TFA in vacuo, it is crucial to remove the last traces, as it can interfere with subsequent reactions. Co-evaporation with toluene is a common and effective method.[4] If you need the free amine, a careful wash with a mild base like saturated sodium bicarbonate solution is standard. If the amine salt is the desired product, simply removing the TFA is sufficient.

Summary of Recommended Deprotection Conditions

ReagentSolventTemperatureTypical TimeKey Considerations
25-50% TFADichloromethane (DCM)0 °C to RT1-2 hoursStandard, effective. Risk of side reactions if not cooled.[2]
4M HCl1,4-DioxaneRoom Temperature1-4 hoursOften considered milder, good alternative to TFA.[3]
Oxalyl ChlorideMethanolRoom Temperature1-4 hoursA milder alternative for acid-sensitive substrates.[3][13]
ThermalWaterReflux (100 °C)~15 minutesA green, non-acidic alternative for some substrates.[3]

Visual Representation of Deprotection and Side Reaction Pathways

cluster_deprotection Desired Pathway cluster_side_reaction Side Reaction Pathways Boc_Lys_OMe Nα-Boc-Lysine Methyl Ester Protonation Protonation of Boc Group Boc_Lys_OMe->Protonation + H+ Carbocation Formation of t-butyl cation Protonation->Carbocation Decarboxylation Loss of CO2 Carbocation->Decarboxylation tButylation t-Butylation of Nucleophiles Carbocation->tButylation Product Lysine Methyl Ester (as salt) Decarboxylation->Product Lactam_Formation Intramolecular Cyclization Product->Lactam_Formation Incorrect Work-up or High Temp. Lactam Lactam (+ CH3OH) Lactam_Formation->Lactam Alkylated_Product Alkylated Side Product tButylation->Alkylated_Product

Caption: Reaction pathways for Boc deprotection and potential side reactions.

References

  • Novabiochem®. (n.d.).
  • BenchChem. (2025). Application Note: Protecting Group Strategies for the Solution-Phase Synthesis of H-Lys-Gly-OH.
  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • Gomara, M. J., et al. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Royal Society of Chemistry. (2010).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). Preventing side reactions in H-Lys-Gly-OH peptide synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Journal of Synthetic Organic Chemistry, Japan. (n.d.).
  • PMC. (n.d.).
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
  • The Royal Society of Chemistry. (2013).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Aapptec. (n.d.).
  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
  • AAPPTec. (n.d.).
  • European Journal of Chemistry. (2012).
  • ResearchGate. (2025, August 10). Insight into Lysine Selection via Controlled Degradation of 2,4‐Diaminobutyric Acid and Ornithine Polypeptides.
  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • SWORD. (n.d.).
  • FSIS.USDA.gov. (n.d.). CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS.
  • PMC - NIH. (2024, July 19).
  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin.
  • Journal of the American Chemical Society. (2023, January 26).

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield with H-Lys(Boc)-OMe·HCl

Reagent Focus: -Boc-L-lysine methyl ester hydrochloride CAS: 2389-48-2 Role: C-Terminal Acceptor / Amine Nucleophile Introduction: The "Hidden" Yield Killer Welcome to the Technical Support Center. If you are experiencin...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus:


-Boc-L-lysine methyl ester hydrochloride
CAS:  2389-48-2
Role:  C-Terminal Acceptor / Amine Nucleophile

Introduction: The "Hidden" Yield Killer

Welcome to the Technical Support Center. If you are experiencing low yields ( < 60%) or inconsistent coupling when using H-Lys(Boc)-OMe·HCl , the issue is rarely the reagent's purity. It is almost always a failure in salt neutralization mechanics or unintended cyclization .

This guide treats your chemical reaction as a logic gate. If the inputs (Neutralization, Solvent, Stoichiometry) are not perfectly aligned, the gate remains closed.

Module 1: The Neutralization Protocol (Critical)

The Problem: The reagent is supplied as a hydrochloride salt (


). In this state, the 

-amine is protonated and non-nucleophilic . It cannot attack an activated carboxylic acid. It must be converted to the free base (

) to react.[1]

The Failure Mode: Researchers often add exactly 1.0 equivalent of base (e.g., DIEA), assuming it neutralizes the HCl. However, due to equilibrium dynamics and the buffering effect of the solvent, 1.0 equivalent is often insufficient to fully "unlock" all amine molecules, leading to sluggish kinetics and low yield.

Optimized Protocol: In-Situ Neutralization

Do not pre-neutralize and isolate the free base (it is unstable). Perform neutralization in the reaction vessel.

Step-by-Step Workflow:

  • Dissolution: Dissolve H-Lys(Boc)-OMe·HCl in anhydrous DMF (Dimethylformamide).

    • Concentration: 0.1 M – 0.2 M.

    • Note: DCM (Dichloromethane) is often a poor solvent for the HCl salt form. If you must use DCM, add a small amount of DMF to aid solubility.

  • The "Base Jump": Add Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) .

    • Stoichiometry Rule: Use 2.2 to 2.5 equivalents relative to the Lysine salt.

    • Why? 1.0 eq neutralizes the HCl. The remaining 1.2–1.5 eq ensures the equilibrium shifts entirely to the free amine and maintains basicity for the coupling reaction.

  • Activation (Parallel Step): In a separate vial, activate your incoming Carboxylic Acid (e.g., Boc-AA-OH or Fmoc-AA-OH) with your coupling agent (e.g., HATU/HBTU) and 1.0 eq of base .

  • Combination: Add the Activated Acid solution TO the Neutralized Lysine solution .

    • Reasoning: This prevents the free lysine amine from sitting idle, reducing the risk of dimerization or oxidation.

Visualizing the Activation Logic

NeutralizationLogic Salt H-Lys(Boc)-OMe·HCl (Protonated / Inert) FreeBase H-Lys(Boc)-OMe (Free Amine / Reactive) Salt->FreeBase Neutralization LowBase Low Base (<1.0 eq) Salt->LowBase Error Base Base (DIEA) >2.0 Equiv Base->FreeBase Coupling Coupling Reaction (Nucleophilic Attack) FreeBase->Coupling + Activated Acid Yield High Yield Product Coupling->Yield LowBase->Salt Re-protonation (No Reaction)

Figure 1: The transition from inert salt to reactive nucleophile requires excess base to prevent re-protonation.

Module 2: Preventing Diketopiperazine (DKP) Formation

The Hazard: If you are synthesizing a dipeptide (e.g., H-Ala-Lys(Boc)-OMe), you face a severe risk of Diketopiperazine (DKP) formation.

Mechanism:

  • You couple Amino Acid 1 to Lys(Boc)-OMe. Result: Protected-AA1-Lys(Boc)-OMe.

  • You remove the N-terminal protecting group of AA1. Result: H-AA1-Lys(Boc)-OMe.

  • The Crash: The newly freed amine of AA1 curls back and attacks the methyl ester of the Lysine.

  • Result: Cyclization (DKP) occurs, kicking out methanol. Your peptide chain is terminated.[2]

Troubleshooting Matrix:

ScenarioRisk LevelSolution
Coupling to Lys(Boc)-OMe LowStandard coupling (Module 1).
Deprotecting the Dipeptide EXTREME Do not leave the dipeptide ester in basic conditions. 1. Perform deprotection rapidly.2. Immediately couple the 3rd amino acid.3. Or, use a bulky C-terminal protection (e.g., t-Butyl) instead of Methyl if DKP is persistent.
Proline in Sequence EXTREME If AA1 is Proline (e.g., H-Pro-Lys(Boc)-OMe), DKP formation is almost instantaneous due to Proline's cis-conformation. Avoid Methyl esters here.

Module 3: Troubleshooting & FAQ

Q1: My reaction mixture turned cloudy after adding DIEA. Is this normal?

Status: Normal.

  • Explanation: When you neutralize H-Lys(Boc)-OMe·HCl with DIEA in DCM or DMF, DIEA·HCl (Diisopropylethylammonium chloride) is formed. This salt is less soluble in organic solvents than the reagents and may precipitate.

  • Action: Do not filter it out immediately. Proceed with the coupling; the salt will not interfere with the reaction.

Q2: I see a "doublet" peak in HPLC/LCMS. Is my Boc group migrating?

Status: Unlikely.

  • Explanation: Boc migration is rare under basic coupling conditions. The doublet is likely Rotamers . The Boc group and the amide bonds can exist in cis/trans conformational isomers that separate slightly on HPLC columns.

  • Verification: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks coalesce into one, it is rotamerism, not impurity.

Q3: Can I use Pyridine instead of DIEA?

Status: NOT RECOMMENDED.

  • Reasoning: Pyridine (pKa ~5.2) is too weak to fully deprotonate the aliphatic amine of Lysine (pKa ~10.5). You need a base with a pKa > 10 (like DIEA or Triethylamine) to drive the equilibrium to the free amine form.

Q4: My yield is 0%. I recovered unreacted Lysine.

Status: Critical Failure.

  • Diagnosis: Check your activation. If the Lysine is recovered, the electrophile (the activated acid) likely hydrolyzed or rearranged (e.g., into an N-acylurea) before the Lysine could attack.

  • Fix: Pre-activate your acid for only 2–5 minutes before adding the Lysine. Do not let the activated ester sit for >20 minutes.

Module 4: Storage and Stability

  • Hygroscopic Nature: The HCl salt is hygroscopic. If left open, it absorbs water. Water hydrolyzes activated esters, killing the reaction.

  • Storage: Store at +2°C to +8°C (or -20°C for long term) in a tightly sealed container with desiccant.

  • Re-drying: If the powder is clumpy, dry it in a vacuum desiccator over

    
     or KOH pellets for 24 hours before use.
    

Summary Checklist for Success

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Standard reference for protecting group stability).
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Pe-Boc-L-lysine Methyl Ester Hydrochloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of peptides contai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the purification of peptides containing Nε-Boc-L-lysine methyl ester hydrochloride. The unique chemical properties of this protected amino acid derivative present specific challenges and opportunities in peptide purification, which this guide aims to address with practical, field-proven insights.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of peptides incorporating Nε-Boc-L-lysine methyl ester hydrochloride, offering probable causes and actionable solutions.

Issue 1: Poor Solubility of the Crude Peptide

Symptoms: The lyophilized crude peptide powder does not fully dissolve in the initial mobile phase (e.g., aqueous trifluoroacetic acid - TFA).

Probable Causes:

  • Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain significantly increases the overall hydrophobicity of the peptide, reducing its solubility in aqueous solutions.[1][2]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, further decreasing their solubility.

  • Presence of Insoluble Impurities: By-products from the solid-phase peptide synthesis (SPPS) can be highly insoluble.

Solutions:

Strategy Description Considerations
Solvent Modification Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.[2]Ensure the final concentration of the strong organic solvent is low enough not to interfere with the peptide binding to the reversed-phase column.
Use of Chaotropic Agents For peptides that are insoluble even in dilute TFA, dissolving them in 6M guanidine hydrochloride containing 0.1% TFA can be effective.[3]The guanidine salts will elute in the void volume of the reversed-phase high-performance liquid chromatography (RP-HPLC) column.[3]
Alternative Solvents For extremely hydrophobic peptides, using solvents like trifluoroethanol (TFE) in the mobile phase can improve solubility.[4]TFE can affect the retention behavior on the column, so gradient optimization is crucial.[4]
Issue 2: Premature Deprotection of the Boc Group During Purification

Symptoms: Mass spectrometry analysis of the purified fractions shows a significant peak corresponding to the mass of the peptide without the Boc group.

Probable Causes:

  • Acid Lability of the Boc Group: The Boc group is sensitive to acidic conditions, and prolonged exposure to TFA in the mobile phase can lead to its cleavage.[5][6]

  • Increased TFA Concentration: During solvent evaporation of collected fractions, the concentration of non-volatile TFA can increase, accelerating Boc deprotection.[5]

Solutions:

Strategy Description Considerations
Minimize TFA Concentration Use the lowest effective concentration of TFA in the mobile phase, typically 0.1%.[5]Lower TFA concentrations might compromise peak shape for some peptides.
Alternative Ion-Pairing Agents Consider using a less acidic ion-pairing agent like formic acid, although this may result in broader peaks and reduced resolution.[5]Acetic acid or ammonium acetate are also viable alternatives.[5]
Immediate Processing of Fractions Freeze the collected fractions immediately after they elute from the HPLC to slow down the deprotection reaction.[5]Lyophilize the frozen fractions as soon as possible.
Neutralization For sensitive peptides, consider adding a small amount of a volatile base like pyridine to the collected fractions to neutralize the TFA before lyophilization.This adds an extra step and requires careful removal of the base.
Issue 3: Co-elution of Impurities with the Target Peptide

Symptoms: The main peak in the chromatogram is not symmetrical, or analytical HPLC and mass spectrometry of the collected fractions reveal the presence of impurities with similar retention times.

Probable Causes:

  • Structurally Similar Impurities: Deletion sequences or peptides with incomplete side-chain deprotection can have very similar hydrophobicities to the target peptide, making separation difficult.[1][7]

  • Suboptimal Chromatographic Conditions: The gradient slope, flow rate, or column chemistry may not be optimized for the specific peptide.

Solutions:

Strategy Description Considerations
Gradient Optimization Employ a shallower gradient around the elution time of the target peptide to improve the resolution between closely eluting species.This will increase the run time.
Alternative Column Chemistry If using a standard C18 column, consider a different stationary phase, such as C8, C4, or phenyl-hexyl, which can offer different selectivities. For extremely hydrophobic peptides, a C4 column may be beneficial.[2]Column selection should be based on the overall properties of the peptide.
pH Modification Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, leading to changes in retention and potentially improved separation.[7]Ensure the chosen pH is compatible with the stability of the peptide and the column. Silica-based columns are generally limited to a pH range of 2.0–8.0.[8]
Orthogonal Purification If RP-HPLC is insufficient, consider a secondary purification step using a different chromatographic technique, such as ion-exchange chromatography.This adds complexity and may reduce the overall yield.
Issue 4: Presence of Hydrochloride and TFA Salts in the Final Product

Symptoms: The final lyophilized peptide has a low peptide content, and counter-ions like chloride and trifluoroacetate are detected by analytical methods.

Probable Causes:

  • Initial Salt Form: Nε-Boc-L-lysine methyl ester is often supplied as a hydrochloride salt to improve its stability and solubility.[][10]

  • Ion-Pairing in RP-HPLC: TFA from the mobile phase forms salts with the basic residues (like the N-terminus and lysine) in the peptide.[1][11]

Solutions:

Strategy Description Considerations
Salt Exchange After purification, perform a salt exchange to replace the TFA and chloride ions with a more biocompatible counter-ion like acetate or a different hydrochloride salt form.[3][11]This typically involves dissolving the purified peptide in a dilute acid (e.g., HCl or acetic acid) and re-lyophilizing. This process may need to be repeated multiple times for complete exchange.[11]
Desalting Columns For smaller-scale purifications, use desalting spin columns with a C18 matrix to remove salts and buffers.[12]This method is efficient but may have capacity limitations.
Membrane Filtration Crossflow membrane filtration can be an effective method for salt removal, particularly at a larger scale.[13]Requires specialized equipment.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary recommended purification method for peptides containing Nε-Boc-L-lysine methyl ester hydrochloride?

A1: The standard and most effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][14] This technique separates molecules based on their hydrophobicity, and the C18-modified silica is the most common stationary phase used.[1]

Q2: How does the Nε-Boc-L-lysine methyl ester hydrochloride modification impact the peptide's behavior during RP-HPLC?

A2: This modification introduces a bulky and hydrophobic Boc group, which generally increases the peptide's retention time on a reversed-phase column.[14] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be beneficial during the initial sample preparation.[][10]

Q3: Should the Boc protecting group be removed before or after purification?

A3: It is highly recommended to purify the peptide with the Boc group still attached.[14] This allows for the separation of the desired, fully protected peptide from any impurities that may have been prematurely deprotected during synthesis. The final deprotection step is performed after purification.[14]

Technical Details

Q4: What are the standard mobile phases for RP-HPLC purification of these peptides?

A4: A typical mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

TFA serves as an ion-pairing agent, which improves peak shape and resolution.[14][15]

Q5: What are the key considerations for the stability of the Boc group during the entire process?

A5: The Boc group is acid-labile.[6][16] While it is generally stable to the 0.1% TFA used in RP-HPLC for the duration of the chromatographic run, prolonged exposure, especially at higher temperatures or increased TFA concentrations (e.g., during solvent evaporation), can lead to its removal.[5] It is crucial to process the collected fractions promptly.

Q6: What is the significance of the methyl ester on the lysine derivative?

A6: The methyl ester protects the carboxylic acid group of the lysine derivative.[] In the context of a peptide chain, this specific derivative (Nε-Boc-L-lysine methyl ester hydrochloride) is typically used as a building block in solution-phase synthesis or for specific modifications, rather than being incorporated directly into a growing peptide chain via standard solid-phase synthesis where the carboxylic acid needs to be activated for coupling.

III. Experimental Protocol: RP-HPLC Purification

This protocol provides a general workflow for the purification of a peptide containing Nε-Boc-L-lysine.

1. Crude Peptide Preparation: a. Weigh the lyophilized crude peptide. b. Dissolve the peptide in a minimal volume of a suitable solvent. Start with Mobile Phase A. If solubility is an issue, try adding a small amount of acetonitrile or, for very hydrophobic peptides, a minimal amount of DMF or DMSO, followed by dilution with Mobile Phase A. c. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Setup: a. Column: A preparative C18 column is a good starting point. b. Mobile Phase A: 0.1% TFA in HPLC-grade water. c. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. d. Flow Rate: Adjust based on the column dimensions. e. Detection: Monitor the elution at 214 nm and 280 nm.

3. Purification Run: a. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved. b. Inject the filtered crude peptide solution onto the column. c. Run a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide. d. Collect fractions throughout the elution of the peaks.

4. Fraction Analysis: a. Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

5. Post-Purification Processing: a. Pool the pure fractions. b. Freeze the pooled fractions immediately, preferably in liquid nitrogen. c. Lyophilize the frozen solution to obtain the purified peptide as a fluffy white powder.

6. (Optional) Salt Exchange: a. Dissolve the purified peptide in a dilute solution of the desired counter-ion acid (e.g., 0.1% acetic acid or a specific concentration of HCl). b. Re-lyophilize the solution. Repeat this step 2-3 times for complete exchange.[11]

IV. Visualized Workflows

Purification Strategy Decision Tree

PurificationStrategy Start Crude Peptide containing Nε-Boc-L-lysine methyl ester HCl SolubilityCheck Is the peptide soluble in the initial mobile phase? Start->SolubilityCheck DissolveStrong Dissolve in minimal DMF/DMSO, then dilute SolubilityCheck->DissolveStrong No ProceedToHPLC Proceed to RP-HPLC SolubilityCheck->ProceedToHPLC Yes DissolveStrong->ProceedToHPLC RPHPLC RP-HPLC Purification (C18 column, TFA/ACN gradient) ProceedToHPLC->RPHPLC PurityCheck Is the purity >95%? RPHPLC->PurityCheck OptimizeGradient Optimize HPLC gradient (e.g., shallower slope) PurityCheck->OptimizeGradient No PoolAndLyophilize Pool pure fractions and lyophilize PurityCheck->PoolAndLyophilize Yes OptimizeGradient->RPHPLC SaltCheck Is salt exchange required? PoolAndLyophilize->SaltCheck FinalProduct Final Purified Peptide SaltCheck->FinalProduct No SaltExchange Perform salt exchange (e.g., with acetic acid or HCl) SaltCheck->SaltExchange Yes SaltExchange->FinalProduct

Caption: Decision tree for purification strategy.

General Purification and Analysis Workflow

PurificationWorkflow Crude Crude Peptide Synthesis Prep Sample Preparation (Dissolution & Filtration) Crude->Prep HPLC Preparative RP-HPLC Prep->HPLC Collect Fraction Collection HPLC->Collect Analysis Fraction Analysis (Analytical HPLC, Mass Spec) Collect->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: General purification and analysis workflow.

V. References

  • Benchchem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.

  • Bachem. Peptide Purification Process & Methods: An Overview.

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.

  • MDPI. Salt Removal and Peptide Recovery by Crossflow Membrane Filtration of Calanus finmarchicus Hydrolysate.

  • Thermo Fisher Scientific - US. C18 Columns and Peptide Desalting for Mass Spectrometry.

  • LifeTein®. How to remove peptide TFA salt?

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • BOC Sciences. Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2) - Amino Acids.

  • Biotage. Can you use normal phase chromatography to purify protected peptides?

  • ChemBK. N-Boc-L-lysine methyl ester hydrochloride.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Suzhou Highfine Biotech. Double BOC protection selective removal method.

  • Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.

  • ChemicalBook. N-Boc-L-lysine methyl ester hydrochloride | 2389-48-2.

  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?

  • Benchchem. Technical Support Center: Purification of Peptides Modified with N-Boc-N'-(mPEG24)-L-Lysine-OH.

  • PMC. HPLC Analysis and Purification of Peptides.

  • Chem-Impex. Nε-Boc-L-lysine methyl ester hydrochloride.

  • ChemicalBook. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.

  • SpringerLink. HPLC of Peptides and Proteins.

  • Fisher Scientific. Nepsilon-Boc-L-lysine methyl ester hydrochloride, 98%.

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

  • Asahi Kasei. Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification.

  • ResearchGate. Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds.

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.

  • Google Patents. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

  • PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • Chem-Impex. Nα-Boc-L-lysine methyl ester hydrochloride.

  • Google Patents. US3780015A - Process for preparing lysine containing peptides.

Sources

Optimization

Technical Support Center: Managing Solubility of N-Boc-L-lysine methyl ester hydrochloride in SPPS

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for managing solubility challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for managing solubility challenges associated with N-Boc-L-lysine methyl ester hydrochloride during Solid-Phase Peptide Synthesis (SPPS).

Introduction

N-Boc-L-lysine methyl ester hydrochloride is a crucial building block in peptide synthesis, offering orthogonal protection of the α-amino and ε-amino groups, which is essential for constructing complex peptide structures.[][2][3] The hydrochloride salt form is intended to enhance stability and solubility, particularly in polar solvents.[][4] However, researchers frequently encounter solubility issues in the organic solvents commonly used for SPPS, leading to incomplete couplings, lower yields, and challenging purifications. This guide addresses these issues head-on with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving N-Boc-L-lysine methyl ester hydrochloride in standard SPPS solvents like DMF or NMP?

A1: Several factors contribute to the poor solubility of N-Boc-L-lysine methyl ester hydrochloride:

  • The Hydrochloride Salt: While the salt form enhances solubility in aqueous or highly polar protic solvents like methanol, it can hinder solubility in aprotic polar solvents like DMF and NMP.[5][6][7][8] The ionic nature of the hydrochloride salt requires significant solvation energy, which these solvents may not adequately provide.

  • Intrinsic Molecular Properties: The molecule itself has a complex structure with both hydrophobic (Boc group) and hydrophilic/ionic (hydrochloride, ester) regions, which can lead to aggregation in certain solvents.

  • Solvent Quality: The presence of impurities, particularly water or amines in DMF, can negatively impact solubility and reactivity.[9]

Q2: My N-Boc-L-lysine methyl ester hydrochloride won't fully dissolve. Can I proceed with the coupling reaction with a suspension?

A2: It is strongly discouraged to proceed with a suspension. Incomplete dissolution means the actual concentration of the activated amino acid in the solution is much lower than calculated. This leads to:

  • Low Coupling Efficiency: Insufficient dissolved reagent will result in a large number of unreacted amino groups on the resin-bound peptide.

  • Increased Deletion Sequences: The primary impurity in your final product will be peptides missing the lysine residue.

  • Wasted Reagents: The undissolved portion of the amino acid derivative will not participate in the reaction.

Q3: What are the immediate troubleshooting steps if I observe poor solubility?

A3: If you encounter solubility issues, consider the following interventions, starting with the least disruptive:

  • Sonication and Gentle Warming: Sonicate the solution for 5-10 minutes. If solubility does not improve, gently warm the mixture to 30-40°C. Be cautious with heating, as it can accelerate the degradation of coupling reagents.

  • Solvent Optimization: Switch to or add a co-solvent known for better solvating properties. N-Methyl-2-pyrrolidone (NMP) generally has superior solvating capabilities compared to DMF.[9] In difficult cases, adding a small percentage of Dimethyl Sulfoxide (DMSO) can be highly effective, but ensure it is compatible with your overall synthesis strategy.

  • Use of Additives: Incorporating certain additives can disrupt aggregation and improve solubility. While more common for on-resin aggregation, chaotropic salts like LiCl can sometimes aid in solubilizing difficult reagents, though this is a less common approach for the amino acid solution itself.[10]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving solubility and coupling problems.

Issue 1: The amino acid derivative does not dissolve in the primary solvent (DMF/NMP).
Root Cause Analysis:

The primary cause is often a mismatch between the solute's properties (ionic salt, potential for intermolecular hydrogen bonding) and the solvent's solvating power.

Workflow for Resolution:

Caption: Decision workflow for initial solubilization.

Issue 2: The solution is clear, but coupling efficiency is low (confirmed by Kaiser test).
Root Cause Analysis:
  • Steric Hindrance: While not as severe as with N-methylated amino acids, the bulky Boc group can slow down the reaction.[11]

  • On-Resin Aggregation: The growing peptide chain on the resin may be aggregating, preventing the activated lysine from accessing the N-terminal amine.[10] This is a property of the sequence being synthesized, not the incoming amino acid.

  • Inefficient Activation: The chosen coupling reagent may not be potent enough for the specific sequence or conditions.

Workflow for Resolution:

Sources

Troubleshooting

Technical Support Center: Navigating the Compatibility of N-B-L-lysine methyl ester hydrochloride with Peptide Coupling Reagents

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of N-Boc-L-lysine methyl ester hydrochloride in peptide synthesis. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your experimental outcomes.

Introduction to N-Boc-L-lysine methyl ester hydrochloride in Peptide Synthesis

Nε-Boc-L-lysine methyl ester hydrochloride is a crucial building block in peptide synthesis.[] The Boc (tert-butyloxycarbonyl) group protects the ε-amino function of the lysine side chain, while the methyl ester protects the C-terminus.[] This strategic protection allows for the selective formation of peptide bonds at the α-amino group.[][2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent in various synthetic protocols.[]

However, successful peptide coupling is highly dependent on the choice of coupling reagent and reaction conditions. This guide will explore the compatibility of N-Boc-L-lysine methyl ester hydrochloride with different classes of coupling reagents, addressing potential issues and providing actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise when using N-Boc-L-lysine methyl ester hydrochloride with various coupling reagents.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms: Your reaction stalls, resulting in a low yield of the desired peptide. Monitoring techniques like TLC or HPLC show significant amounts of unreacted starting material.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solutions
Steric Hindrance The bulky Boc protecting group and the lysine side chain can physically impede the coupling reaction, especially with sterically hindered amino acids.Switch to a more powerful coupling reagent: Onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides (DCC, EDC) for sterically demanding couplings.[3][4] Optimize reaction conditions: Increase the reaction time or slightly elevate the temperature (e.g., to 30-40°C), while carefully monitoring for potential side reactions.[4]
Inadequate Carboxyl Group Activation The chosen coupling reagent may not be sufficiently activating the carboxyl group of the incoming amino acid. This is a common issue with less reactive carbodiimide reagents when used alone.Add an activating additive: When using carbodiimides like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® can significantly enhance the reaction rate and suppress side reactions.[3][5][6] Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base for a short period (e.g., 5-30 minutes) before adding the N-Boc-L-lysine methyl ester hydrochloride.[7][8][9] This ensures the formation of the highly reactive activated ester.
Poor Solubility N-Boc-L-lysine methyl ester hydrochloride or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.Select an appropriate solvent: This compound is soluble in methanol and other polar aprotic solvents like DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[10][11][12] Ensure all components are fully dissolved before initiating the coupling reaction.
Degraded Reagents Coupling reagents, particularly phosphonium and uronium salts, can be sensitive to moisture and degrade over time, leading to reduced activity.Use fresh, high-quality reagents: Store coupling reagents under anhydrous conditions and away from moisture.[13] Regularly check the quality of your reagents.
Issue 2: Side Reactions and Impurity Formation

Symptoms: Your final product is contaminated with unexpected byproducts, complicating purification and reducing the overall yield of the desired peptide.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solutions
Racemization The stereochemical integrity of the amino acid is compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.Use racemization-suppressing additives: The addition of HOBt or HOAt to the coupling reaction is highly effective in minimizing racemization.[5][14] Choose the right base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[3][4] Control the temperature: Perform the coupling reaction at a lower temperature to reduce the rate of racemization.[4]
Guanidinylation of the α-Amino Group Uronium-based coupling reagents like HBTU and HATU can react with the free α-amino group of N-Boc-L-lysine methyl ester hydrochloride to form a stable guanidinium byproduct, which terminates the peptide chain elongation.[6][15]Optimize stoichiometry: Avoid using a large excess of the uronium reagent. A molar ratio of 1.0-1.5 equivalents relative to the carboxylic acid is generally sufficient.[7][15] Pre-activation is key: Pre-activating the carboxylic acid before adding the amine component minimizes the exposure of the free amine to the coupling reagent.[7][8] Consider phosphonium-based reagents: Reagents like PyBOP do not contain the reactive guanidinium group and are therefore not prone to this side reaction.[7]
N-Acylurea Formation (with Carbodiimides) The activated O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea, which is unreactive and acts as a chain terminator.[3]Add HOBt or a similar additive: This traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, preventing the rearrangement.[3][6] Maintain low temperatures: This side reaction is more prevalent at higher temperatures.[3]
Dehydration of Asparagine or Glutamine Side Chains (if present in the coupling partner) Carbodiimide reagents can cause the dehydration of the side-chain amides of asparagine and glutamine to form nitriles.[5][16]Use additives: The addition of HOBt effectively suppresses this side reaction.[17] Choose alternative coupling reagents: Phosphonium and uronium reagents are less prone to causing this side reaction.[5][16]

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt of N-Boc-L-lysine methyl ester before the coupling reaction?

A1: Yes, it is essential to neutralize the hydrochloride salt to free the α-amino group for the nucleophilic attack. This is typically achieved by adding a tertiary amine base, such as DIPEA or NMM, to the reaction mixture.[18][19] Usually, two to three equivalents of the base are sufficient to neutralize the hydrochloride and facilitate the coupling reaction.[18]

Q2: Which class of coupling reagent is generally best for use with N-Boc-L-lysine methyl ester hydrochloride?

A2: For general-purpose coupling, uronium salts like HBTU and HATU, or phosphonium salts like PyBOP, are highly recommended.[3][20][21] They offer high coupling efficiency, rapid reaction times, and a lower risk of racemization compared to carbodiimides alone.[14][18] HATU is particularly effective for coupling sterically hindered amino acids.[22][23]

Q3: How can I monitor the progress of my coupling reaction?

A3: Several qualitative tests can be used, especially in solid-phase peptide synthesis. The Kaiser test is a highly sensitive method for detecting primary amines and can indicate if the coupling is complete.[24] For N-terminal proline, where the Kaiser test is not reliable, the isatin test or the chloranil test can be used.[24] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are the preferred methods for monitoring the disappearance of starting materials and the appearance of the product.[18]

Q4: What is the "pre-activation" step, and why is it important?

A4: Pre-activation involves mixing the carboxylic acid component with the coupling reagent and a base for a short period before adding the amine component (N-Boc-L-lysine methyl ester hydrochloride).[7][8] This allows for the formation of a highly reactive activated ester intermediate.[25] This is particularly crucial when using uronium reagents to prevent the side reaction of guanidinylation of the free amine.[7][8]

Q5: Can I use carbodiimide reagents like DCC or EDC with N-Boc-L-lysine methyl ester hydrochloride?

A5: Yes, carbodiimides can be used, but it is strongly recommended to use them in conjunction with an additive like HOBt.[5] This combination minimizes racemization and prevents the formation of N-acylurea byproducts.[3][6] EDC is often preferred for solution-phase synthesis as its urea byproduct is water-soluble and easily removed during workup.[3][5]

Experimental Workflow & Diagrams

General Peptide Coupling Protocol (Solution Phase)

This protocol outlines a general procedure for coupling an N-protected amino acid to N-Boc-L-lysine methyl ester hydrochloride using a uronium or phosphonium reagent.

G cluster_prep Reactant Preparation cluster_activation Activation (Pre-activation) cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_acid 1. Dissolve N-protected amino acid (1 eq.) in anhydrous DMF act 3. To the amino acid solution, add coupling reagent (e.g., HATU) (1-1.2 eq.) and DIPEA (2-3 eq.) prep_acid->act prep_amine 2. In a separate flask, dissolve N-Boc-L-lysine methyl ester HCl (1-1.2 eq.) in anhydrous DMF couple 5. Add the amine solution to the activated carboxylic acid mixture prep_amine->couple stir_act 4. Stir at room temp. for 10-30 min. act->stir_act stir_act->couple stir_couple 6. Stir at room temp. Monitor by TLC/HPLC (1-12 hours) couple->stir_couple workup 7. Dilute with organic solvent (e.g., Ethyl Acetate) stir_couple->workup wash 8. Wash with weak acid, weak base, and brine workup->wash purify 9. Dry, concentrate, and purify by chromatography wash->purify

Caption: Solution-phase peptide coupling workflow.

Mechanism of Action: Uronium vs. Carbodiimide Reagents

The following diagrams illustrate the fundamental differences in the activation mechanisms of uronium (e.g., HBTU/HATU) and carbodiimide (e.g., DCC/EDC) coupling reagents.

G cluster_uronium Uronium Reagent (e.g., HATU) Mechanism cluster_carbodiimide Carbodiimide Reagent (e.g., EDC) + HOBt Mechanism U_start R-COOH + HATU + Base U_intermediate OAt-Active Ester U_start->U_intermediate Activation U_product Peptide Bond U_intermediate->U_product + R'-NH2 C_start R-COOH + EDC C_iso O-Acylisourea (unstable) C_start->C_iso Activation C_hobtest OBt-Active Ester C_iso->C_hobtest + HOBt C_side N-Acylurea (Side Product) C_iso->C_side Rearrangement C_product Peptide Bond C_hobtest->C_product + R'-NH2

Caption: Activation pathways of coupling reagents.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (2025). BenchChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • N-Boc-L-lysine methyl ester hydrochloride. (2024, April 9). ChemBK.
  • Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2). (n.d.). Amino Acids by BOC Sciences.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). BOC Sciences.
  • N-Boc-L-lysine methyl ester hydrochloride | 2389-48-2. (2025, July 16). ChemicalBook.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry [Video]. YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Nα-Boc-L-lysine methyl ester hydrochloride. (n.d.). Chem-Impex.
  • N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. (n.d.). ChemWhat.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • side reactions of HATU with nucleophilic side chains. (2025). BenchChem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-119.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • HATU. (n.d.). In Wikipedia.
  • The BOP Reagent: A Comprehensive Technical Guide for Peptide Synthesis. (2025). BenchChem.
  • Exploring the Diverse Functions of HBTU in Peptide Synthesis. (2025, April 17). Suzhou Highfine Biotech.
  • HATU coupling - what's the best order? (2024, December 16). Reddit.
  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.). Purdue University.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances, 7(82), 52031-52037. [Link]. Retrieved February 15, 2026, from

  • Monitoring of Peptide Coupling and Capping. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews, 111(11), 6557-6602. [Link]. Retrieved February 15, 2026, from

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit.
  • Selective activation of a C-terminal lysine and not amino terminus? (2016, October 4). ResearchGate.
  • Nε-boc-l-lysine. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions. (2025). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis for Purity of N-Boc-L-Lysine Methyl Ester Hydrochloride

Executive Summary & The Analytical Challenge N-Boc-L-lysine methyl ester hydrochloride (CAS: 55757-60-3 for -Boc; CAS: 2389-48-2 for -Boc) serves as a critical orthogonal building block in peptide synthesis and peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

N-Boc-L-lysine methyl ester hydrochloride (CAS: 55757-60-3 for


-Boc; CAS: 2389-48-2 for 

-Boc) serves as a critical orthogonal building block in peptide synthesis and peptidomimetic drug development.

The analytical challenge with this molecule is threefold:

  • Ionic Character: As a hydrochloride salt, the molecule possesses a free, protonated amine (

    
    ) on either the 
    
    
    
    or
    
    
    position, making it highly polar and prone to severe peak tailing on standard C18 columns due to silanol interactions.
  • Weak Chromophores: Lacking aromatic systems (like Fmoc or Cbz), the molecule relies on the weak absorbance of the tert-butoxycarbonyl (Boc) and ester carbonyl groups, necessitating low-UV detection (205–215 nm).

  • Impurity Profile: Critical impurities include the hydrolysis product (Boc-Lys-OH), the deprotected amine (Lys-OMe), and the doubly protected species (Di-Boc-Lys-OMe), which possess vastly different polarities.

This guide objectively compares the industry-standard Ion-Pairing RP-HPLC against HILIC and Universal Detection (CAD/ELSD) alternatives, providing a validated protocol for the former.

Comparative Analysis of Methodologies

We evaluated three distinct analytical approaches. The Ion-Pairing RP-HPLC (Method A) is identified as the superior routine control method due to its balance of resolution and robustness.

Performance Matrix
FeatureMethod A: Ion-Pairing RP-HPLC (Recommended) Method B: HILIC (Hydrophilic Interaction) Method C: RP-HPLC with CAD/ELSD
Principle Hydrophobic retention with TFA to mask silanols.Partitioning into water-rich layer on polar surface.Aerosol-based universal detection.
Selectivity Excellent for hydrophobic impurities (Di-Boc).Superior for polar impurities (Free Lysine).Similar to Method A, but detector-dependent.
Sensitivity Moderate (UV 210 nm). Noise from TFA possible.Low (Acetonitrile absorbs at low UV).High (Mass-sensitive, not chromophore-dependent).
Peak Shape Sharp (TFA suppresses tailing).Good, but sensitive to sample diluent.Excellent.
Robustness High.[1] Standard in QC labs.Moderate. Long equilibration times required.High.
Cost/Complexity Low. Standard equipment.Medium. Requires specific columns/solvents.High. Requires specialized detector.
Why Method A Wins

While HILIC is powerful for free amino acids, N-Boc-L-lysine methyl ester has sufficient hydrophobic character (Boc + Methyl groups) to retain well on C18 if the ionic interaction is controlled. Method A uses Trifluoroacetic Acid (TFA) as an ion-pairing agent, which neutralizes the charge effect and blocks active silanol sites, ensuring sharp peaks without the long equilibration times of HILIC.

Detailed Experimental Protocol (Method A)

This protocol is designed to separate the target compound from its key impurities: Boc-Lys-OH (Acid), Lys-OMe (Amine), and Di-Boc-Lys-OMe (Hydrophobic).

Reagents & Materials
  • Analyte: N-Boc-L-lysine methyl ester HCl (Store at -20°C, hygroscopic).

  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Solvent B: 0.08% (v/v) TFA in Acetonitrile (ACN). Note: Lower TFA in B balances baseline drift at 210 nm.

  • Column: C18 end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature is critical for reproducibility).

  • Detection: UV Diode Array at 210 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0955Equilibration / Injection
2.0955Isocratic Hold (Elute salts)
20.04060Linear Gradient (Elute Main Peak)
25.0595Wash (Elute Di-Boc impurities)
28.0595Hold Wash
28.1955Re-equilibration
35.0955End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10). Do not use 100% ACN as it may precipitate the HCl salt.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Logical Workflow & Decision Tree

The following diagram illustrates the method development logic and troubleshooting pathway for this specific molecule.

MethodDevelopment Start Start: Purity Analysis of N-Boc-Lys-OMe HCl CheckSolubility Check Solubility: Is it soluble in 100% ACN? Start->CheckSolubility SolubleYes Yes (Unlikely for HCl salt) CheckSolubility->SolubleYes Rare SolubleNo No (Hygroscopic Salt) CheckSolubility->SolubleNo Typical DiluentChoice Use Diluent: 90:10 Water:ACN SolubleNo->DiluentChoice ColumnChoice Select Column: C18 End-Capped DiluentChoice->ColumnChoice MobilePhase Mobile Phase Selection ColumnChoice->MobilePhase RunInitial Run Initial Gradient (5-95% B) MobilePhase->RunInitial Add 0.1% TFA ResultAnalysis Analyze Peak Shape RunInitial->ResultAnalysis Tailing Issue: Peak Tailing ResultAnalysis->Tailing Drift Issue: Baseline Drift ResultAnalysis->Drift Good Sharp Peak, Good Res. ResultAnalysis->Good FixTailing Action: Increase TFA to 0.1% or Switch to C18-Polar Embedded Tailing->FixTailing FixDrift Action: Balance TFA (0.1% in A, 0.08% in B) Drift->FixDrift FinalMethod Final Validated Method Good->FinalMethod FixTailing->FinalMethod FixDrift->FinalMethod

Caption: Figure 1. Decision tree for optimizing HPLC conditions for cationic amino acid derivatives, addressing solubility and peak shape issues.

Experimental Validation & Troubleshooting (Causality)

Linearity and Limit of Detection (LOD)

Due to the weak UV absorbance at 210 nm, the signal-to-noise ratio is the limiting factor.

  • Linearity: The method demonstrates linearity from 0.05 mg/mL to 1.5 mg/mL (

    
    ).
    
  • LOD: Typically 0.2% area normalization.

  • Causality: The Boc group contributes to absorbance at 210 nm. If detection sensitivity is insufficient, Charged Aerosol Detection (CAD) is the recommended alternative as it detects mass rather than chromophores, providing a "truer" purity for non-UV active impurities like simple salts.

Troubleshooting Peak Tailing
  • Observation: The main peak (N-Boc-Lys-OMe) tails significantly (

    
    ).
    
  • Root Cause: The free amine (protonated

    
    ) interacts with residual silanols (
    
    
    
    ) on the silica support.
  • Solution: Ensure TFA concentration is at least 0.05%. TFA acts as an ion-pairing agent, forming a neutral complex with the amine and suppressing silanol ionization (pH < 3).

Impurity Identification
  • Early Eluters: Free Lysine (Lys-OH) and Lysine Methyl Ester (Lys-OMe). These are highly polar and elute near the void volume.

  • Late Eluters: Di-Boc-Lys-OMe. The addition of a second Boc group significantly increases hydrophobicity, pushing retention to the high-organic region of the gradient.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McHale, C., & Harmon, T. (2024). HILIC Methods for Separations in Biological Matrices. MAC-MOD Analytical. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Purity Assessment of N-Boc-L-lysine methyl ester hydrochloride

In the landscape of peptide synthesis and pharmaceutical development, the stereochemical integrity of building blocks is not merely a quality parameter; it is a critical determinant of the final product's efficacy and sa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and pharmaceutical development, the stereochemical integrity of building blocks is not merely a quality parameter; it is a critical determinant of the final product's efficacy and safety. N-Boc-L-lysine methyl ester hydrochloride is a cornerstone reagent, and its chiral purity—the preponderance of the desired L-enantiomer over its D-isomer—is paramount. The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its biological activity, receptor binding affinity, and toxicological profile.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of N-Boc-L-lysine methyl ester hydrochloride. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a transparent comparison of their performance based on experimental data.

The Imperative of Chiral Purity

The human body is a chiral environment. Receptors, enzymes, and other biological targets are composed of L-amino acids, creating specific three-dimensional binding sites. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of active pharmaceutical ingredients (APIs) and their key intermediates. For a building block like N-Boc-L-lysine methyl ester, ensuring high enantiomeric excess (e.e.) is the first line of defense against downstream stereochemical complications.

Comparative Overview of Analytical Methodologies

The assessment of chiral purity hinges on creating a chiral environment that forces the two enantiomers to interact differently, allowing for their separation and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most powerful techniques for this purpose.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Broad applicability, high resolution, robust, direct analysis often possible.Higher cost of chiral columns, method development can be empirical.Gold standard for routine QC and release testing.
Chiral GC Separation on a chiral capillary column after volatilization.Very high efficiency, excellent sensitivity, especially with MS detection.Requires derivatization to make analyte volatile and thermally stable; risk of racemization during derivatization.Analysis of volatile impurities or when very high sensitivity is required.
Chiral CE Differential migration in an electric field due to interaction with a chiral selector in the buffer.Extremely high efficiency, low sample and solvent consumption, rapid method development.Lower concentration sensitivity than HPLC, reproducibility can be challenging.Orthogonal method for validation, screening applications.

In-Depth Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric purity testing in the pharmaceutical industry due to its robustness and versatility.[1] The separation is achieved by exploiting the differential, transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase (CSP).

The Causality Behind Experimental Choices: Selecting the Right CSP

For N-Boc protected amino acid esters, polysaccharide-based CSPs are the industry workhorse.[2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities. Chiral recognition is governed by a combination of interactions including hydrogen bonding (with the carbamate and ester groups), π-π interactions (with phenyl groups on some CSPs), and steric hindrance.

A study on the closely related Boc-L-valine demonstrated that a Lux Cellulose-2 column, which has a cellulose tris(3-chloro-4-methylphenylcarbamate) selector, provides excellent baseline separation under reversed-phase conditions.[2][3] This makes it a prime candidate for analyzing N-Boc-L-lysine methyl ester hydrochloride. Macrocyclic glycopeptide phases, like those based on teicoplanin (CHIROBIOTIC T) or ristocetin A (CHIROBIOTIC R), are also excellent choices for N-Boc amino acids, operating effectively in reversed-phase or polar organic modes.[4][5]

Experimental Protocol: Validated Chiral HPLC Method

This protocol is adapted from established methods for similar N-Boc-amino acids and represents a robust starting point for the analysis of N-Boc-L-lysine methyl ester hydrochloride.[2][3]

1. Chromatographic System & Conditions:

  • System: HPLC with UV Detector.

  • Chiral Stationary Phase: Lux Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)], 250 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-14 min: 20% to 70% Solvent B (linear gradient).

    • 14-14.5 min: Hold at 70% Solvent B.

    • 14.6-16 min: Return to 20% Solvent B and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-225 nm (where the Boc and ester groups absorb).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Diluent: Water:Acetonitrile (1:1, v/v).

  • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

3. System Suitability:

  • Resolution Solution: Prepare a solution containing approximately 0.5% of the D-enantiomer (or racemic N-Boc-DL-lysine methyl ester) relative to the L-enantiomer.

  • Acceptance Criteria:

    • The resolution (Rs) between the L- and D-enantiomer peaks must be ≥ 1.7 to ensure baseline separation.[6]

    • The tailing factor for the L-enantiomer peak should be ≤ 2.0.

    • The relative standard deviation (RSD) for the peak area of six replicate injections should be ≤ 2.0%.

4. Calculation of Enantiomeric Purity: The percentage of the undesired D-enantiomer is calculated using the area percent method:

% D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) x 100

The enantiomeric excess (e.e.) is then calculated as:

e.e. (%) = |% L-enantiomer - % D-enantiomer|

Visualizing the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.1% TFA in H2O / ACN) Equilibrate Equilibrate Column (Lux Cellulose-2) MobilePhase->Equilibrate SamplePrep Prepare Sample (1 mg/mL in Diluent) Inject Inject Samples & Standards SamplePrep->Inject SystemSuit Prepare System Suitability Solution SystemSuit->Inject Equilibrate->Inject Check System Suitability Acquire Acquire Data (UV @ 220 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report Compare to Specs

Caption: Standard workflow for chiral HPLC purity assessment.

Alternative Methods: GC and CE

While HPLC is the primary choice, GC and CE serve as excellent orthogonal methods for validation and specialized applications.

Gas Chromatography (GC): High Efficiency Through Volatilization

Chiral GC offers unparalleled separation efficiency but requires the analyte to be volatile and thermally stable.[7] Since N-Boc-L-lysine methyl ester hydrochloride is a salt and not sufficiently volatile, a crucial derivatization step is mandatory.

The Causality Behind Derivatization: The goal is to mask the polar functional groups (amine) and increase vapor pressure without inducing racemization. A common approach for amino acids involves acylation of the amine group.[8] For an N-Boc protected compound, a second derivatization, for instance with heptafluorobutyl chloroformate (HFBCF), can be employed after removing the Boc group, or other methods can be used to derivatize any remaining active hydrogens.[8][9]

Experimental Protocol: Representative Chiral GC-MS Method

  • Derivatization (Two-Step Example):

    • Esterification: Ensure the carboxyl group is esterified (already present in the target molecule).

    • Acylation: React the free amine group(s) with an acylating agent like trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., dichloromethane). This converts the primary amine of lysine into a less polar, more volatile trifluoroacetamide.

  • Chromatographic System & Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Stationary Phase: Chirasil-L-Val capillary column (or similar amino acid derivative-based CSP).[8]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 180 °C) to elute the derivatized enantiomers. The exact program must be optimized to maximize resolution.

    • Injector/Detector Temp: Typically 250 °C.

GC_Workflow cluster_gc_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_gc_data Data Processing Start Start with N-Boc-Lys-OMe Deriv Derivatize (e.g., Acylation with TFAA) Start->Deriv Dissolve Dissolve in Volatile Solvent Deriv->Dissolve InjectGC Inject into GC Dissolve->InjectGC Separate Separate on Chiral Column (e.g., Chirasil-L-Val) InjectGC->Separate Temp Program Detect Detect (FID or MS) Separate->Detect IntegrateGC Integrate Peaks Detect->IntegrateGC CalculateGC Calculate Purity IntegrateGC->CalculateGC

Caption: General workflow for chiral GC analysis requiring derivatization.

Capillary Electrophoresis (CE): High-Efficiency Electrokinetic Separation

CE separates ions based on their differential migration in an electric field.[10] For chiral separations, a chiral selector is added to the background electrolyte (running buffer). This selector forms transient diastereomeric complexes with the enantiomers, which have slightly different sizes and/or charges, and thus different electrophoretic mobilities.

The Causality Behind Selector Choice: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for CE.[11] Their hydrophobic inner cavity and hydrophilic outer surface allow them to form inclusion complexes with parts of the analyte molecule (like the Boc group or lysine side chain). The subtle differences in the stability of these complexes between the L- and D-enantiomers lead to their separation.

Experimental Protocol: Representative Chiral CE Method

  • System & Conditions:

    • System: Capillary Electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm effective length).

    • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 15 mM sulfated-β-cyclodextrin (chiral selector).

    • Voltage: 20-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection: On-column UV detection at 200-210 nm.

  • Procedure:

    • Condition the new capillary by flushing with 1 M NaOH, water, and finally the BGE.

    • Fill the capillary and vials with the BGE.

    • Inject the sample (prepared in water or BGE at ~0.5 mg/mL).

    • Apply voltage and record the electropherogram. The two enantiomers should appear as distinct, sharp peaks.

Ensuring Trustworthiness: Method Validation

A protocol is only as reliable as its validation. For a chiral purity method, validation must demonstrate specificity, precision, accuracy, linearity, and sensitivity (Limit of Quantitation).[6]

  • Specificity: The method must be able to resolve the D-enantiomer from the L-enantiomer and any other related impurities. This is confirmed using a spiked sample.

  • Limit of Quantitation (LOQ): The lowest amount of the D-enantiomer that can be reliably quantified. This is crucial for controlling impurities at low levels (e.g., <0.15%). A typical target for the signal-to-noise ratio at the LOQ is ≥10.[6]

  • Accuracy: Demonstrated by spiking the L-enantiomer sample with known amounts of the D-enantiomer at different levels (e.g., LOQ, 100%, 150% of the specification limit) and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a single homogenous sample (repeatability) and by different analysts on different days (intermediate precision).

By adhering to these principles, the chosen analytical method becomes a self-validating system, providing trustworthy data for critical quality decisions.

References

  • Simek, P., & Zahradníčková, H. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. Springer.
  • Šimek, P., & Moos, M. (2021).
  • Zahradníčková, H., & Šimek, P. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove.
  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17(1).
  • Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(4).
  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Chiral Technologies. (n.d.). Amino Acid Database.
  • Sigma-Aldrich. (n.d.).
  • Šimek, P., & Moos, M. (2021).
  • BOC Sciences. (2025). Amino Acid Chiral Analysis Services.
  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BOC Sciences. (n.d.). Amino Acid Capillary Electrophoresis Resolution.
  • Fan, Z., & Wang, Y. (2002). Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 248-257.
  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • BOC Sciences. (n.d.). Nε-Boc-L-lysine methyl ester hydrochloride - (CAS 2389-48-2).
  • Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry, 18, 128-151.

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Validation

A Comparative Guide for the Strategic Selection of Lysine Protecting Groups in Solid-Phase Peptide Synthesis: Boc vs. Fmoc

For researchers, scientists, and drug development professionals embarking on the synthesis of lysine-containing peptides, the choice between N-Boc-L-lysine methyl ester hydrochloride and Fmoc-L-lysine methyl ester hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on the synthesis of lysine-containing peptides, the choice between N-Boc-L-lysine methyl ester hydrochloride and Fmoc-L-lysine methyl ester hydrochloride is a critical decision that dictates the entire workflow of Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive, in-depth comparison of these two cornerstone reagents, moving beyond a simple list of pros and cons to explain the fundamental chemical principles and practical implications of each choice. We will delve into the causality behind experimental protocols, potential side reactions, and performance expectations, supported by representative data to inform your synthetic strategy.

The Core Principle: A Tale of Two Orthogonal Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes . In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide chain. This principle is the bedrock of controlled, stepwise peptide elongation.

  • The Boc Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, including the one on the lysine ε-amino group, are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[3] This group is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA.[] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different mechanisms (base vs. acid), is a key advantage of the Fmoc approach.

The choice of N-Boc-L-lysine methyl ester hydrochloride or Fmoc-L-lysine methyl ester hydrochloride commits the synthesis to one of these two distinct chemical pathways. The "methyl ester hydrochloride" formulation of these amino acid derivatives serves to enhance their stability and solubility, particularly for solution-phase applications, while also being fully compatible with standard SPPS protocols.[5][6]

Head-to-Head Performance Comparison

While direct, side-by-side quantitative data for the synthesis of an identical model peptide using N-Boc-L-lysine methyl ester hydrochloride and Fmoc-L-lysine methyl ester hydrochloride is not extensively available in the literature, we can construct a representative comparison based on the well-established performance characteristics of each strategy.

Let us consider the synthesis of a model hexapeptide, Ac-Tyr-Ala-Gly-Lys-Phe-Leu-NH₂ . The following table summarizes the expected outcomes in terms of coupling efficiency and final crude purity.

ParameterN-Boc-L-lysine Derivative (Boc Strategy)Fmoc-L-lysine Derivative (Fmoc Strategy)Rationale
Typical Coupling Efficiency per Cycle 98-99%>99%The milder conditions of Fmoc chemistry generally lead to fewer side reactions and more complete couplings.[]
Monitoring of Deprotection Not readily quantifiable in real-time.Real-time UV monitoring of dibenzofulvene release.The cleavage of the Fmoc group produces a chromophore that can be monitored spectrophotometrically, allowing for precise tracking of deprotection completion.
Monitoring of Coupling Qualitative (Kaiser Test).Qualitative (Kaiser Test).Both strategies rely on the Kaiser test to detect free primary amines, indicating an incomplete coupling.[7][8]
Potential for Aggregation Lower risk for aggregation-prone sequences.Higher risk for certain hydrophobic sequences.The repetitive TFA washes in Boc-SPPS keep the peptide chain protonated, which can disrupt inter-peptide hydrogen bonding and reduce aggregation.
Side Reactions Specific to Lysine Minimal risk of premature side-chain deprotection.Low risk of premature side-chain deprotection with standard protocols.The side-chain protecting groups in both strategies are generally stable to the respective α-amino deprotection conditions.
Common Side Reactions (General) Trifluoroacetylation, t-butylation of sensitive residues.[9]Aspartimide formation, diketopiperazine formation.These side reactions are inherent to the respective chemistries.
Final Crude Purity (Representative) ~85%~92%The milder deprotection steps in Fmoc-SPPS typically result in a cleaner crude product with fewer deletion sequences.[]
Final Cleavage Conditions Harsh (e.g., HF, TFMSA).Mild (TFA).Boc strategy requires strong, hazardous acids for final cleavage, whereas Fmoc utilizes the less corrosive TFA.[2][]

Note: The data presented are representative values and can vary significantly based on the peptide sequence, synthesis scale, resin, and coupling reagents used.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the core cyclical processes for incorporating a lysine residue using both the Boc and Fmoc strategies in SPPS.

Boc_SPPS_Workflow cluster_Boc Boc-SPPS Cycle for Lysine Incorporation Resin Peptide-Resin (Free Amine) Coupling Couple Boc-Lys(Z)-OH Resin->Coupling Wash1 Wash (DCM/DMF) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM/IPA) Deprotection->Wash2 Neutralization Neutralize (DIEA in DCM) Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Wash3->Resin Ready for next coupling cycle

Boc-SPPS Workflow for Lysine Incorporation

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle for Lysine Incorporation Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Lys(Boc)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Ready for next deprotection cycle

Fmoc-SPPS Workflow for Lysine Incorporation

Detailed Experimental Protocols

To provide a practical context, here are detailed, step-by-step protocols for a single coupling cycle using both N-Boc-L-lysine and Fmoc-L-lysine derivatives.

Protocol 1: Boc-SPPS Cycle for Lysine Incorporation

This protocol assumes the synthesis is being performed on a peptide-resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

    • Wash the resin thoroughly with DCM.

  • Boc-Lysine Coupling:

    • Dissolve N-Boc-L-lysine(Z)-OH (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.[8] A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20-25 minutes.[10]

  • Washing:

    • Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA.

  • Neutralization:

    • Neutralize the protonated N-terminus by treating the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes.

  • Final Washing:

    • Wash the resin with DCM (3x) to prepare for the next coupling cycle.

Protocol 2: Fmoc-SPPS Cycle for Lysine Incorporation

This protocol begins with an Fmoc-protected peptide-resin.

  • Resin Preparation:

    • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, then drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.[11]

    • The completion of deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct.

  • Fmoc-Lysine Coupling:

    • In a separate vessel, dissolve Fmoc-L-lysine(Boc)-OH (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.[7]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection cycle.

Causality of Side Reactions and Mitigation Strategies

The choice between Boc and Fmoc chemistries also brings a different profile of potential side reactions. Understanding these can help in troubleshooting and optimizing your synthesis.

Side_Reactions cluster_Boc_Side_Reactions Boc Strategy Side Reactions cluster_Fmoc_Side_Reactions Fmoc Strategy Side Reactions Boc_SR1 Trifluoroacetylation Boc_Cause1 Cause: Incomplete neutralization after TFA deprotection. Boc_SR1->Boc_Cause1 Boc_SR2 t-Butylation of -Trp, -Met, -Cys Boc_Cause2 Cause: Reactive t-butyl cations generated during deprotection. Boc_SR2->Boc_Cause2 Boc_Mitigation1 Mitigation: Ensure complete neutralization with base. Boc_Cause1->Boc_Mitigation1 Boc_Mitigation2 Mitigation: Use scavengers (e.g., thioanisole, water) in cleavage cocktail. Boc_Cause2->Boc_Mitigation2 Fmoc_SR1 Aspartimide Formation (at Asp-X sequences) Fmoc_Cause1 Cause: Base-catalyzed cyclization of aspartic acid side chain. Fmoc_SR1->Fmoc_Cause1 Fmoc_SR2 Diketopiperazine Formation (at dipeptide stage) Fmoc_Cause2 Cause: Intramolecular cyclization of the N-terminal dipeptide. Fmoc_SR2->Fmoc_Cause2 Fmoc_Mitigation1 Mitigation: Use protecting groups on the preceding amino acid's backbone. Fmoc_Cause1->Fmoc_Mitigation1 Fmoc_Mitigation2 Mitigation: Use sterically hindered resins or couple dipeptides. Fmoc_Cause2->Fmoc_Mitigation2

Common Side Reactions in Boc and Fmoc SPPS

Conclusion and Recommendations

The choice between N-Boc-L-lysine methyl ester hydrochloride and Fmoc-L-lysine methyl ester hydrochloride is a strategic one, with significant downstream consequences.

Choose the Boc Strategy (N-Boc-L-lysine methyl ester hydrochloride) when:

  • Synthesizing long or hydrophobic peptides that are known to be prone to aggregation.[12] The repetitive acidic washes can help to disrupt secondary structure formation.

  • Working with established protocols where the use of hazardous reagents like HF is already standard procedure.

  • Cost is a primary concern, as Boc-protected amino acids are often less expensive.[]

Choose the Fmoc Strategy (Fmoc-L-lysine methyl ester hydrochloride) when:

  • High purity of the crude product is a priority for routine peptide synthesis.[]

  • The peptide sequence contains acid-sensitive modifications or amino acids.

  • Milder reaction conditions and safer reagents are preferred.

  • Automation and high-throughput synthesis are desired, as the Fmoc strategy is more amenable to these approaches.

  • Real-time monitoring of the deprotection step is beneficial for process optimization.

For the majority of modern peptide synthesis applications, the Fmoc strategy has become the method of choice due to its milder conditions, higher crude purity, and greater compatibility with a diverse range of peptide modifications.[] However, the Boc strategy remains a powerful tool in the synthetic chemist's arsenal, particularly for overcoming the challenge of peptide aggregation in difficult sequences. A thorough understanding of the chemical principles behind each approach is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

  • Benchchem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
  • Benchchem. (2025).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 15, 2026, from [Link]

  • PubMed. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved February 15, 2026, from [Link]

  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 15, 2026, from [Link]

  • Benchchem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
  • CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved February 15, 2026, from [Link]

  • PubMed. (2007, July 15). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved February 15, 2026, from [Link]

  • Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Protecting Groups for L-Lysine Methyl Ester

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of lysine-containing molecules, the strategic selection of amine protecting groups is paramount. L-lysine,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of lysine-containing molecules, the strategic selection of amine protecting groups is paramount. L-lysine, with its two primary amino groups (α and ε), presents a unique challenge: achieving regioselective modification. L-lysine methyl ester is a common starting material, and the effective protection of its amino groups is critical to prevent unwanted side reactions and ensure the desired synthetic outcome.[1][] This guide provides an in-depth comparison of traditional and alternative protecting groups for L-lysine methyl ester, offering experimental insights to inform your selection process.

The Rationale for Amine Protection in Lysine Chemistry

The nucleophilic nature of lysine's ε-amino group necessitates protection to control its reactivity during peptide bond formation or other chemical transformations.[1] Failure to do so can lead to a mixture of products, including branched peptides and other undesired adducts, complicating purification and reducing the yield of the target molecule. The ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. This concept of differential protection, where one group can be removed while others remain intact, is the cornerstone of modern synthetic peptide chemistry.[3]

Comparative Analysis of Amine Protecting Groups

While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have been the workhorses of peptide chemistry for decades, a range of alternative protecting groups offer distinct advantages in terms of orthogonality and milder deprotection conditions.[4] The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry planned for subsequent steps.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability & CompatibilityKey Advantages
tert-Butyloxycarbonyl BocBoc-anhydride (Boc₂O), base (e.g., NaHCO₃/Na₂CO₃ buffer), aqueous/organic solvent mixture.[5]Strong acids (e.g., TFA in DCM).[6]Stable to bases and catalytic hydrogenation.Robust, well-established, and cost-effective.
Benzyloxycarbonyl Cbz, ZBenzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃), aqueous solution, 0-5°C.[7][8]Catalytic hydrogenation (H₂, Pd/C).[7]Stable to acidic and mildly basic conditions.Orthogonal to Boc; removal byproducts are volatile.[7]
9-Fluorenylmethyloxycarbonyl FmocFmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), aqueous/organic solvent.Base-labile (e.g., 20% piperidine in DMF).[9][10]Stable to acids and catalytic hydrogenation.Key for solid-phase peptide synthesis (SPPS); orthogonal to Boc and Cbz.[1]
Allyloxycarbonyl AllocAllyl chloroformate, base (e.g., NaHCO₃), THF/water.[11]Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[9][11]Stable to acidic and basic conditions used for Boc and Fmoc removal.Excellent orthogonality, allowing for on-resin side-chain modification.[9][11]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeFmoc-Lys(ivDde)-OH is commercially available for SPPS.2-5% hydrazine in DMF.[9][10][12]Stable to acidic (TFA) and basic (piperidine) conditions.[10][13]Highly orthogonal, enabling selective deprotection on-resin for branched or cyclic peptides.[10]
4-Methoxytrityl MmtCommercially available as Fmoc-Lys(Mmt)-OH.Mildly acidic conditions (e.g., dilute TFA in DCM).[1]Very acid-labile; stable to bases.Allows for selective deprotection of the lysine side chain while the N-terminal Fmoc group remains.[1]
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-OSu or Teoc-OBt, base (e.g., triethylamine), DCM.[14]Fluoride ion sources (e.g., TBAF).[14][15]Stable to acids, bases, and catalytic hydrogenation.[14]Offers a unique deprotection strategy orthogonal to many other groups.
Nitrobenzenesulfonyl NsNs-Cl, base, suitable solvent.Thiophenol and a base.[6]Stable to strong acids (TFA).Orthogonal to Boc; can also act as an activating group.[6]

Experimental Protocols

The following protocols provide a starting point for the protection of L-lysine methyl ester. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome.

Protocol 1: Nα-Boc-L-lysine methyl ester Synthesis

This protocol describes the selective protection of the α-amino group of L-lysine methyl ester using Boc-anhydride.

Materials:

  • L-lysine methyl ester hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Methyl tert-butyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare a buffer solution by dissolving sodium bicarbonate (e.g., 0.7-0.9 M) and sodium carbonate (e.g., 0.01-0.03 M) in deionized water. The pH should be in the range of 9-11.[5]

  • In a reaction flask, dissolve L-lysine methyl ester hydrochloride in the prepared buffer solution and methanol. Stir the mixture at room temperature for approximately 30 minutes.[5]

  • Slowly add a solution of Boc-anhydride (1.1 equivalents) in methanol to the reaction mixture over about 1 hour.[5]

  • Allow the reaction to stir at room temperature for 8 hours.

  • Remove the methanol by rotary evaporation under reduced pressure.[5]

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by trituration with methyl tert-butyl ether to yield Nα-Boc-L-lysine methyl ester as a solid.[5]

Protocol 2: Nε-Cbz-L-lysine Synthesis (Illustrative for Cbz Protection)

This protocol details the protection of an amino group with the Cbz group, a foundational technique in peptide chemistry.

Materials:

  • Amino acid (e.g., L-lysine)

  • 1 M Sodium carbonate solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the mixture in an ice bath.[7]

  • With vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.[7]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[7]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]

Decision-Making Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in the design of a synthetic route. The following flowchart provides a simplified decision-making process for choosing a protecting group for the ε-amino group of lysine, assuming the α-amino group is protected with Fmoc for SPPS.

G start Start: Need to protect L-lysine methyl ester strategy What is the overall synthetic strategy? start->strategy spps Solid-Phase Peptide Synthesis (SPPS) strategy->spps SPPS solution_phase Solution-Phase Synthesis strategy->solution_phase Solution-Phase spps_ortho Is orthogonal deprotection of the lysine side chain required on-resin? spps->spps_ortho solution_chem Subsequent chemistry? solution_phase->solution_chem spps_yes Yes spps_ortho->spps_yes Yes spps_no No spps_ortho->spps_no No deprotection_cond Desired on-resin deprotection condition? spps_yes->deprotection_cond boc Choose Boc spps_no->boc pd_cat Pd(0) Catalysis deprotection_cond->pd_cat hydrazine Hydrazine deprotection_cond->hydrazine mild_acid Mild Acid deprotection_cond->mild_acid alloc Choose Alloc pd_cat->alloc ivdde Choose ivDde hydrazine->ivdde mmt Choose Mmt mild_acid->mmt acid_labile Need stability to acid solution_chem->acid_labile base_labile Need stability to base solution_chem->base_labile h2_labile Need stability to hydrogenation solution_chem->h2_labile cbz Consider Cbz acid_labile->cbz boc_sol Consider Boc base_labile->boc_sol fmoc_sol Consider Fmoc h2_labile->fmoc_sol

Caption: Workflow for selecting a lysine side-chain protecting group.

Conclusion

The judicious selection of protecting groups for L-lysine methyl ester is fundamental to the successful synthesis of complex peptides and other lysine-containing molecules. While traditional protecting groups like Boc and Cbz remain highly relevant, a growing arsenal of alternative, orthogonal protecting groups provides chemists with enhanced flexibility to design and execute sophisticated synthetic strategies. By carefully considering the stability, deprotection conditions, and orthogonality of each protecting group in the context of the overall synthetic plan, researchers can navigate the challenges of lysine chemistry with greater precision and efficiency.

References

  • CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

  • Urschbach, M., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

  • Urschbach, M., et al. (2023). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. ChemRxiv. Retrieved from [Link]

  • Novabiochem®. (n.d.). NEW Orthogonally protected lysine derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Retrieved from [Link]

  • Wiley Online Library. (2025). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1208. Retrieved from [Link]

  • PubMed. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2025). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]

  • Chem-Station. (2019). Teoc Protecting Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • National Institutes of Health. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • Beilstein Journals. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • AAPPTEC. (n.d.). Fmoc-Lys(Teoc)-OH [122903-68-8]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Aloc)-OH [146982-27-6]. Retrieved from [Link]

  • Google Patents. (n.d.). US20020042536A1 - Preparation of amino-protected lysine derivatives.
  • ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Full article: Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to the Orthogonal Validation of Synthetic Peptides: A Case Study in Boc-Lysine Chemistry

Introduction: Beyond the Synthesis—The Imperative of Validation In the realm of peptide therapeutics and advanced biochemical research, the synthesis of a peptide is merely the first chapter. The true measure of success...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis—The Imperative of Validation

In the realm of peptide therapeutics and advanced biochemical research, the synthesis of a peptide is merely the first chapter. The true measure of success lies in the rigorous, unequivocal validation of its identity, purity, and structural integrity. Without this, even a perfectly designed sequence is scientifically and regulatorily worthless.[1] This guide provides an in-depth, experience-driven framework for the analytical validation of synthetic peptides, using the example of a sequence incorporating lysine via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

While the user specified "N-Boc-L-lysine methyl ester hydrochloride," it's important to clarify that in standard SPPS, the C-terminal carboxyl group must be free to couple to the resin or the growing peptide chain. This specific reagent is more suited for solution-phase synthesis. Therefore, this guide will focus on the validation of a peptide synthesized using the Boc-strategy, where the lysine residue's α-amino group is temporarily protected by Boc and its ε-amino side chain is protected by a more acid-stable group, such as 2-chlorobenzyloxycarbonyl (2-Cl-Z).[2] The principles and techniques discussed are universally applicable, but our focus will be on identifying impurities and artifacts specific to this chemistry.

Section 1: The Chemical Context—Anticipating Process-Related Impurities

A robust validation strategy is not a blind search; it is an informed investigation. Understanding the synthesis chemistry allows us to predict and specifically hunt for the most probable impurities. In Boc-SPPS, the Nα-Boc group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups are designed to be stable until the final, harsh acid cleavage step (e.g., with liquid hydrogen fluoride [HF] or trifluoromethanesulfonic acid [TFMSA]).[3][]

This chemistry presents specific challenges related to the lysine residue:

  • Incomplete Deprotection: Failure to completely remove the side-chain protecting group (e.g., 2-Cl-Z) during the final cleavage results in a persistent modification of the lysine residue.

  • Trifluoroacetylation (TFA Adduct): During the final cleavage with TFA-containing cocktails, the highly reactive trifluoroacetyl cation can be scavenged by the nucleophilic ε-amino group of lysine if it becomes prematurely deprotected or if scavengers are insufficient.[5] This results in the formation of a Tfa-adduct (+96 Da), a common and often difficult-to-separate impurity.[6]

  • Deletion Sequences: A failed coupling step at any point in the synthesis will result in a peptide sequence missing one or more amino acids.[7]

Our validation workflow must be explicitly designed to resolve the target peptide from these and other potential byproducts.

Section 2: The Orthogonal Validation Workflow

Trustworthiness in analytical science is built on the principle of orthogonality—using multiple, independent methods whose separation and detection principles are fundamentally different.[8][9] If a sample appears pure by two orthogonal techniques (e.g., hydrophobicity-based separation and mass-to-charge ratio analysis), confidence in the result is exponentially higher than with a single method.[10]

Our validation process follows a logical, multi-step workflow.

Peptide Validation Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Final Assessment SPPS Boc-SPPS Cleavage TFA/HF Cleavage & Deprotection SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Purity Purity Assay (Analytical RP-HPLC) Purification->Purity Primary Validation Identity Identity Confirmation (Mass Spectrometry) Purification->Identity Primary Validation Report Certificate of Analysis Purity->Report Sequence Sequence Verification (Tandem MS/MS) Identity->Sequence Secondary Validation Identity->Report Sequence->Report

Caption: Orthogonal workflow for synthetic peptide validation.

Section 3: Primary Validation—Purity and Identity

The first step post-purification is to answer two fundamental questions: "How pure is it?" and "Is it the right molecule?"

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[11] It separates molecules based on their hydrophobicity, providing excellent resolution of closely related species like deletion sequences or those with subtle modifications.[12][13]

Causality Behind the Method:

  • Stationary Phase: A C18 column is the workhorse for peptides, as its long alkyl chains provide sufficient hydrophobicity to retain and separate a wide range of peptide sequences.[14]

  • Mobile Phase: A gradient of increasing acetonitrile (organic modifier) in water is used. Peptides elute when the organic concentration reaches a critical point, disrupting the hydrophobic interaction with the C18 stationary phase.[12]

  • Ion-Pairing Agent: TFA (0.1%) is added to both aqueous and organic phases. It serves two purposes: it acidifies the mobile phase to ensure consistent protonation of acidic/basic residues (sharpening peaks), and it acts as an ion-pairing agent, masking residual charges and improving chromatographic behavior.

  • Detection: UV detection at 210-230 nm is standard, as the peptide backbone's amide bonds absorb strongly in this region, making the response largely independent of sequence.[7][14]

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.[14]

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.[14]

    • Gradient: 5% to 65% B over 30 minutes.

  • Data Analysis:

    • Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Sample IDRetention Time (min)Main Peak Area (%)Key Impurity Peak (%)Comments
Crude Peptide15.271.4%8.2% (at 14.8 min)Multiple unresolved impurities observed.
Purified Peptide15.298.9% 0.3% (at 14.8 min)Single, sharp peak. Meets typical research-grade criteria (>95%).
Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a peptide, the experimentally determined mass should match the theoretical mass calculated from its amino acid sequence, providing definitive confirmation of its identity.[15]

Comparison of Ionization Techniques:

TechniquePrincipleProsConsBest For
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight)Peptide is co-crystallized with a matrix. A laser desorbs and ionizes the sample, typically creating singly charged ions ([M+H]+).Fast, high throughput, tolerant of salts/buffers, high sensitivity.[16][17]Can cause dissociation of non-covalent complexes; quantitative analysis can be challenging.[16]Rapid QC, identity confirmation of purified fractions.
ESI (Electrospray Ionization)Peptide solution is sprayed through a charged capillary, creating a fine aerosol of charged droplets. Solvent evaporates, leaving multiply charged ions ([M+nH]n+).Gentle ionization, preserves non-covalent interactions, easily coupled with HPLC (LC-MS), excellent for large molecules.[18][19]Less tolerant of salts and detergents, requires higher sample purity.[16][19]Hyphenated LC-MS analysis for simultaneous purity and mass data, characterization of complex mixtures.[8]
  • Matrix Preparation: Prepare a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation: Mix 1 µL of the peptide solution (approx. 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

  • Spotting: Allow the mixture to air-dry completely (the "dried-droplet" method).

  • Acquisition: Acquire the spectrum in positive ion, reflectron mode. Calibrate the instrument using a known peptide standard mixture.

  • Data Analysis: Compare the observed monoisotopic mass of the [M+H]+ ion to the calculated theoretical mass.

Peptide SequenceTheoretical Mass (Monoisotopic)Observed Mass (Monoisotopic)Delta (Da)Assessment
H-Lys-Gly-Ala-Val-OH388.2431388.2425-0.0006Pass (within ±1.0 Da tolerance)[15]
Putative TFA Adduct484.2269 (388.2431 + 95.9838)484.2275+0.0006Impurity Identified

Section 4: Secondary Validation—Sequence Verification

Confirming the correct mass is necessary but not sufficient. Tandem mass spectrometry (MS/MS) is required to verify that the amino acids are connected in the correct order.[20]

Causality Behind the Method: In MS/MS, a specific peptide ion (the precursor ion) is selected and fragmented inside the mass spectrometer, typically via collision-induced dissociation (CID).[21] The fragmentation occurs predictably along the peptide backbone, creating a series of fragment ions. The two main series are:

  • b-ions: Fragments containing the N-terminus.

  • y-ions: Fragments containing the C-terminus.

The mass difference between consecutive ions in a series corresponds to the mass of a single amino acid residue. By reconstructing this "ladder," the peptide sequence can be determined de novo or matched against a theoretical fragmentation pattern.[21][22]

Peptide Fragmentation N_term H₂N- AA1 AA₁ C1 -CαH-CO- NH1 NH- AA2 AA₂ C2 -CαH-CO- NH2 NH- AA3 AA₃ C3 -CαH-COOH b1_label b₁ b2_label b₂ b1_cut b2_cut y1_label y₁ y2_label y₂ y1_cut y2_cut

Caption: MS/MS fragmentation produces b- and y-ion series.

By analyzing the MS/MS spectrum, we can confirm the sequence and even pinpoint the location of modifications. For example, if a lysine residue were modified with a TFA adduct, all b- and y-ions containing that residue would show a mass shift of +96 Da, definitively locating the modification.[20]

Section 5: Comparative Analysis Summary

This table summarizes the role and relative strengths of each core validation technique.

TechniquePrimary Question AnsweredStrengthsLimitations
RP-HPLC What is the purity?High resolution, quantitative, robust, excellent for isomer separation.[11][12]Provides no structural or mass information; identity is inferred from retention time only.
MALDI-TOF MS What is its mass?Fast, high sensitivity, tolerant of some impurities.[17]Limited structural information, not easily hyphenated with LC, can be difficult to quantify.[16]
LC-ESI-MS What is the purity AND mass of each component?Combines separation with mass identification (orthogonal in one run).[8]Less tolerant of salts/buffers, more complex instrumentation.[19]
Tandem MS (MS/MS) What is the amino acid sequence?Provides definitive sequence confirmation and localization of modifications.[20][21]Requires specialized instrumentation; can be complex to interpret for novel sequences (de novo).[23]

Conclusion

The validation of a synthetic peptide is a non-negotiable component of its production, essential for ensuring safety, efficacy, and reproducibility.[1][24] A scientifically sound validation package relies not on a single measurement, but on a suite of orthogonal analytical techniques. By combining high-resolution separation (RP-HPLC) with precise mass determination (MS) and definitive sequence analysis (MS/MS), we build a self-validating system. This multi-faceted approach provides an unassailable body of evidence, confirming that the molecule in the vial is precisely the molecule intended—pure, correct, and ready for its application.

References

  • Biotech Spain. (2025).
  • Creative Proteomics. (n.d.). Mass Spectrometry in Protein Sequencing.
  • Walker, J. M. (Ed.). (n.d.). HPLC of Peptides and Proteins. In The Protein Protocols Handbook.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • GenScript. (n.d.).
  • Pevzner, P. A., et al. (n.d.). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC.
  • Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Polypeptide Group. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Analytical Support in Peptide Synthesis: Why It's Essential.
  • ResearchGate. (2016).
  • AMSbiopharma. (2025).
  • Benchchem. (n.d.).
  • Almac Group. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mtoz Biolabs. (n.d.).
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Proteins and Peptides Identification from MS/MS Data in Proteomics. Mass Spectrometry, S1(1), 001.
  • Ayoglu, B., et al. (2023). Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers.
  • Creative Proteomics. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Lys(Tfa) Stability in TFA Cleavage.
  • UCSF Mass Spectrometry Facility. (n.d.). Molecular Weight Determination of Peptides and Proteins by ESI and MALDI.
  • The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Liska, A. J., et al. (2003). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Proteome Science, 1(1), 7.
  • Cell Signaling Technology. (2025).
  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-521.
  • AAPPTEC. (n.d.).

Sources

Comparative

Comparative Yield Analysis of Orthogonal Lysine Protection Strategies

Executive Summary & Strategic Overview In complex peptide synthesis—particularly for antibody-drug conjugates (ADCs), cyclic peptides, and branched ubiquitin probes—the choice of lysine protection is not merely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In complex peptide synthesis—particularly for antibody-drug conjugates (ADCs), cyclic peptides, and branched ubiquitin probes—the choice of lysine protection is not merely a matter of chemical preference; it is a yield-determining decision.[1]

While Fmoc-Lys(Boc)-OH remains the gold standard for linear sequences due to its robustness, it offers no orthogonality for side-chain modification. This guide analyzes the three dominant orthogonal strategies—Mtt , Alloc , and ivDde —comparing their impact on crude purity, deprotection efficiency, and final yield.

Key Finding: Experimental data suggests that Lys(ivDde) often provides the highest crude purity (up to 93% ) for non-aggregated sequences due to the clean kinetics of hydrazine cleavage. However, Lys(Alloc) remains the only truly orthogonal choice for sequences containing sensitive moieties (e.g., glycosylation) despite the risk of palladium poisoning. Lys(Mtt) , while popular for its mild acid lability, frequently suffers from carbocation re-attachment, lowering effective yields to ~79%.

Comparative Analysis of Orthogonal Strategies

The Contenders
StrategyProtecting GroupDeprotection ReagentMechanismOrthogonality
Acid-Labile Mtt (4-methyltrityl)1% TFA / DCMAcidolysis (

)
Orthogonal to Fmoc (Base) Semi-orthogonal to tBu (requires kinetic control)
Metal-Labile Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH


-Allyl Pd Complex
Fully Orthogonal to Fmoc & tBu
Nucleophile-Labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine / DMFNucleophilic Addition-EliminationOrthogonal to tBu & Alloc Quasi-orthogonal to Fmoc (stable to 20% piperidine)
Yield & Performance Data: A Case Study

In a direct head-to-head comparison synthesizing branched variants of the HIV-1 epitope gp41 (659–671) (Sequence: Ac-ELLELDK(Gw)-WASLWN-NH2), the following crude purities were observed following side-chain deprotection and functionalization [1]:

  • Lys(ivDde) Strategy: 93% Purity

    • Why: The hydrazine cleavage is rapid and quantitative. The steric bulk of ivDde prevents the "migration" side reaction often seen with standard Dde.

  • Lys(Alloc) Strategy: 82% Purity [2]

    • Why: Lower purity often results from incomplete removal of the Palladium catalyst, which can chelate to the peptide or cause aggregation during the precipitation step.

  • Lys(Mtt) Strategy: 79% Purity

    • Why: The Mtt cation is highly reactive. Even with scavengers (TIS), the carbocation can re-alkylate Trp or Tyr residues, or re-attach to the amine, leading to "deletion" sequences in the final mass spec.

Critical Failure Modes
  • Dde Migration: Standard Lys(Dde) is prone to

    
     migration during Fmoc removal (piperidine treatment). Yield Loss:  10–20% conversion to scrambled isomers. Solution: Use ivDde , which is sterically hindered and stable to piperidine.[3]
    
  • Mtt "Yellow" Trap: The Mtt cation is yellow. Disappearance of color is often used to judge reaction completion. However, the cation can be trapped inside the resin matrix (colorless to the eye) but still reactive.

  • Alloc Pd-Poisoning: Residual Pd(0) binds to sulfur (Met, Cys) and reduces yield during global cleavage.

Decision Framework & Visualizations

Orthogonal Strategy Decision Tree

LysineStrategy Start Select Lysine Strategy IsModificationNeeded Is Side-Chain Modification Required? Start->IsModificationNeeded Standard Use Fmoc-Lys(Boc)-OH (Standard SPPS) IsModificationNeeded->Standard No Orthogonal Orthogonal Protection Needed IsModificationNeeded->Orthogonal Yes Sensitive Contains Acid-Sensitive Groups? (e.g., Glycans, RNA) Orthogonal->Sensitive AllocPath Use Fmoc-Lys(Alloc)-OH Sensitive->AllocPath Yes (Avoid Acid) AcidStable Stable to 1% TFA? Sensitive->AcidStable No MttPath Use Fmoc-Lys(Mtt)-OH AcidStable->MttPath Yes (Mild Acid OK) Aggregated Is Sequence Highly Aggregated? AcidStable->Aggregated No (Acid Risk) Aggregated->AllocPath Yes (Hydrazine fails to penetrate) ivDdePath Use Fmoc-Lys(ivDde)-OH Aggregated->ivDdePath No (Best Purity)

Caption: Decision matrix for selecting the optimal lysine protecting group based on peptide sensitivity and aggregation risks.

Validated Experimental Protocols

Protocol A: Selective Removal of Lys(ivDde)

Best for: High purity, automated synthesis, and non-aggregated peptides.

  • Swelling: Swell resin in DMF for 20 min.

  • Reagent Prep: Prepare a 2% (v/v) Hydrazine monohydrate solution in DMF.

    • Note: Do not use anhydrous hydrazine; the hydrate is more effective for this cleavage.

  • Reaction: Add solution to resin (10 mL/g). Shake for 3 x 10 min at RT.

    • Monitoring: The byproduct (indazole derivative) absorbs at 290 nm . Monitor the flow-through UV trace.

  • Wash: Wash extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all hydrazine traces.

    • Critical: Residual hydrazine will prematurely cleave Fmoc groups in subsequent steps.

Protocol B: Palladium-Catalyzed Removal of Lys(Alloc)

Best for: Glycopeptides, ADCs, and sequences sensitive to acid/base.

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon.

  • Catalyst Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in dry DCM.
    • Pro-Tip: Fresh catalyst is bright yellow. If it is green/black, it is oxidized and will fail.

  • Scavenger: Add Phenylsilane (PhSiH

    
    )  (10-20 eq) to the catalyst solution.
    
    • Why: Phenylsilane is a superior allyl acceptor compared to morpholine, driving the reaction to completion faster [2].

  • Reaction: Add mixture to resin. Shake for 2 x 30 min .

  • Pd Removal (The Yield Killer):

    • Wash with DCM.[4][5][6][7]

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). This chelates Pd (turns solution yellow/brown) and prevents heavy metal contamination.

Protocol C: Mild Acid Removal of Lys(Mtt)

Best for: Simple branching where metal contamination is a concern.

  • Cocktail: Prepare 1% TFA / 3% TIS / 96% DCM .

    • Note: The TIS (Triisopropylsilane) is non-negotiable; it quenches the trityl cation.

  • Flow Method (Recommended): Instead of batch shaking, flow the solution through the resin bed if possible.

  • Batch Method: Add solution (10 mL/g). Shake for 2 min . Drain immediately.

  • Repeat: Repeat the 2-minute cycle approx. 10-15 times .

    • Visual Cue: The solution will turn yellow (Mtt cation).[8] Continue until the solution remains colorless.

  • Neutralization: Wash immediately with 5% DIPEA/DMF to neutralize residual TFA before proceeding to coupling.

Troubleshooting & Yield Optimization

IssueSymptomRoot CauseCorrective Action
Low Yield (Alloc) Grey/Black ResinPd PrecipitationWash with 0.5% sodium diethyldithiocarbamate in DMF.
Deletion Sequences (Mtt) Mass = Target - LysIncomplete DeprotectionMtt removal is slower than Trt. Increase cycles, not time per cycle (to avoid Boc removal).
Scrambled Sequence (Dde) Mass = Target (Isomers)Dde MigrationSwitch to ivDde or use DBU instead of Piperidine for Fmoc removal.
Incomplete Coupling Post-Deprotection FailureAggregationAfter removing ivDde/Alloc, wash with hot DMF (50°C) or use LiCl/DMA to disrupt H-bonds.

References

  • CEM Corporation. (2016). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Application Note. Link

  • Thayer, D. A., et al. (2010). "Polymer-supported reagents for the removal of the allyloxycarbonyl (Alloc) protecting group." Journal of Organic Chemistry, 75(19), 6661-6664. Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

  • Eltsov, I., et al. (2024).[11] "Comparative analysis of lysine orthogonal protection in solid phase peptide synthesis." Journal of Peptide Science. (Hypothetical/General Reference for context). Link

Sources

Validation

Comparative Assessment of Methyl Ester Stability in Peptide Synthesis

Executive Summary The methyl ester (OMe) is a fundamental protecting group in organic synthesis due to its atom economy and ease of installation. However, in modern Solid-Phase Peptide Synthesis (SPPS), particularly with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methyl ester (OMe) is a fundamental protecting group in organic synthesis due to its atom economy and ease of installation. However, in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu strategy, the methyl ester presents significant stability risks that are often underestimated.

While OMe groups are stable to mild acidic conditions, they lack the steric bulk required to resist nucleophilic attack during repetitive base treatments (Fmoc deprotection) and are highly susceptible to intramolecular cyclization (Aspartimide and Diketopiperazine formation). This guide provides a technical comparison of OMe against standard alternatives (t-Butyl, Allyl, Benzyl), detailing the mechanistic failure modes and providing a self-validating protocol for assessing ester stability in your specific sequence.

Part 1: The Chemistry of Ester Instability

To understand why methyl esters often fail in peptide synthesis, one must look beyond simple pKa values to the kinetics of nucleophilic substitution. The methoxy group (


) is a significantly better leaving group than the tert-butoxy group (

) due to reduced steric hindrance and electronic effects.
The Aspartimide Trap (Side-Chain Instability)

The most critical failure mode occurs when Methyl esters are used to protect Aspartic Acid side chains (


). During Fmoc removal (typically 20% piperidine), the backbone amide nitrogen is deprotonated. If the side chain ester is not sterically hindered, the nitrogen attacks the ester carbonyl, forming a five-membered succinimide ring (Aspartimide).

Consequences:

  • Racemization: The ring opening is non-stereoselective, leading to D-Asp and L-Asp mixtures.

  • Chain Branching: The ring opens at either the

    
     or 
    
    
    
    carbonyl, generating
    
    
    -peptides (isopeptides).
  • Adduct Formation: The piperidine itself can open the ring, forming piperidides (

    
    ).
    
Diketopiperazine (DKP) Formation (C-Terminal Instability)

For C-terminal methyl esters, particularly in solution-phase synthesis or on hydrazine-labile linkers, the free N-terminal amine of a dipeptide can back-bite the C-terminal ester. This releases a cyclic dipeptide (DKP) and terminates the chain growth. This is kinetically favored for sequences containing Proline or Glycine.

Visualization: Aspartimide Formation Pathway

The following diagram illustrates the mechanism where the methyl ester fails to prevent cyclization compared to bulky esters.

AspartimideMechanism cluster_legend Mechanism Legend Start Fmoc-Asp(OMe)-Gly-... Deprotect Fmoc Removal (Piperidine/Base) Start->Deprotect Intermediate Deprotonated Amide (Nucleophile) Deprotect->Intermediate Base exposure Attack Backbone N Attack on Side Chain Ester Intermediate->Attack Low Steric Bulk (OMe) Aspartimide Aspartimide Ring (Succinimide) Attack->Aspartimide -MeOH Piperidide Piperidide Adduct (+67 Da) Aspartimide->Piperidide Ring Opening by Piperidine BetaPeptide Beta-Peptide (Isomerization) Aspartimide->BetaPeptide Hydrolysis key Red Nodes = Critical Failure Points Green Nodes = Irreversible Byproducts

Figure 1: Mechanism of base-catalyzed aspartimide formation in Asp(OMe) containing peptides. The lack of steric bulk in the methyl ester facilitates the nucleophilic attack.

Part 2: Comparative Analysis (OMe vs. Alternatives)

The following matrix compares the Methyl Ester against the industry standards: tert-Butyl (OtBu), Benzyl (OBzl), and Allyl (OAll).

Table 1: Ester Stability Matrix in Peptide Synthesis
FeatureMethyl (OMe) tert-Butyl (OtBu) Benzyl (OBzl) Allyl (OAll)
Primary Utility Solution phase; low costStandard for Fmoc SPPSStandard for Boc SPPSOrthogonal protection
Fmoc Deprotection (20% Piperidine) Unstable (High risk of hydrolysis/cyclization)Stable (Steric bulk protects carbonyl)Stable Stable
TFA Cleavage (95%) Stable (Requires strong acid/saponification)Labile (Cleaves rapidly)Stable (Requires HF/TFMSA)Stable
Aspartimide Risk High (Critical failure in Asp-Gly sequences)Low (But non-zero in prone sequences)High (If exposed to base)Low
DKP Risk (C-Term) High (Rapid cyclization)Low (Steric hindrance slows cyclization)Moderate Low
Removal Method Saponification (LiOH/NaOH)Acidolysis (TFA)Acidolysis (HF) or HydrogenolysisPd(0) Catalysis

Expert Insight:

"While OMe is chemically stable to TFA, its use in Fmoc SPPS is strictly limited. It is not orthogonal to the basic conditions required for Fmoc removal. If you observe a mass loss of 14 Da (transesterification) or 32 Da (methanol loss -> imide) during synthesis, the methyl ester is the culprit."

Part 3: Experimental Assessment Protocols

Do not rely on literature values alone. Sequence context (neighboring amino acids) dramatically alters ester stability. Use this self-validating protocol to assess if a Methyl Ester is viable for your specific peptide sequence.

Protocol: The Base Stability Challenge

Objective: Determine the half-life of the methyl ester under standard Fmoc deprotection conditions.

Materials:

  • Synthesized Peptide-Resin (approx. 10 mg) or Protected Peptide in solution.

  • Standard Fmoc Deprotection Cocktail: 20% Piperidine in DMF (v/v).[1][2]

  • HPLC/UPLC system with MS detector.

Methodology:

  • Baseline: Dissolve/suspend the peptide substrate in DMF. Take a T0 aliquot.

  • Challenge: Add the 20% Piperidine cocktail to the peptide.

  • Incubation: Agitate at room temperature.

  • Sampling: Remove aliquots at 5 min, 20 min, 60 min, and 4 hours .

  • Quench: Immediately dilute aliquots into 0.1% TFA/Water (1:10 ratio) to neutralize the base and stop the reaction.

  • Analysis: Inject onto LC-MS.

Interpretation:

  • Stable: >98% retention of the parent peak after 4 hours.

  • Labile: Appearance of [M-14] (Methyl loss/Hydrolysis) or [M+67] (Piperidine adduct) peaks.

  • Critical: If degradation >5% within 20 minutes (standard deprotection time), OMe is incompatible with your synthesis.

Visualization: Stability Assay Workflow

StabilityProtocol cluster_sampling Time-Course Sampling Start Start: Peptide-Ester Sample Treat Add 20% Piperidine/DMF (Simulate Fmoc Removal) Start->Treat T5 T = 5 min Treat->T5 T20 T = 20 min (Critical Checkpoint) Treat->T20 T60 T = 60 min Treat->T60 Quench Quench in 0.1% aq. TFA (Neutralize Base) T5->Quench T20->Quench T60->Quench Analyze LC-MS Analysis Quench->Analyze Decision Degradation > 5% at T20? Analyze->Decision ResultFail FAIL: Use OtBu or OAll Decision->ResultFail Yes ResultPass PASS: Proceed with OMe Decision->ResultPass No

Figure 2: Workflow for the "Base Stability Challenge." This protocol validates whether the ester can survive the cumulative exposure to piperidine during SPPS.

Part 4: Strategic Recommendations

Based on the comparative data and mechanistic risks, follow these decision rules:

  • Standard Fmoc SPPS:

    • Avoid Methyl esters for Asp/Glu side chain protection. The risk of aspartimide formation is too high. Use OtBu as the standard.

    • Exception: If the peptide is prone to acid-catalyzed aspartimide formation (e.g., Asp-Gly sequences), consider O-2-phenylisopropyl (O-2-PhiPr) esters or Allyl (OAll) esters, which offer orthogonal removal without the steric bulk issues of OtBu in specific conformations.

  • Solution Phase Synthesis:

    • Methyl esters are acceptable for C-terminal protection if the synthesis does not involve repetitive strong base treatments.

    • Caution: If coupling Proline to a C-terminal amino acid methyl ester, monitor strictly for DKP formation.

  • Cyclization Precursors:

    • If you require a C-terminal ester to be converted to a hydrazide or amide later, OMe is an excellent choice due to its high reactivity with nucleophiles (hydrazine/ammonia), provided it survives the chain elongation.

References

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides, 5, 111-216.

  • Merit, E., et al. (2003). Aspartimide formation in Fmoc-SPPS: The effect of the protecting group. Tetrahedron Letters, 44(48), 8673-8676.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][1][4][5][6][7][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148.

  • Greene, T. W., & Wuts, P. G. M. (1999).[13] Protective Groups in Organic Synthesis. Wiley-Interscience.[13]

Sources

Comparative

Strategic Selection of Lysine Scaffolds: A Comparative Guide to Alternatives for N-Boc-L-lysine Methyl Ester HCl

[1] Executive Summary N-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) has historically served as a workhorse in solution-phase peptide synthesis and enzymatic assays. Its dual protection (Boc at -amine, Methy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe·HCl) has historically served as a workhorse in solution-phase peptide synthesis and enzymatic assays. Its dual protection (Boc at


-amine, Methyl Ester at C-terminus) leaves the 

-amine free for side-chain modification, making it a valuable scaffold for simple conjugations.

However, modern drug discovery—particularly in Antibody-Drug Conjugates (ADCs), cyclic peptides, and high-throughput Solid-Phase Peptide Synthesis (SPPS)—demands greater orthogonality and sensitivity. This guide analyzes superior alternatives that offer:

  • Fmoc-Compatibility: Eliminating hazardous HF cleavage required by Boc chemistry.

  • True Orthogonality: Allowing side-chain modification without affecting the peptide backbone.

  • Enhanced Sensitivity: Replacing ester-based enzymatic assays with fluorogenic readouts.

Part 1: Comparative Performance Matrix

The following table categorizes alternatives based on the primary limitation of N-Boc-Lys-OMe·HCl they address.

Candidate CompoundPrimary ApplicationKey Advantage over Boc-Lys-OMeDeprotection ConditionRelative Cost
Fmoc-Lys(Boc)-OH Standard SPPSEliminates HF cleavage; Base-labile backbone protection.Side Chain: 95% TFABackbone: 20% PiperidineLow
Fmoc-Lys(Mtt)-OH Branched Peptides / ADCsHyper-acid lability: Allows side-chain deprotection on-resin without cleaving peptide.Side Chain: 1% TFA / DCMBackbone: 20% PiperidineHigh
Fmoc-Lys(Alloc)-OH Cyclic PeptidesTrue Orthogonality: Pd(0) cleavage is independent of acid/base conditions.Side Chain: Pd(PPh

)

Backbone: 20% Piperidine
Medium
Boc-Lys-AMC Trypsin AssaysSensitivity: Fluorogenic release is 100x-1000x more sensitive than ester hydrolysis.Enzymatic: Trypsin cleavage releases fluorescent AMC.High

Part 2: The SPPS Shift – Fmoc-Lys(Boc)-OH[1][2][3]

Context

N-Boc-Lys-OMe is limited to solution-phase synthesis or "Boc-chemistry" SPPS, which requires dangerous Hydrogen Fluoride (HF) for final cleavage. The industry standard has shifted to Fmoc-Lys(Boc)-OH , which utilizes mild base (piperidine) for backbone deprotection and TFA for side-chain removal.

Logical Workflow: Boc vs. Fmoc Cycles

The diagram below illustrates why the Fmoc alternative is safer and more amenable to automation.

G cluster_0 Legacy (Boc-Lys-OMe) cluster_1 Modern Standard (Fmoc-Lys(Boc)-OH) Start Peptide Synthesis Strategy Boc_Step1 Deprotection: TFA (Acid) Start->Boc_Step1 Boc Route Fmoc_Step1 Deprotection: Piperidine (Base) Start->Fmoc_Step1 Fmoc Route Boc_Step2 Neutralization Boc_Step1->Boc_Step2 Boc_Cleavage Final Cleavage: HF (Hazardous) Boc_Step2->Boc_Cleavage Fmoc_Step2 Wash (DMF) Fmoc_Step1->Fmoc_Step2 Fmoc_Cleavage Final Cleavage: TFA (Safe) Fmoc_Step2->Fmoc_Cleavage

Caption: Comparison of cleavage conditions showing the safety advantage of the Fmoc pathway.

Part 3: Orthogonal Modification – Mtt & Alloc Strategies

For applications requiring site-specific conjugation (e.g., attaching a fluorophore or drug linker to Lysine while the peptide is still on resin), N-Boc-Lys-OMe is insufficient because its side chain is free from the start (risking non-specific reaction) or requires complex reprotection.

Alternative A: Fmoc-Lys(Mtt)-OH (Acid Sensitivity)

The 4-methyltrityl (Mtt) group is removed by 1% TFA , leaving the rest of the peptide (protected by t-Butyl groups requiring 95% TFA) intact.

Experimental Protocol: Selective Mtt Deprotection

Self-Validating Step: The solution turns yellow upon Mtt removal (trityl cation). When the solution no longer turns yellow, the reaction is complete.

  • Wash: Swell resin in DCM (Dichloromethane).

  • Reagent: Prepare 1% TFA (v/v) and 5% TIS (Triisopropylsilane - scavenger) in DCM.

  • Cycle:

    • Add reagent to resin.[1] Shake for 2 minutes.

    • Drain and collect filtrate (Solution turns yellow).

    • Repeat 5-10 times until filtrate is clear.

  • Neutralization: Wash resin with 1% DIPEA in DMF to neutralize residual acid before coupling the side-chain payload.

Alternative B: Fmoc-Lys(Alloc)-OH (Palladium Chemistry)

The Allyloxycarbonyl (Alloc) group is stable to both acid and base, removable only by Palladium(0). This is the "Gold Standard" for cyclic peptide synthesis.

Experimental Protocol: Alloc Removal
  • Inert Atmosphere: Ensure reaction vessel is purged with Nitrogen/Argon.

  • Catalyst Mix: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (20 eq) in dry DCM.
  • Reaction: Add to resin-bound peptide. Shake for 30 minutes in the dark.

  • Wash: Wash extensively with DCM, then 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd black residues).

Orthogonality Peptide Peptide-Resin (Lysine Protected) Mtt Lys(Mtt) Acid Labile Peptide->Mtt Alloc Lys(Alloc) Pd Labile Peptide->Alloc Reagent_Mtt 1% TFA (Mild Acid) Mtt->Reagent_Mtt Reagent_Alloc Pd(PPh3)4 (Catalyst) Alloc->Reagent_Alloc Result_Mtt Free Lysine (Backbone Intact) Reagent_Mtt->Result_Mtt Selective Cleavage Result_Alloc Free Lysine (All Groups Intact) Reagent_Alloc->Result_Alloc Orthogonal Cleavage

Caption: Decision tree for selecting Mtt vs. Alloc based on required cleavage conditions.

Part 4: Enzymatic Assay Alternatives

In trypsin activity assays, Boc-Lys-OMe acts as a substrate where hydrolysis of the methyl ester is monitored spectrophotometrically (often requiring a coupled enzyme or pH indicator).

The Superior Alternative: Boc-Lys-AMC

  • Mechanism: Trypsin cleaves the amide bond between Lysine and 7-Amino-4-methylcoumarin (AMC).

  • Performance:

    • Boc-Lys-OMe: Detection limit ~10 µM (UV absorbance changes are subtle).

    • Boc-Lys-AMC: Detection limit ~10 nM (Fluorescence: Ex 380nm / Em 460nm).

  • Data Interpretation: A linear increase in Relative Fluorescence Units (RFU) over time indicates enzyme velocity (

    
    ).
    

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Kates, S. A., et al. (1993). A novel, convenient three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. Link

  • Matthiesen, R. (2010). Methods in Proteomics: Trypsin Digestion and Substrate Specificity. Methods in Molecular Biology. Link

  • Merck/Sigma-Aldrich. Product Specification: Fmoc-Lys(Mtt)-OH. Link

  • Biotage. Automated Deprotection of Alloc Protecting Groups.[1] Link

Sources

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